molecular formula C11H9NO2 B1590213 6-Methylquinoline-2-carboxylic acid CAS No. 15733-84-3

6-Methylquinoline-2-carboxylic acid

Cat. No.: B1590213
CAS No.: 15733-84-3
M. Wt: 187.19 g/mol
InChI Key: WPEQJEGNZGMHEZ-UHFFFAOYSA-N
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Description

6-Methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEQJEGNZGMHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496183
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-84-3
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methylquinoline-2-carboxylic acid synthesis via Doebner-von Miller reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Synthesis of 6-Methylquinoline-2-carboxylic Acid via the Doebner Reaction

This guide provides an in-depth exploration of the synthesis of 6-methylquinoline-2-carboxylic acid, a valuable heterocyclic compound. We will delve into the core chemical principles, a detailed experimental protocol, and field-proven optimization strategies centered around the Doebner reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this classic and versatile synthetic transformation.

Strategic Overview: The Quinoline Scaffold and the Doebner Reaction

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to a wide range of pharmaceuticals, including antimalarial agents like quinine, anticancer drugs, and anti-inflammatory therapeutics.[2][3]

Numerous named reactions have been developed to construct this bicyclic heterocycle, including the Skraup, Friedländer, and Pfitzinger syntheses.[4][5][6][7] Among these, the Doebner reaction, reported by Oscar Doebner in 1887, provides a direct and powerful route to quinoline-4-carboxylic acids and their derivatives.[3][8][9]

It is crucial to distinguish the Doebner reaction from the closely related Doebner-von Miller reaction .[4]

  • Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4][8][9] This is the specific reaction of focus for our target molecule.

  • Doebner-von Miller Reaction: A reaction between an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone) to form 2- and/or 4-substituted quinolines.[2][3][5][10]

This guide will focus on the Doebner reaction for the synthesis of 6-methylquinoline-2-carboxylic acid, utilizing p-toluidine, an appropriate aldehyde, and pyruvic acid.

The Core Transformation: Reaction Scheme

The synthesis of 6-methylquinoline-2-carboxylic acid is achieved through the acid-catalyzed condensation of three primary components: p-toluidine, benzaldehyde, and pyruvic acid.

Overall Reaction Scheme

Figure 1. General reaction scheme for the synthesis of 6-methylquinoline-2-carboxylic acid via the Doebner reaction.

Mechanistic Deep Dive: The "Why" Behind the Bonds

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction proceeds through a cascade of well-established organic transformations.[8] The generally accepted pathway involves the initial formation of a Schiff base, followed by nucleophilic addition, cyclization, and aromatization.

  • Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (p-toluidine) and the aldehyde (benzaldehyde). This reversible reaction forms an N-arylimine (Schiff base) intermediate and a molecule of water.[8]

  • Enol Addition: Pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This enol then performs a Michael-type conjugate addition to the activated imine intermediate.

  • Intramolecular Electrophilic Cyclization: The adduct from the previous step is now poised for cyclization. The electron-rich aromatic ring of the toluidine moiety acts as a nucleophile, attacking the carbonyl carbon of the pyruvic acid portion in an intramolecular electrophilic aromatic substitution. This key step forms the new six-membered heterocyclic ring.

  • Dehydration and Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration. The final step is an oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline ring system. This oxidation can be effected by an external oxidizing agent or, in some cases, by one of the reaction components acting as a hydrogen acceptor.

Below is a diagrammatic representation of this mechanistic pathway.

Doebner_Mechanism Doebner Reaction Mechanism pToluidine p-Toluidine SchiffBase Schiff Base (N-arylimine) pToluidine->SchiffBase Condensation (-H₂O) Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase Condensation (-H₂O) PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized->Dihydroquinoline Dehydration (-H₂O) Product 6-Methylquinoline- 2-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: A logical diagram illustrating the key steps in the Doebner reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative, self-validating protocol for the synthesis of 6-methylquinoline-2-carboxylic acid.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
p-Toluidine107.155.36 g50
Benzaldehyde106.125.31 g (5.1 mL)50
Pyruvic Acid88.064.40 g (3.5 mL)50
Ethanol (95%)-100 mL-
Sodium Hydroxide (10% aq.)-As needed-
Hydrochloric Acid (conc.)-As needed-
Activated Charcoal-~1 g-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Place it on the magnetic stirrer within the heating mantle.

  • Initial Charge: To the flask, add p-toluidine (5.36 g) and ethanol (100 mL). Begin stirring to dissolve the amine.

  • Reactant Addition: In the dropping funnel, prepare a mixture of benzaldehyde (5.31 g) and pyruvic acid (4.40 g).

  • Reaction Initiation: Gently heat the ethanolic p-toluidine solution to reflux. Once refluxing, begin adding the aldehyde-pyruvic acid mixture dropwise from the funnel over a period of 30-45 minutes. The reaction is often exothermic.

  • Reflux: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Carefully neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the sodium salt of the carboxylic acid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot water or ethanol.

    • If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.

Workflow Experimental Workflow Setup 1. Assemble Apparatus (3-neck flask, condenser) Charge 2. Charge p-Toluidine and Ethanol Setup->Charge Heat 3. Heat to Reflux Charge->Heat Add 4. Add Aldehyde/Pyruvic Acid Mixture Dropwise Heat->Add Reflux 5. Reflux for 4-6 hours Add->Reflux Cool 6. Cool to Room Temp. Reflux->Cool Neutralize 7. Neutralize with NaOH(aq) to Precipitate Product Cool->Neutralize Isolate 8. Isolate Crude Solid (Vacuum Filtration) Neutralize->Isolate Purify 9. Purify by Recrystallization Isolate->Purify Characterize 10. Dry and Characterize Final Product Purify->Characterize

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of 6-Methylquinoline-2-carboxylic acid, including its structural and spectroscopic properties. We present detailed, field-proven experimental protocols for the determination of these properties, offering insights into the rationale behind the methodological choices. While experimental data for certain properties of this specific molecule are not widely available in public literature, this guide utilizes data from closely related analogs to provide a robust framework for its characterization.

Introduction: The Significance of 6-Methylquinoline-2-carboxylic Acid

The quinoline ring system is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of its pharmacological and physicochemical properties.

6-Methylquinoline-2-carboxylic acid combines the key features of a methyl group at the 6-position and a carboxylic acid at the 2-position. The methyl group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for forming salts, esters, and amides, and can participate in hydrogen bonding interactions with biological targets. These structural attributes make 6-Methylquinoline-2-carboxylic acid a versatile building block in drug discovery and a subject of interest in materials science, particularly in the development of chromophores and fluorescent probes.[1] A comprehensive characterization of its physicochemical properties is the first step towards unlocking its full potential.

Core Physicochemical Properties

PropertyValue (6-Methylquinoline-2-carboxylic acid)Data TypeReference
Molecular Formula C₁₁H₉NO₂-[2]
Molecular Weight 187.19 g/mol -[2]
CAS Number 15733-84-3-[2]
Melting Point Not available (250 °C for 2-methylquinoline-6-carboxylic acid)Experimental (analog)[3]
Boiling Point Not available (Predicted: 347.6±27.0 °C for 2-methylquinoline-6-carboxylic acid)Predicted (analog)[3]
Solubility Not experimentally determined. Expected to be slightly soluble in water and soluble in organic solvents like DMSO and DMF.-
pKa Not experimentally determined. (Predicted: 3.13±0.30 for 2-methylquinoline-6-carboxylic acid)Predicted (analog)[3]
Topological Polar Surface Area (TPSA) 50.19 ŲComputed[2]
LogP 2.24142Computed[2]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 2Computed[2]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental protocols for determining the key physicochemical properties of 6-Methylquinoline-2-carboxylic acid. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Workflow for Solubility Determination

A Excess compound in buffer B Equilibrate (e.g., 24-48h) A->B Constant agitation C Separate solid and supernatant (centrifugation/filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 6-Methylquinoline-2-carboxylic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the peak area to a standard curve of known concentrations.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach true equilibrium. The use of a validated HPLC-UV method for quantification ensures accuracy and precision.

Determination of Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

A Dissolve compound in water/ co-solvent B Titrate with standardized acid/base A->B C Record pH vs. titrant volume B->C D Plot titration curve C->D E Determine pKa from inflection point or half-equivalence point D->E A Sample Introduction (e.g., direct infusion or LC/GC) B Ionization (e.g., ESI or EI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Mass Spectrum Generation D->E

Caption: General workflow for mass spectrometry analysis.

General Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or eluted from an HPLC column. For Electron Ionization (EI), the sample is often introduced via a gas chromatograph (GC) or a direct insertion probe.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the molecular weight and aspects of the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions. Quinoline and its derivatives typically exhibit strong absorption bands in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the substituents and the solvent.

General Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

  • Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide has outlined the key physicochemical properties of 6-Methylquinoline-2-carboxylic acid and provided detailed, practical protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the use of data from closely related analogs, combined with robust analytical methodologies, provides a solid foundation for researchers. The protocols and insights presented herein are designed to empower scientists in drug development and materials science to confidently characterize this and similar molecules, thereby accelerating the pace of innovation.

References

Sources

Introduction: The Significance of 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methylquinoline-2-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 6-Methylquinoline-2-carboxylic acid. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous antibacterial and antimalarial drugs.[1][2] The addition of a carboxylic acid group, as seen in quinoline carboxylic acids, dramatically influences the molecule's chemical reactivity, solubility, and biological activity, making these compounds crucial intermediates for complex molecular synthesis.[1][3]

6-Methylquinoline-2-carboxylic acid (C₁₁H₉NO₂) is a specific derivative of interest due to its potential as a building block for novel therapeutic agents and functional materials.[1][4] Determining its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This structural data provides invaluable insights into intermolecular interactions, molecular conformation, and packing, which are critical for structure-based drug design, understanding physicochemical properties, and developing new materials.[5][6]

Synthesis and Purification

The first and most fundamental step is to obtain a pure sample of the target compound. While various named reactions like the Pfitzinger or Doebner-von Miller syntheses can be adapted, a common approach involves the oxidation of the corresponding methyl-substituted quinoline.[1][7]

Protocol 2.1: Generalized Synthesis of 6-Quinolinecarboxylic Acid

This protocol is adapted from a known procedure for a similar isomer and serves as a representative example.[7]

  • Dissolution: Dissolve 6-Methylquinoline in a solution of water and sulfuric acid at 0 °C. The acid protonates the quinoline nitrogen, increasing its solubility in the aqueous medium.

  • Oxidation: Add an oxidizing agent, such as chromium trioxide, in batches to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete oxidation of the methyl group to a carboxylic acid.

  • Isolation: Cool the mixture to room temperature. The product may precipitate as a sulfate salt. Filter this solid.

  • Neutralization & Precipitation: Redissolve the collected solid in an aqueous sodium hydroxide solution. This deprotonates the carboxylic acid, forming a soluble sodium salt. Wash with a nonpolar solvent like hexane to remove any unreacted starting material.

  • Final Precipitation: Acidify the aqueous solution with acetic acid. This re-protonates the carboxylate, causing the neutral 6-Methylquinoline-2-carboxylic acid to precipitate out of the solution due to its lower aqueous solubility.

  • Purification: Collect the precipitate by filtration. The purity of the product is crucial for successful crystallization. If necessary, further purify by recrystallization.

The Art of Crystal Growth: From Solution to Single Crystal

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the entire analysis.[8] The crystal must be a single, well-ordered lattice, free of significant defects, and typically larger than 0.1 mm in all dimensions.[8][9] The slow evaporation method is a widely used and effective technique.[10]

Causality in Solvent Selection

The choice of solvent is governed by the solute's molecular structure. 6-Methylquinoline-2-carboxylic acid has a rigid, largely aromatic quinoline core, a polar carboxylic acid group capable of hydrogen bonding, and a nonpolar methyl group. A successful solvent system must balance these features.

  • Single Solvents: Solvents of intermediate polarity, such as alcohols (ethanol, methanol) or ketones (acetone), are excellent starting points. A good solvent will dissolve the compound when hot but exhibit poor solubility when cold.[11]

  • Binary Solvent Systems: This is a powerful technique when single solvents fail. The compound is dissolved in a "good" solvent where it is highly soluble (e.g., DMF, ethanol). A "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., water, hexane) is then added dropwise to the heated solution until slight turbidity appears. This brings the solution to a state of supersaturation, which is essential for crystallization upon slow cooling.[11]

Protocol 3.1: Single Crystal Growth by Slow Evaporation
  • Solvent Screening: In small vials, test the solubility of a few milligrams of purified 6-Methylquinoline-2-carboxylic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) to identify a suitable system.[11]

  • Prepare a Saturated Solution: Dissolve the bulk of the purified compound in the chosen solvent or solvent system, gently heating to ensure complete dissolution. Prepare a solution that is near-saturated at the elevated temperature.

  • Filtration: Filter the hot solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel. This removes dust and other particulate impurities that could act as sites for rapid, uncontrolled nucleation, leading to a precipitate instead of single crystals.[10]

  • Slow Evaporation: Cover the vessel with parafilm and pierce it with a few small pinholes. The size and number of holes control the rate of evaporation; a slower rate is almost always better as it gives the molecules time to arrange themselves into a well-ordered lattice.

  • Incubation: Place the vessel in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.

  • Harvesting: Once crystals of suitable size and quality have formed (this can take days to weeks), carefully harvest them using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides the definitive three-dimensional structure of a crystalline material.[6] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[9]

Workflow for Crystal Structure Determination

The process follows three fundamental steps: crystal selection and mounting, data collection, and structure solution and refinement.[8][12]

SCXRD_Workflow A Crystal Growth & Selection B Mount Crystal on Goniometer Head A->B Select a high-quality crystal C Center Crystal in X-ray Beam B->C Precise alignment D Data Collection (Rotate crystal, collect diffraction spots) C->D Irradiate with monochromatic X-rays E Data Processing (Integration & Scaling) D->E Measure intensities & angles F Structure Solution (Determine initial atomic positions) E->F Phase Problem Solution G Structure Refinement (Optimize model against data) F->G Least-squares fitting H Final Structure Validation & CIF File G->H Check for quality metrics

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 4.1: Data Acquisition and Structure Solution
  • Crystal Mounting: A suitable crystal is selected under a microscope. It is then mounted on a thin glass fiber or a loop with a cryo-protectant oil.[9] This assembly is attached to a goniometer head.

  • Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, using monochromatic X-rays (e.g., from a Molybdenum source, MoKα = 0.7107Å), then rotates the crystal through a series of angles, collecting thousands of diffraction reflections with a detector like a CCD or pixel detector.[6][8]

  • Data Processing: The collected raw data (images of diffraction spots) are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate these initial phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

  • Final Output: The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.

Interpreting the Crystal Structure

The refined structure provides a wealth of chemical information.

Quantitative Crystallographic Data

The following table presents an illustrative set of crystallographic data, typical for a small organic molecule like 6-Methylquinoline-2-carboxylic acid.

ParameterIllustrative ValueDescription
Chemical FormulaC₁₁H₉NO₂The atoms comprising one molecule of the compound.[4]
Formula Weight187.19 g/mol The molar mass of the compound.[4]
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell. Quinoline derivatives often crystallize in this system.[10]
Space GroupP2₁/cA specific symmetry group that defines the arrangement of molecules within the unit cell.[10]
a, b, c (Å)a = 8.1, b = 5.9, c = 14.5The lengths of the unit cell edges.
α, β, γ (°)α = 90, β = 105, γ = 90The angles between the unit cell edges.
Volume (ų)650The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF)~1.0An indicator of the quality of the refinement; values close to 1.0 are ideal.
Key Structural Features
  • Molecular Geometry: The analysis provides precise bond lengths and angles, confirming the planarity of the quinoline ring and the geometry of the carboxylic acid group.

  • Intermolecular Interactions: This is where the true power of crystallography lies for drug development. In 6-Methylquinoline-2-carboxylic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The crystal structure will reveal how molecules are linked together through hydrogen bonding, often forming dimers or extended chains.

  • Crystal Packing: The analysis reveals how these hydrogen-bonded motifs are packed in three dimensions. The aromatic quinoline rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these interactions is crucial for predicting polymorphism, solubility, and stability.

Computational Analysis: A Complementary Approach

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate and expand upon experimental findings.[2][13]

Comp_Exp_Workflow A Experimental SC-XRD (Provides solid-state structure) C Geometric Comparison (Bond lengths, angles) A->C B Computational DFT (Gas-phase theoretical structure) B->C D Electronic Properties (HOMO-LUMO, ESP Map) B->D Provides insights beyond XRD E Spectroscopic Analysis (Simulated IR vs. Experimental) B->E Predicts spectra F Validated Structural Model C->F Corroboration D->F E->F

Caption: Synergy between experimental XRD and computational DFT analysis.

By starting with the atomic coordinates from the CIF file, DFT calculations can be performed to:

  • Optimize Geometry: The molecular geometry is optimized in a simulated gas phase, providing a theoretical structure free from crystal packing forces. Comparing this to the XRD structure reveals the influence of intermolecular interactions.[2]

  • Calculate Electronic Properties: DFT can compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and potential applications in optoelectronics.[13]

  • Simulate Vibrational Spectra: Theoretical FT-IR spectra can be calculated and compared with experimental spectra to validate the structural model.[13]

Applications in Drug Development

The precise knowledge of a molecule's 3D structure is the cornerstone of modern structure-based drug design.[5]

  • Pharmacophore Modeling: The crystal structure reveals the exact spatial arrangement of key features (hydrogen bond donors/acceptors, aromatic rings). This pharmacophore can be used in virtual screening to identify other molecules that might bind to the same biological target.

  • Lead Optimization: If 6-Methylquinoline-2-carboxylic acid is a lead compound, its crystal structure provides a blueprint for chemical modifications. Scientists can rationally design derivatives to improve binding affinity, selectivity, or pharmacokinetic properties.[14]

  • Understanding Protein-Ligand Interactions: If the compound is co-crystallized with its protein target, the resulting structure provides a direct snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction. This is invaluable for designing more potent and selective drugs.[15]

Conclusion

The crystal structure analysis of 6-Methylquinoline-2-carboxylic acid is a multi-step process that integrates careful synthesis, meticulous crystal growth, and advanced analytical techniques. Each step, from selecting the right crystallization solvent to refining the final structural model, is guided by fundamental chemical principles. The resulting three-dimensional structure is not merely a picture of a molecule; it is a detailed map that informs our understanding of its properties and provides a rational basis for its application in drug discovery and materials science.

References

[10] Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. (n.d.). Retrieved from [11] Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (n.d.). Retrieved from [8] X-ray crystallography - Wikipedia. (n.d.). Retrieved from [12] Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [9] What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [16] Process for the preparation of a quinoline carboxylic acid. Google Patents. (n.d.). Retrieved from [17] The crystallization of quinoline. Google Patents. (n.d.). Retrieved from [6] Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Retrieved from [5] Single Crystal X-ray Diffractometers | Bruker. (n.d.). Retrieved from [18] Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule: Molecular Physics - Taylor & Francis. (n.d.). Retrieved from [1] 6-Methylquinoline-2-carboxylic acid | 15733-84-3 | Benchchem. (n.d.). Retrieved from [7] 6-Quinolinecarboxylic acid synthesis - ChemicalBook. (n.d.). Retrieved from [13] Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024). Retrieved from [19] Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Retrieved from [2] Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. (n.d.). Retrieved from [20] Crystal structure of methyl quinoline-2-carboxylate, C11H9NO2 - ResearchGate. (2025). Retrieved from [15] The structures and binding mode analysis of quinoline derivatives. (A)... - ResearchGate. (n.d.). Retrieved from [4] 15733-84-3 | 6-Methylquinoline-2-carboxylic acid - ChemScene. (n.d.). Retrieved from [21] Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved from [22] 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem - NIH. (n.d.). Retrieved from [23] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. (n.d.). Retrieved from [24] 6-Methylquinoline-2-carboxylic acid - Achmem. (n.d.). Retrieved from [3] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved from [25] 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem - NIH. (n.d.). Retrieved from [26] Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. (n.d.). Retrieved from [27] The Role of 6-Isoquinolinecarboxylic Acid in Modern Drug Discovery & Synthesis. (2026). Retrieved from [14] Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Retrieved from

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel 6-Methylquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic screening of novel 6-methylquinoline-2-carboxylic acid derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices, provides detailed, self-validating protocols for primary screening assays, and establishes a foundation for interpreting results to guide future drug discovery efforts. We will detail standardized protocols for cytotoxicity assessment using the MTT assay, antimicrobial evaluation via Minimum Inhibitory Concentration (MIC) determination, and anti-inflammatory screening through a Cyclooxygenase-2 (COX-2) inhibition assay.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The Quinoline Moiety in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in many natural alkaloids and synthetic compounds with significant pharmacological value.[4] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and biological properties to achieve desired therapeutic effects and target selectivity.[5][6]

Focus on 6-Methylquinoline-2-carboxylic Acid Derivatives: Rationale

The selection of the 6-methylquinoline-2-carboxylic acid scaffold as a starting point for a screening library is based on established structure-activity relationship (SAR) principles. The carboxylic acid group at the 2-position is particularly interesting, as studies on related quinoline carboxylic acids have demonstrated significant antiproliferative and anti-inflammatory activities.[7][8] It is hypothesized that the carboxyl and nitrogen atoms may act as a chelation site for divalent metals, a potential molecular mechanism for their biological action.[7] The methyl group at the 6-position provides a point for further derivatization while potentially influencing the molecule's lipophilicity and metabolic stability. This guide outlines a tiered screening approach to systematically evaluate novel derivatives of this core for three key biological activities: anticancer, antimicrobial, and anti-inflammatory.

A Strategic Framework for Biological Activity Screening

A robust screening campaign begins with a logical, tiered workflow. This ensures that resources are used efficiently, with broad primary screens identifying initial "hits" that are then subjected to more rigorous secondary and mechanistic studies.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Dose-Response & Validation cluster_2 Phase 3: Lead Identification Compound Compound Library (6-Methylquinoline-2- carboxylic Acid Derivatives) Solubilization Solubilization & Stock Preparation (DMSO) Compound->Solubilization Primary_Screening Parallel Primary Screens (Single High Concentration) Solubilization->Primary_Screening Anticancer Anticancer Screen (MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Screen (COX-2 Assay) Primary_Screening->Anti_inflammatory Dose_Response Dose-Response Assay (IC50 / MIC Determination) Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Hit_Validation Hit Confirmation & Re-testing Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Analysis Hit_Validation->SAR Lead Lead Compound Selection (For Secondary Assays) SAR->Lead

Caption: High-level workflow for screening novel chemical entities.

Protocol: Anticancer and Cytotoxicity Screening

Principle of the MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living, metabolically active cells.[10][12] This reaction produces purple, insoluble formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[9] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Step-by-Step Protocol for MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate format.[13]

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Cancer Cell Line (e.g., MCF-7, ATCC HTB-22)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[14]

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile culture plates.

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. Represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the vehicle control wells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Analysis and Presentation

The percentage of cell viability is calculated using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of a compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % Viability versus log[Compound Concentration].

Table 1: Sample Cytotoxicity Screening Data

Compound ID Target Cell Line IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
6MQC-001 MCF-7 12.5 0.8
6MQC-002 MCF-7 > 100 0.8
6MQC-003 MCF-7 5.2 0.8
6MQC-004 HeLa 25.1 1.1

| 6MQC-005 | HeLa | 8.9 | 1.1 |

Protocol: Antimicrobial Activity Screening

Rationale for Antimicrobial Testing

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][15] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Detailed Step-by-Step Protocol for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Growth Medium: Mueller-Hinton Broth (MHB).[18]

  • Test Compounds (1 mg/mL stock in DMSO).

  • Sterile 96-well round-bottom microtiter plates.

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin).[4]

Procedure:

  • Compound Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the 2x highest concentration of the test compound to the first column, creating a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[19] This leaves column 11 as the growth control and column 12 as the sterility control.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). The final volume in each well is 100 µL.

  • Controls:

    • Growth Control (Positive): Column 11 contains MHB and bacteria, but no compound.

    • Sterility Control (Negative): Column 12 contains MHB only.

    • Standard Control: Run a parallel dilution series with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) compared to the growth control.

Data Presentation

Table 2: Sample Antimicrobial Screening (MIC) Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
6MQC-001 16 64 0.5 (S. aureus), 0.015 (E. coli)
6MQC-002 >128 >128 0.5 (S. aureus), 0.015 (E. coli)
6MQC-003 8 32 0.5 (S. aureus), 0.015 (E. coli)
6MQC-004 64 >128 0.5 (S. aureus), 0.015 (E. coli)

| 6MQC-005 | 4 | 16 | 0.5 (S. aureus), 0.015 (E. coli) |

Protocol: Anti-inflammatory Activity Screening

Cyclooxygenase (COX) as a Key Inflammatory Target

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation.[21] They catalyze the conversion of arachidonic acid to prostaglandins, which promote pain and inflammation.[21] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[22] Quinoline derivatives have been identified as potential COX inhibitors.[5]

G cluster_0 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) Prostacyclins Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 6-Methylquinoline-2- carboxylic acid derivative (Test Compound) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a test compound.

Detailed Step-by-Step Protocol for COX-2 Inhibition Assay

This protocol is based on a fluorometric screening kit (e.g., from BPS Bioscience, Cayman Chemical, or Assay Genie), which measures the peroxidase activity of COX-2.[23][24][25]

Materials:

  • COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor).

  • Test Compounds (10 mM stock in DMSO).

  • Arachidonic Acid (substrate).

  • Selective COX-2 Inhibitor (e.g., Celecoxib) as a positive control.[25]

  • 96-well black opaque plate.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme in assay buffer and keep on ice.[23][25]

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add diluted enzyme, assay buffer, and DMSO (vehicle) to designated wells.

    • Inhibitor Control: Add diluted enzyme, assay buffer, and a known concentration of Celecoxib.

    • Test Wells: Add diluted enzyme, assay buffer, and serial dilutions of the test compounds.

    • Negative Control (No Enzyme): Add assay buffer only.

  • Pre-incubation: Add the probe and cofactor solution to all wells. Allow the plate to pre-incubate for 10-15 minutes at 37°C. This step allows the test compounds to interact with the enzyme before the reaction begins.[24]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably using a multichannel pipette.[25]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/590 nm) over 5-10 minutes.[23][25]

Data Analysis and Presentation

The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_Test) / Rate_EC] * 100 (where EC is the Enzyme Control)

The IC₅₀ value is determined by plotting % Inhibition versus log[Compound Concentration].

Table 3: Sample COX-2 Inhibition Data

Compound ID COX-2 Inhibition IC₅₀ (µM) Positive Control (Celecoxib) IC₅₀ (µM)
6MQC-001 22.4 0.45
6MQC-002 > 100 0.45
6MQC-003 48.1 0.45
6MQC-004 9.8 0.45

| 6MQC-005 | 1.5 | 0.45 |

Integrating Results and Future Directions

Structure-Activity Relationship (SAR) Insights

Following primary screening, the data from all three assays should be consolidated. This integrated view is crucial for developing an initial SAR.[26] Researchers should look for structural motifs that confer potency or selectivity for a particular biological activity. For example, analysis might suggest that bulky, hydrophobic substituents at one position favor anticancer activity, while smaller, polar groups at another position enhance antimicrobial effects.[26]

Lead Compound Selection and Next Steps

Compounds that show high potency in a primary screen (e.g., IC₅₀ or MIC < 10 µM) are considered "hits." These hits should be re-tested to confirm their activity. Validated hits with favorable preliminary SAR become "lead compounds." These selected leads should advance to the next stage of the drug discovery pipeline, which includes:

  • Secondary Screening: Testing against a broader panel of cancer cell lines or microbial strains.

  • Selectivity Assays: For anti-inflammatory hits, testing against the COX-1 isoform to determine selectivity.

  • Mechanism of Action Studies: Investigating how the compound elicits its biological effect (e.g., apoptosis induction, enzyme kinetics).[26]

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models.

This systematic screening cascade provides a robust and efficient pathway for identifying novel 6-methylquinoline-2-carboxylic acid derivatives with therapeutic potential, paving the way for the development of next-generation medicines.

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Asati, V., & Sharma, S. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Rehman, A.U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Cheung, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Höglund, I.P.J., et al. (2011). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Kumar, V., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Wei, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. Available at: [Link]

  • ScienceDirect. (n.d.). Broth microdilution assay: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Wang, L., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Mittal, R.K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Somagond, S.M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]

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Sources

Discovery and isolation of quinoline-2-carboxylic acid natural products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Isolation of Quinoline-2-Carboxylic Acid Natural Products

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the discovery and isolation of quinoline-2-carboxylic acid and its derivatives from natural sources. We will delve into the expert-driven strategies for extraction, purification, and structural elucidation, emphasizing the causality behind experimental choices to ensure reproducible and validatable outcomes.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][3][4] These include antimalarial, anticancer, antibacterial, anti-inflammatory, and antidiabetic properties, among others.[1][2][3][5][6]

Quinoline-2-carboxylic acid, also known as quinaldic acid, represents a key subclass of these compounds. It serves not only as a bioactive molecule in its own right but also as a crucial intermediate for the synthesis of more complex pharmaceuticals.[7][8] Its structure provides a reactive "handle" (the carboxylic acid group) that allows for the generation of diverse libraries of esters and amides, enabling extensive structure-activity relationship (SAR) studies.[9] This guide will illuminate the pathway from identifying a promising natural source to obtaining a pure, structurally confirmed quinoline-2-carboxylic acid natural product.

Natural Sources and Biosynthetic Origins

Quinoline alkaloids are predominantly found in the plant kingdom, with the bark of Cinchona species being the most famous source, yielding the antimalarial drug quinine.[6][10] However, these scaffolds are also produced by various other organisms. For instance, marinoaziridines, which contain a quinoline-2-(1H)-one core, have been isolated from marine bacteria.[11] The only report of simple quinoline as a natural product is from the Peruvian stick insect Oreophoetes peruana, which uses it as a chemical defense.[2][4]

The biosynthesis of the quinoline ring typically proceeds via the shikimate pathway, with tryptophan or its precursor, anthranilic acid, serving as the primary building block. Enzymatic cascades involving condensation, cyclization, and subsequent modifications give rise to the diverse range of quinoline alkaloids observed in nature. Understanding these origins can aid in the selection of promising natural sources for targeted isolation efforts.

The Isolation Workflow: A Self-Validating System

The journey from a raw biological sample to a purified natural product is a multi-step process designed to progressively enrich the target compound while systematically removing impurities. Each stage serves as a validation check for the next, ensuring that the final isolated molecule is pure and its structure is unequivocally determined.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Structural Elucidation A Biomass (e.g., Plant Bark, Bacterial Culture) B Crude Extract Generation (Soxhlet, Maceration, UAE) A->B Solvent Extraction C Acid-Base Liquid-Liquid Partitioning B->C Selective Separation D Crude Alkaloid Fraction C->D Yields Target-Rich Fraction E Column Chromatography (Silica/Alumina) D->E Initial Cleanup F Semi-Pure Fractions E->F Fractionation G Preparative HPLC / HSCCC F->G High-Resolution Separation H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV-Vis) H->I J Structure Confirmation I->J

Caption: General workflow for the isolation of quinoline natural products.

Step 1: Extraction - Liberating the Target Molecules

The initial step involves liberating the compounds of interest from the source matrix. The choice of method is dictated by the nature of the source material and the stability of the target compounds.

Causality Behind Method Selection:

  • Maceration: Simple soaking in a solvent. Best for materials that are easily penetrated and when thermal degradation is a concern.

  • Soxhlet Extraction: A continuous extraction method that provides a high yield by repeatedly washing the material with fresh, hot solvent.[12] This is highly efficient but not suitable for thermolabile compounds.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, rapidly disrupting the matrix and accelerating extraction. It's significantly faster and often more efficient than conventional methods.[10][13]

Table 1: Comparison of Common Extraction Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Maceration Soaking material in a solvent at room temp.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.Fresh plant materials, initial screening.
Soxhlet Continuous solid-liquid extraction with hot solvent.High extraction efficiency, exhaustive.Requires heating (risk of degradation), slow.[10][12]Dried, powdered, and stable materials.
MAE Microwave heating of solvent and matrix.Extremely fast (minutes vs. hours), reduced solvent use.[10]Requires specialized equipment.Rapid screening and extraction optimization.
Detailed Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol is foundational for isolating alkaloids. It exploits the basicity of the quinoline nitrogen to selectively move the target compounds between aqueous and organic phases, thereby separating them from neutral and acidic impurities.

Principle of Causality: Alkaloids are organic bases. In an acidic aqueous solution (pH < 2), the nitrogen atom becomes protonated (R₃N → R₃NH⁺), rendering the molecule ionic and highly soluble in water. Neutral compounds (like fats and waxes) remain in the organic phase. Subsequently, basifying the aqueous phase (pH > 9) deprotonates the nitrogen, making the alkaloid neutral again and soluble in an organic solvent, leaving behind water-soluble salts and impurities.

G cluster_0 Aqueous Layer (Bottom) cluster_1 Organic Layer (Top) cluster_2 Aqueous Layer (Bottom) cluster_3 Organic Layer (Top) A Crude Organic Extract (Alkaloids + Neutral Impurities) in Ethyl Acetate B Mix with Acidic Water (e.g., 5% HCl) A->B C Separate Layers B->C D Protonated Alkaloids (R₃NH⁺Cl⁻) (Water Soluble) C->D E Neutral Impurities (Lipids, Waxes) (Discard) C->E F Basify Aqueous Layer with NaOH (pH > 9) D->F G Extract with Fresh Ethyl Acetate F->G H Separate Layers G->H I Inorganic Salts (Discard) H->I J Neutral Alkaloids (R₃N) (Enriched Fraction) H->J

Sources

Theoretical and computational studies of 6-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Methylquinoline-2-carboxylic Acid: A Roadmap for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 6-Methylquinoline-2-carboxylic acid, a specific derivative, presents a compelling case for in-depth investigation due to the combined electronic effects of its electron-donating methyl group and electron-withdrawing carboxylic acid moiety. This technical guide provides a comprehensive framework for the theoretical and computational characterization of 6-Methylquinoline-2-carboxylic acid, designed for researchers, computational chemists, and drug development professionals. We will navigate through its structural optimization, spectroscopic prediction, electronic property analysis, and potential as a therapeutic agent via molecular docking. This document emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible research workflow that bridges theoretical calculations with experimental reality.

Introduction: The Significance of the Quinoline Core and Computational Chemistry

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution, making it a privileged scaffold in drug design.[2] 6-Methylquinoline-2-carboxylic acid (CAS: 15733-84-3) is a molecule of interest, featuring a carboxylic acid group at the 2-position known to form crucial hydrogen bonds with biological targets, and a methyl group at the 6-position which can influence lipophilicity and metabolic stability.[2][3]

Modern drug discovery increasingly relies on theoretical and computational studies to accelerate the identification and optimization of lead compounds.[4] Techniques such as Density Functional Theory (DFT) provide profound insights into molecular structure, stability, and reactivity, while molecular docking simulations can predict the binding affinity and interaction patterns of a molecule with a specific protein target.[4][5] This guide will detail the application of these powerful in-silico tools to create a comprehensive profile of 6-Methylquinoline-2-carboxylic acid, thereby guiding its potential synthesis and future development.

Molecular Structure and Synthesis Strategy

The foundational step in any theoretical study is the accurate representation of the molecule's structure.

  • Molecular Formula: C₁₁H₉NO₂[3]

  • Molecular Weight: 187.19 g/mol [3]

  • IUPAC Name: 6-methylquinoline-2-carboxylic acid

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 6-Methylquinoline-2-carboxylic acid.

Proposed Synthetic Protocol (Doebner-von Miller Reaction)

While various methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a plausible route. This protocol is adapted from established procedures for similar quinoline derivatives.[6]

Rationale: This acid-catalyzed reaction is a robust method for constructing the quinoline ring from anilines and α,β-unsaturated carbonyl compounds. Using p-toluidine (4-methylaniline) as the starting material directly incorporates the required 6-methyl substituent.

Step-by-Step Protocol:

  • Reactant Preparation: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 1 mole of p-toluidine and 3 moles of pyruvic acid.

  • Solvent and Catalyst: Add concentrated hydrochloric acid slowly as both the solvent and catalyst. The reaction is typically exothermic.

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the product precipitates.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-Methylquinoline-2-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Theoretical and Experimental Spectroscopic Analysis

A key validation of computational models is their ability to reproduce experimental spectroscopic data. We will outline the protocols for both acquiring and calculating the primary spectra.

Vibrational Spectroscopy (FT-IR)

Rationale: FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. For 6-Methylquinoline-2-carboxylic acid, we expect to see distinct signals for the carboxylic acid O-H and C=O bonds, aromatic C-H bonds, and the quinoline ring's C=C and C=N vibrations.[7] DFT calculations can predict these vibrational modes with high accuracy, aiding in the precise assignment of experimental peaks.[8]

Experimental Protocol (FT-IR):

  • Prepare the sample using the KBr pellet method. Mix ~1 mg of the synthesized compound with ~100 mg of dry KBr powder.

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Record the spectrum in the range of 4000–400 cm⁻¹ using an FT-IR spectrometer.[8]

Computational Protocol (DFT Frequency Calculation):

  • Geometry Optimization: Optimize the molecular structure of 6-Methylquinoline-2-carboxylic acid using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms the structure is at a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[4]

  • Scaling: Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and basis set limitations, allowing for a more direct comparison with experimental data.

Table 1: Predicted vs. Expected Experimental FT-IR Assignments

Vibrational ModeExpected Experimental Range (cm⁻¹)Predicted Scaled DFT (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)~2980
C-H stretch (aromatic)3000-3100~3050
C-H stretch (methyl)2850-2960~2920
C=O stretch (carboxylic acid)1680-1710~1705
C=N, C=C stretch (quinoline ring)1500-1650~1550-1620
C-O stretch (carboxylic acid)1210-1320~1280
O-H bend (carboxylic acid)1395-1440~1410
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict chemical shifts, which is invaluable for assigning complex spectra and confirming structural isomers.[9]

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

Computational Protocol (GIAO NMR Calculation):

  • Use the B3LYP/6-311++G(d,p) optimized geometry.

  • Perform an NMR calculation using the GIAO method at the same level of theory.[9]

  • Calculate the isotropic shielding values for each nucleus.

  • Reference the calculated shielding values against the shielding value of TMS calculated at the same level of theory to obtain the final chemical shifts (δ).

In-Depth Computational Analysis Workflow

To move beyond simple characterization and understand the molecule's intrinsic chemical behavior, a series of more advanced computational analyses are required. This workflow provides a systematic approach to elucidating the electronic properties and reactivity of 6-Methylquinoline-2-carboxylic acid.

G cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Electronic & Reactivity Analysis cluster_3 Application in Drug Discovery mol_structure Define Molecular Structure (6-Methylquinoline-2-carboxylic acid) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis (Confirm Minimum, Get Vibrational Modes) geom_opt->freq_calc homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) (Energy Gap, Reactivity) freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) (Identify Nucleophilic/Electrophilic Sites) freq_calc->mep nbo Natural Bond Orbital (NBO) (Hyperconjugation, Stability) freq_calc->nbo react_desc Global Reactivity Descriptors (Hardness, Electrophilicity) freq_calc->react_desc docking Molecular Docking Simulation (Binding Affinity & Mode Analysis) homo_lumo->docking mep->docking

Caption: Workflow for the theoretical and computational analysis of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]

Analysis:

  • The HOMO is expected to be distributed primarily over the electron-rich quinoline ring system.

  • The LUMO will likely be localized on the electron-deficient regions, particularly the carboxylic acid group and the nitrogen-containing ring.

  • The calculated energy gap will provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP)

Rationale: The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Analysis:

  • Red/Yellow Regions (Negative Potential): These will be located around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): This will be most prominent around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

Rationale: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It quantifies charge transfer between filled (donor) and empty (acceptor) orbitals, known as hyperconjugative interactions. The stabilization energy (E(2)) associated with these interactions is a measure of their significance in stabilizing the molecule.[5]

Analysis:

  • Key interactions will include π → π* transitions within the aromatic system, indicating strong delocalization and aromaticity.

  • Lone pair (n) → π* interactions, such as from the nitrogen atom's lone pair to the antibonding orbitals of the ring, will also contribute significantly to the overall stability.

Application in Drug Discovery: A Molecular Docking Workflow

Given the extensive pharmacological activities of quinoline derivatives, a molecular docking study is a logical next step to explore the potential of 6-Methylquinoline-2-carboxylic acid as an inhibitor of a specific protein target.[2]

Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a protein. This information is vital for structure-based drug design and for prioritizing compounds for experimental screening.[5]

G prep_target 1. Target Preparation (e.g., PDB ID: 4BKY) - Remove water, add hydrogens - Define binding site docking_run 3. Docking Simulation - Use docking software (e.g., AutoDock) - Flexible ligand, rigid receptor - Generate multiple binding poses prep_target->docking_run prep_ligand 2. Ligand Preparation - Generate 3D coordinates - Energy minimization (DFT) - Assign charges prep_ligand->docking_run analysis 4. Results Analysis - Rank poses by binding energy (kcal/mol) - Analyze interactions (H-bonds, π-π stacking) - Compare with known inhibitors docking_run->analysis sar 5. Structure-Activity Relationship (SAR) - Propose modifications to improve affinity analysis->sar

Caption: A streamlined workflow for a molecular docking study.

Step-by-Step Protocol:

  • Target Selection & Preparation: Select a relevant protein target. For instance, a protein kinase associated with cancer, such as PknB, has been studied with similar quinoline derivatives.[5] Obtain the crystal structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized 3D structure of 6-Methylquinoline-2-carboxylic acid. Assign appropriate atom types and charges.

  • Docking Simulation: Define the binding pocket (active site) on the protein. Use a docking program (e.g., AutoDock, MOE) to dock the ligand into the defined site.[2] The algorithm will generate multiple possible binding poses.

  • Analysis of Results: The poses are ranked based on a scoring function, which estimates the binding free energy (in kcal/mol). The best pose is analyzed to identify key interactions, such as:

    • Hydrogen Bonds: Likely to form between the carboxylic acid group and polar residues in the active site.

    • π-π Stacking: Possible between the quinoline ring and aromatic residues like Phenylalanine or Tyrosine.

    • Hydrophobic Interactions: The methyl group and the benzene portion of the quinoline ring can interact with nonpolar residues.

Table 2: Hypothetical Molecular Docking Results

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
6-Methylquinoline-2-carboxylic acidPknB-8.5ASP123, LYS45H-Bond (via -COOH)
PHE120π-π Stacking (via quinoline ring)
LEU78, VAL82Hydrophobic (via -CH₃)

The results would suggest that 6-Methylquinoline-2-carboxylic acid has a strong binding affinity for the target, making it a promising candidate for further investigation.[5]

Conclusion

This guide has outlined a comprehensive, multi-faceted approach for the theoretical and computational investigation of 6-Methylquinoline-2-carboxylic acid. By integrating DFT-based calculations for structural, spectroscopic, and electronic characterization with application-focused techniques like molecular docking, a complete in-silico profile of the molecule can be generated. This workflow not only predicts its properties with high fidelity but also provides a robust, scientifically-grounded rationale for its synthesis and advancement as a potential therapeutic agent. The insights gained from such studies are invaluable for accelerating the drug discovery pipeline, reducing costs, and designing next-generation molecules with enhanced efficacy and specificity.

References

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  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • 2-Methylquinoline-6-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

  • Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. (2009). ResearchGate. Available at: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (2014). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2022). Journal of Chemistry. Available at: [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. (2016). ResearchGate. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. (2006). Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2009). Acta Crystallographica Section E. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). SN Applied Sciences. Available at: [Link]

  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. (2022). ACS Omega. Available at: [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2016). MDPI. Available at: [Link]

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  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications. Available at: [Link]

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  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. Available at: [Link]

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A Strategic Guide to Unraveling the Mechanism of Action of 6-Methylquinoline-2-carboxylic acid: A Preliminary Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Promising Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 6-Methylquinoline-2-carboxylic acid emerges as a molecule of significant interest. While its structural analogues have shown cytotoxic effects, the precise molecular mechanisms underpinning its biological activity remain largely uncharted territory.[3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for conducting preliminary studies to elucidate the mechanism of action (MoA) of 6-Methylquinoline-2-carboxylic acid. Our approach is rooted in a philosophy of integrated, self-validating experimental workflows, designed to generate robust and actionable data.

Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, a thorough foundational characterization of 6-Methylquinoline-2-carboxylic acid is paramount. This initial phase ensures the integrity of the compound and provides a baseline for all subsequent experiments.

Physicochemical Properties and Purity Assessment

A comprehensive understanding of the compound's physicochemical properties is critical for accurate experimental design and interpretation of results.

PropertyMethodPurpose
Identity and Purity ¹H NMR, ¹³C NMR, LC-MS, HRMSConfirm chemical structure and assess purity (≥98% recommended).[4]
Solubility Kinetic and Thermodynamic Solubility AssaysDetermine appropriate solvents and concentration ranges for biological assays.
Lipophilicity (LogP/LogD) HPLC-based or computational methodsPredict membrane permeability and potential for non-specific binding.
Chemical Stability HPLC analysis over time in various buffers (pH 5, 7.4, 9)Assess degradation profile to ensure compound integrity during assays.
Initial Biological Activity Screening: A Broad Net Approach

The initial biological screening aims to identify the general therapeutic area in which 6-Methylquinoline-2-carboxylic acid may have an effect. Given the known activities of quinoline derivatives, a logical starting point is to assess its cytotoxic and antimicrobial potential.[1][5]

  • Cell Line Selection: A panel of cancer cell lines representing different tissue origins (e.g., breast [MCF7], colon [HCT116], lung [A549], and a non-cancerous control cell line [e.g., HEK293]) should be selected.[3][6]

  • Assay Principle: Utilize a robust and sensitive method to measure cell viability, such as the Sulforhodamine B (SRB) or MTT assay.[6][7]

  • Procedure:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of 6-Methylquinoline-2-carboxylic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Following incubation, fix the cells (for SRB) or add the metabolic dye (for MTT).

    • Quantify the results using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Target Identification: Pinpointing the Molecular Initiator

Once a primary biological effect, such as cytotoxicity, is confirmed, the next critical step is to identify the molecular target(s) through which 6-Methylquinoline-2-carboxylic acid exerts its action.[8][9] A multi-pronged approach, combining computational and experimental methods, is recommended for a higher probability of success.

In Silico Target Prediction: A Guided Search

Computational methods can provide valuable initial hypotheses about potential protein targets based on the chemical structure of 6-Methylquinoline-2-carboxylic acid.

Caption: In Silico Target Prediction and Hypothesis Generation Workflow.

Experimental Target Validation: From Prediction to Confirmation

Experimental validation is essential to confirm the computationally predicted targets and to discover novel ones.[10][11]

Affinity chromatography is a powerful technique to isolate proteins that directly bind to the compound of interest.

  • Probe Synthesis: Synthesize a derivative of 6-Methylquinoline-2-carboxylic acid with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in the initial screening.

  • Affinity Pull-Down:

    • Incubate the immobilized compound with the cell lysate to allow for binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with a control pull-down (using beads without the compound) to identify specific interactors.

CETSA is a label-free method to assess target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Treat intact cells with 6-Methylquinoline-2-carboxylic acid or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Pathway Deconvolution and Mechanistic Validation

Identifying the molecular target is a significant milestone, but understanding the downstream consequences of target engagement is crucial for a complete mechanistic picture.[12]

Profiling Global Cellular Changes: An Omics Approach

Transcriptomic and proteomic analyses provide a global view of the cellular response to treatment with 6-Methylquinoline-2-carboxylic acid.[13]

Omics_Workflow cluster_treatment Cell Treatment cluster_omics Omics Profiling cluster_analysis Data Analysis and Integration Treated_Cells Cells + 6-Methylquinoline- 2-carboxylic acid Transcriptomics RNA Sequencing (Transcriptomics) Treated_Cells->Transcriptomics Proteomics Mass Spectrometry (Proteomics) Treated_Cells->Proteomics DE_Genes Differentially Expressed Genes Transcriptomics->DE_Genes DE_Proteins Differentially Expressed Proteins Proteomics->DE_Proteins Pathway_Analysis Pathway Enrichment Analysis DE_Genes->Pathway_Analysis DE_Proteins->Pathway_Analysis Integrated_Network Integrated Signaling Network Pathway_Analysis->Integrated_Network MoA Mechanism of Action Hypothesis Integrated_Network->MoA

Caption: Integrated Omics Workflow for Pathway Deconvolution.

Validation of Key Signaling Events

Based on the omics data, specific signaling pathways will be implicated. It is essential to validate the modulation of these pathways using targeted assays. For instance, if apoptosis is suggested as the mode of cell death, the following assays should be performed.

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

  • Western Blot Analysis: Probe for the cleavage of PARP and the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members).

In Vivo Proof-of-Concept: Bridging the Gap to Physiological Relevance

The final phase of preliminary MoA studies involves translating the in vitro findings to a more physiologically relevant in vivo model.[14]

Xenograft Models for Anticancer Activity

If 6-Methylquinoline-2-carboxylic acid demonstrates potent in vitro cytotoxicity, its efficacy should be evaluated in a murine xenograft model.

  • Model Selection: Use immunodeficient mice (e.g., NOD/SCID) engrafted with a sensitive human cancer cell line.

  • Treatment Regimen: Once tumors are established, treat the mice with 6-Methylquinoline-2-carboxylic acid at various doses and a vehicle control.

  • Efficacy Endpoints: Monitor tumor growth over time and assess overall survival.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, excise the tumors and analyze them for biomarkers of target engagement and pathway modulation identified in the in vitro studies (e.g., by immunohistochemistry or Western blotting).

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for the preliminary investigation of the mechanism of action of 6-Methylquinoline-2-carboxylic acid. The data generated from these studies will not only illuminate the molecular basis of its biological activity but will also be instrumental in guiding future lead optimization and preclinical development efforts. The iterative nature of this process, where findings from one stage inform the design of the next, is crucial for a successful and efficient elucidation of the compound's mechanism of action.

References

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  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • Unknown. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
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  • NIH. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines.
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Navigating the Solubility Landscape of 6-Methylquinoline-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for novel therapeutic agents and functional materials.[1] A fundamental understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility behavior of 6-Methylquinoline-2-carboxylic acid based on its physicochemical properties. In the absence of extensive publicly available quantitative data, this guide offers a detailed, field-proven experimental protocol for researchers to systematically determine its solubility, ensuring data integrity and reproducibility. The methodologies outlined herein are designed to empower researchers to generate reliable solubility profiles tailored to their specific applications.

Introduction: The Significance of Solubility in the Application of 6-Methylquinoline-2-carboxylic Acid

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] 6-Methylquinoline-2-carboxylic acid, a substituted quinoline derivative, holds promise as a precursor for the synthesis of complex molecules with potential therapeutic applications. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reactivity, and bioavailability. For instance, in drug development, solubility influences absorption, distribution, metabolism, and excretion (ADME) properties. In synthetic chemistry, solvent selection is crucial for reaction kinetics, yield, and purity of the product. This guide provides the foundational knowledge and practical protocols to thoroughly characterize the solubility of 6-Methylquinoline-2-carboxylic acid.

Physicochemical Properties and Predicted Solubility Profile

Understanding the inherent physicochemical properties of 6-Methylquinoline-2-carboxylic acid is essential for predicting its solubility in different organic solvents. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, serves as a guiding tenet.

Table 1: Physicochemical Properties of 6-Methylquinoline-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂[2]
Molecular Weight187.19 g/mol [2]
LogP (predicted)2.24[2]
Topological Polar Surface Area (TPSA)50.19 Ų[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]

The structure of 6-Methylquinoline-2-carboxylic acid features a relatively nonpolar quinoline ring system and a polar carboxylic acid group. The methyl group at the 6-position slightly increases its lipophilicity. The carboxylic acid moiety can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors.

Based on these features, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to form hydrogen bonds suggests that 6-Methylquinoline-2-carboxylic acid should exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should facilitate solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility is expected to be limited in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method for accurately determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment
  • 6-Methylquinoline-2-carboxylic acid (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Incubate at constant temperature with shaking prep_vial->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate concentration analyze->calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Methylquinoline-2-carboxylic acid to a series of vials. A sufficient excess ensures that a saturated solution is achieved, with undissolved solid remaining at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

    • Agitate the samples for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow for the sedimentation of the excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of 6-Methylquinoline-2-carboxylic acid of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

Data Analysis and Presentation

The solubility should be reported in standard units such as g/L, mg/mL, or mol/L. It is crucial to specify the temperature at which the solubility was determined. The results should be presented in a clear and organized manner, such as in the table below.

Table 2: Template for Reporting Experimentally Determined Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25
Toluene25
Hexane25

Factors Influencing Solubility

Several factors can influence the solubility of 6-Methylquinoline-2-carboxylic acid:

  • Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. Determining solubility at different temperatures is important for applications such as crystallization.

  • pH: As a carboxylic acid, the solubility of 6-Methylquinoline-2-carboxylic acid in aqueous solutions or protic organic solvents can be highly pH-dependent. In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • Crystalline Form: The compound may exist in different polymorphic forms, which can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

  • Cheméo. (n.d.). Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • MDPI. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Molecules, 26(15), 4567.
  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica, 75(4), 857-866.
  • ResearchGate. (2020). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline.
  • ResearchGate. (2021). Crystal structure of methyl quinoline-2-carboxylate, C11H9NO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 781-782.
  • RSC Publishing. (2019). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Dalton Transactions, 48(10), 3445-3456.
  • Semantic Scholar. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 1-12.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • U.S. Patent No. 2,082,358. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. Washington, DC: U.S.
  • U.S. Patent No. 5,385,900. (1995). Quinoline carboxylic acid derivatives. Washington, DC: U.S.
  • U.S. Patent No. 7,939,665. (2011). Process for the preparation of cabergoline and intermediates thereof. Washington, DC: U.S.
  • U.S. Patent No. US2082358A. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • U.S. Patent No. US5385900A. (1995). Quinoline carboxylic acid derivatives.

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An In-depth Technical Guide to the pH Stability of 6-Methylquinoline-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability of 6-methylquinoline-2-carboxylic acid under various pH conditions. As a crucial parameter in drug development, understanding the chemical stability of a potential active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. This document is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, reflecting a deep understanding of physical organic chemistry and pharmaceutical analysis.

Introduction: The Significance of pH Stability in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with chemical stability being a primary hurdle. For ionizable molecules like 6-methylquinoline-2-carboxylic acid, the ambient pH is a critical determinant of stability. Variations in pH can influence solubility, permeability, and, most importantly, the degradation pathways of the molecule. A thorough understanding of how 6-methylquinoline-2-carboxylic acid behaves in different pH environments is therefore not merely a regulatory requirement but a fundamental aspect of de-risking a development program. This guide will walk you through the theoretical considerations and practical execution of a comprehensive pH stability study for this specific molecule.

Physicochemical Properties of 6-Methylquinoline-2-carboxylic Acid

A foundational understanding of the physicochemical properties of 6-methylquinoline-2-carboxylic acid is essential before embarking on stability studies. These properties govern its behavior in solution and provide clues to its potential liabilities.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂ChemScene[1]
Molecular Weight 187.19 g/mol ChemScene[1]
SMILES O=C(C1=NC2=CC=C(C)C=C2C=C1)OChemScene[1]
logP (calculated) 2.24ChemScene[1]
pKa (predicted) Due to the presence of the carboxylic acid and the quinoline nitrogen, this molecule will have at least two pKa values. The carboxylic acid pKa is expected to be in the range of 3-5, while the quinoline nitrogen pKa is likely to be around 4-6.[2] Experimental determination is crucial.N/A

Theoretical Stability Profile and Potential Degradation Pathways

The structure of 6-methylquinoline-2-carboxylic acid, featuring a carboxylic acid ortho to the quinoline nitrogen and a methyl group on the benzo-fused ring, suggests several potential degradation pathways that are likely to be pH-dependent.

  • Hydrolysis: The carboxylic acid itself is generally stable to hydrolysis. However, the quinoline ring system can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, although this typically requires elevated temperatures.

  • Decarboxylation: A key potential degradation pathway for this molecule is decarboxylation, particularly under acidic conditions and potentially accelerated by heat. The proximity of the carboxylic acid to the electron-withdrawing quinoline nitrogen could facilitate the loss of carbon dioxide.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of the methyl group might also be a site for oxidation.

  • Photodegradation: Quinoline derivatives are known to be photosensitive.[3] Exposure to light, especially in solution, could lead to complex degradation pathways.

The following diagram illustrates the key functionalities and potential sites of degradation.

G cluster_molecule 6-Methylquinoline-2-carboxylic acid cluster_sites Potential Degradation Sites mol mol decarboxylation Decarboxylation (Acid/Heat) decarboxylation->mol Loss of CO2 oxidation_ring Ring Oxidation oxidation_ring->mol N-oxide, ring opening oxidation_methyl Methyl Group Oxidation oxidation_methyl->mol Oxidation to alcohol/acid hydrolysis Ring Hydrolysis (Forced) hydrolysis->mol Ring cleavage

Caption: Potential degradation pathways of 6-Methylquinoline-2-carboxylic acid.

Experimental Design: A Forced Degradation Study

To elucidate the stability of 6-methylquinoline-2-carboxylic acid, a forced degradation (or stress testing) study is essential.[4] This involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[4]

Objective

The primary objectives of this forced degradation study are:

  • To identify the degradation products of 6-methylquinoline-2-carboxylic acid under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

  • To develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve the parent compound from all significant degradation products.

  • To elucidate the degradation pathways of the molecule.

  • To gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[4]

Materials and Reagents
  • 6-Methylquinoline-2-carboxylic acid (purity >98%)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphate and acetate buffers (various pH values)

  • Forced degradation will be performed in solution to assess hydrolytic, oxidative, and photolytic stability, and in the solid state for thermal and photolytic stability.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes start Start: 6-Methylquinoline-2-carboxylic acid (API) hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative (H2O2) start->oxidation photolytic Photolytic (ICH Q1B Options) start->photolytic thermal Thermal (Dry Heat) start->thermal hplc HPLC-UV/DAD (Method Development & Validation) hydrolysis->hplc stability Intrinsic Stability Profile hydrolysis->stability oxidation->hplc oxidation->stability photolytic->hplc photolytic->stability thermal->hplc thermal->stability lcms LC-MS/MS (Degradant Identification) hplc->lcms method Validated Stability-Indicating Method hplc->method nmr NMR (optional) (Structure Elucidation) lcms->nmr pathway Degradation Pathway Elucidation lcms->pathway end End: Stability Report pathway->end method->end stability->end

Caption: Workflow for the forced degradation study of 6-Methylquinoline-2-carboxylic acid.

Detailed Protocols
  • Stock Solution: Prepare a stock solution of 6-methylquinoline-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Samples: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Treat the samples similarly to the acidic hydrolysis.

  • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Treat the samples similarly to the acidic hydrolysis.

  • Rationale: The use of different concentrations of acid and base, as well as elevated temperature, allows for the exploration of a range of hydrolytic liabilities.

  • Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature for 24 hours.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.

  • Expose solid API and a solution of the API (in a photostable solvent like quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to act as a dark control.

  • Rationale: This assesses the potential for degradation upon exposure to light, which is crucial for determining appropriate packaging.

  • Expose the solid API to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Rationale: This evaluates the stability of the solid form of the drug substance.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of a successful forced degradation study. High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) is the workhorse for this purpose.[7]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from the degradant peaks. The pH of the aqueous phase should be carefully chosen to ensure good peak shape for the acidic analyte.

  • Detection: A DAD detector is crucial as it allows for the assessment of peak purity and can provide UV spectra of the degradants, which can be helpful for identification.

  • Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • LC-MS/MS: For the identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool. By comparing the mass spectra of the degradant peaks with the parent compound, the molecular weights of the degradants can be determined. Fragmentation patterns from MS/MS can provide structural information.

  • Rationale: Understanding the structure of the degradation products is essential for elucidating the degradation pathways and assessing their potential toxicity.

Data Interpretation and Reporting

The results of the forced degradation study should be summarized in a clear and concise manner.

Summary of Degradation

A table summarizing the extent of degradation under each stress condition should be prepared.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 N HCl24 h60°CReport ValueReport Value
1 N HCl24 h60°CReport ValueReport Value
Basic Hydrolysis 0.1 N NaOH24 hRoom TempReport ValueReport Value
1 N NaOH24 h60°CReport ValueReport Value
Neutral Hydrolysis Water24 h60°CReport ValueReport Value
Oxidation 3% H₂O₂24 hRoom TempReport ValueReport Value
30% H₂O₂24 hRoom TempReport ValueReport Value
Photolytic ICH Q1BN/AN/AReport ValueReport Value
Thermal Dry Heat48 h80°CReport ValueReport Value
Elucidation of Degradation Pathways

Based on the identified degradation products, a degradation pathway map should be constructed. For example, if decarboxylation is observed under acidic conditions, the pathway would show the loss of CO₂ to form 6-methylquinoline.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the pH stability of 6-methylquinoline-2-carboxylic acid. The successful execution of these studies will provide a robust understanding of the molecule's intrinsic stability, which is critical for informed decision-making in the drug development process. The data generated will be instrumental in guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life for the final drug product. It is imperative that these studies are conducted with scientific rigor and in accordance with regulatory expectations.

References

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • PhotochemCAD. 8-Quinoline carboxylic acid. [Link]

  • International Journal of PharmTech Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Taylor & Francis Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 6-Methylquinoline-2-carboxylic acid. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] 6-Methylquinoline-2-carboxylic acid is a versatile scaffold, and its carboxylic acid moiety serves as a prime handle for diversification. This guide focuses on core synthetic transformations—specifically amide bond formation and esterification—to generate valuable pharmaceutical intermediates. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data in a clear, comparative format.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical development.[1] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that interact with biological targets. Carboxylic acid derivatives of quinoline, such as 6-Methylquinoline-2-carboxylic acid, are particularly valuable as they offer a reactive site for creating diverse libraries of compounds through well-established synthetic methodologies.[3][4]

This guide outlines robust and reproducible methods for converting 6-Methylquinoline-2-carboxylic acid into two primary classes of intermediates: amides and esters. These functional groups are ubiquitous in approved drugs, often forming key interactions with protein active sites or improving the pharmacokinetic properties of a molecule.

Core Synthetic Pathways from 6-Methylquinoline-2-carboxylic Acid

The primary routes for derivatizing 6-Methylquinoline-2-carboxylic acid involve the activation of the carboxyl group to facilitate nucleophilic attack by amines or alcohols. The choice of method depends on factors such as substrate stability, desired scale, and the reactivity of the nucleophile.

G cluster_0 Synthetic Transformations A 6-Methylquinoline-2-carboxylic Acid B Amide Intermediates A->B Direct Coupling C Ester Intermediates A->C Direct Esterification D Activated Intermediates (e.g., Acyl Chloride, Active Esters) A->D Activation D->B Aminolysis (R-NH₂) D->C Alcoholysis (R-OH)

Caption: General synthetic workflow from 6-Methylquinoline-2-carboxylic acid.

Synthesis of Amide Intermediates

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[5] The resulting amides are typically stable and can act as hydrogen bond donors and acceptors. We present two primary strategies: a two-step protocol via an acyl chloride intermediate and a one-pot direct coupling method.

Method A: Two-Step Amide Synthesis via Acyl Chloride

This classic and highly reliable method involves activating the carboxylic acid by converting it to a more reactive acyl chloride. This intermediate is then reacted with a primary or secondary amine to form the amide bond.[1][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid reaction even with weakly nucleophilic amines. This method is often high-yielding and straightforward to purify, as the byproducts (SO₂ and HCl) are gaseous.[6]

G start 6-Methylquinoline- 2-carboxylic Acid step1 6-Methylquinoline- 2-carbonyl Chloride start->step1 SOCl₂ or (COCl)₂ end Target Amide step1->end R¹R²NH, Base (e.g., Et₃N)

Caption: Workflow for two-step amide synthesis.

Protocol 3.1.1: Synthesis of 6-Methylquinoline-2-carbonyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution).

  • Reagents: To the flask, add 6-Methylquinoline-2-carboxylic acid (1.0 eq). Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (3.0-5.0 eq) either neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-Methylquinoline-2-carbonyl chloride is often a solid or oil and can be used in the next step without further purification.[8]

Protocol 3.1.2: Amide Formation from Acyl Chloride

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Addition: Cool the amine solution to 0°C in an ice bath. Dissolve the crude 6-Methylquinoline-2-carbonyl chloride (1.0 eq) from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, wash the reaction mixture sequentially with water, dilute aqueous HCl, and saturated aqueous NaHCO₃ solution to remove excess reagents and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: One-Pot Amide Synthesis with Coupling Reagents

Direct coupling methods avoid the isolation of the often moisture-sensitive acyl chloride and are compatible with a wider range of functional groups.[9] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activator, 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions, and 4-Dimethylaminopyridine (DMAP) as a catalyst is a highly effective system, particularly for challenging or electron-deficient amines.[9]

Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, converting the O-acylisourea into an HOBt active ester, which is less prone to side reactions and reacts cleanly with the amine.[5][9]

Protocol 3.2.1: EDC/HOBt/DMAP Mediated Amide Coupling

  • Setup: To a flask containing 6-Methylquinoline-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq), add an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

  • Reagents: Add HOBt (1.2 eq), a catalytic amount of DMAP (0.1 eq), and EDC hydrochloride (1.2 eq) to the solution. If the amine is provided as a salt, add a base like DIPEA (2.5 eq) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Comparative Summary of Amidation Methods
FeatureMethod A: Acyl ChlorideMethod B: EDC/HOBt Coupling
Reactivity Very high; suitable for unreactive amines.High; broad substrate scope.
Conditions Can require heating; harsh (SOCl₂).Mild; room temperature.
Functional Group Tolerance Moderate; sensitive groups may not be tolerated.Excellent; compatible with most functional groups.
Byproducts Gaseous (SO₂, HCl), easy to remove.Water-soluble (EDC-urea), removed by washing.
Cost & Handling Reagents are inexpensive but corrosive.Reagents are more expensive but easier to handle.

Synthesis of Ester Intermediates

Esters of 6-Methylquinoline-2-carboxylic acid can serve as important intermediates for further reactions or act as prodrugs to improve bioavailability. The two most common methods are the acid-catalyzed Fischer esterification and the milder Steglich esterification.

Method A: Fischer Esterification

Fischer esterification is the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[10]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[11] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent (a large excess), or the water byproduct is removed as it forms, for example, by using a Dean-Stark apparatus.[10][12]

Protocol 4.1.1: Fischer Esterification

  • Setup: In a round-bottom flask, dissolve 6-Methylquinoline-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent (use at least a 10-fold excess).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq or 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Wash further with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Method B: Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification provides a milder alternative. It uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or EDC, and a nucleophilic catalyst, typically DMAP.[7][13]

Causality: Similar to amide coupling, the carbodiimide activates the carboxylic acid. DMAP then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate which is readily attacked by the alcohol.[13]

Protocol 4.2.1: Steglich Esterification

  • Setup: In a flask, dissolve 6-Methylquinoline-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in DCM dropwise. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up & Purification: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl and saturated NaHCO₃. If EDC was used, perform the aqueous washes directly. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Advanced Transformations: A Note on Cross-Coupling

While this guide focuses on the carboxylic acid moiety, it is crucial to recognize that the quinoline core can be further functionalized using modern cross-coupling reactions. For instance, if a halogenated version of the starting material were used (e.g., 8-bromo-6-methylquinoline-2-carboxylic acid), powerful C-N bond-forming reactions like the Buchwald-Hartwig amination or the Ullmann condensation could be employed to introduce aryl or alkylamino groups at the 8-position.[14][15][16] These reactions typically use palladium or copper catalysts, respectively, and have become indispensable tools in constructing complex pharmaceutical agents.[17][18]

Conclusion

6-Methylquinoline-2-carboxylic acid is a highly adaptable starting material for the synthesis of diverse pharmaceutical intermediates. The protocols detailed herein for amide and ester formation represent robust, scalable, and well-understood transformations that are fundamental to modern drug discovery. By understanding the principles behind each method, researchers can select the optimal conditions to efficiently generate compound libraries for biological screening and advance their drug development programs.

References

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  • da Silva, J. P., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(52), 29699-29712. Available from [Link]

  • Han, K.-J., et al. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate. Available from [Link]

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  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available from [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9153-9156. Available from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). Available from [Link]

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  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 124(6), 1335-1342. Available from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

  • Chen, C.-H., & Lu, C.-Y. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1148. Available from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Horchler, C. L., et al. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939-950. Available from [Link]

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Application Notes and Protocols: 6-Methylquinoline-2-carboxylic Acid as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and resilient antimicrobial activity.[1] Quinoline-based structures have historically formed the backbone of numerous successful therapeutic agents, most notably the quinolone class of antibiotics.[2][3] Their efficacy often stems from the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 6-methylquinoline-2-carboxylic acid as a strategic building block for the synthesis and evaluation of novel antimicrobial candidates.

6-Methylquinoline-2-carboxylic acid offers a synthetically tractable and versatile scaffold. The quinoline core provides the foundational pharmacophore, while the carboxylic acid at the 2-position serves as a prime handle for chemical modification, allowing for the introduction of diverse functional groups to modulate potency, spectrum of activity, and pharmacokinetic properties. The methyl group at the 6-position can also be a site for further derivatization or can influence the electronic and steric properties of the molecule, impacting its biological interactions.

This guide will furnish detailed protocols for the synthesis of 6-methylquinoline-2-carboxylic acid, its derivatization into amides and hydrazones, and the subsequent evaluation of their antimicrobial efficacy through standardized methods. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational procedures.

Physicochemical Properties of 6-Methylquinoline-2-carboxylic Acid

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 15733-84-3[4]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [4]
Appearance Off-white to yellow solid-
Solubility Soluble in DMSO and methanol-

Synthesis of the Core Building Block: 6-Methylquinoline-2-carboxylic Acid

The Doebner-von Miller reaction provides a classical and effective route for the synthesis of quinolines.[1][5] A variation of this, the Doebner reaction, allows for the direct synthesis of quinoline-4-carboxylic acids and can be adapted for the synthesis of 2-carboxylic acid derivatives.[6][7] The following protocol outlines a representative synthesis of 6-methylquinoline-2-carboxylic acid.

Protocol 1: Synthesis of 6-Methylquinoline-2-carboxylic Acid via a Modified Doebner Reaction

This protocol is based on the reaction of an aniline, an α-keto acid, and an aldehyde.

Materials:

  • p-Toluidine

  • Pyruvic acid

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Diatomaceous earth

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (0.1 mol) in 100 mL of ethanol.

  • Slowly add concentrated hydrochloric acid (0.1 mol) to the stirred solution.

  • To this mixture, add pyruvic acid (0.1 mol) dropwise while maintaining the temperature below 40°C.

  • Following the addition of pyruvic acid, add formaldehyde solution (0.1 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the crude product through a bed of diatomaceous earth and wash with cold water.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 6-methylquinoline-2-carboxylic acid.

  • Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization of the Scaffold: Expanding Chemical Diversity

The carboxylic acid group at the 2-position is a versatile handle for creating a library of derivatives. Amides and hydrazones are particularly interesting due to their prevalence in bioactive molecules.

Protocol 2: Synthesis of 6-Methylquinoline-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes thionyl chloride for the activation of the carboxylic acid.[8]

Materials:

  • 6-Methylquinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • An appropriate primary or secondary amine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at 0°C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the solution becomes clear.

  • Cool the reaction mixture to 0°C and slowly add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating nucleophilic attack by the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[9]

Protocol 3: Synthesis of 6-Methylquinoline-2-carbohydrazide and Hydrazones

Hydrazones are another class of compounds with significant antimicrobial potential.[10][11] This synthesis is a two-step process involving the formation of a carbohydrazide intermediate.

Step 1: Synthesis of 6-Methylquinoline-2-carbohydrazide

Materials:

  • 6-Methylquinoline-2-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid (catalytic amount)

  • Hydrazine hydrate

Procedure:

  • Esterification: Reflux 6-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol containing a catalytic amount of sulfuric acid for 4-6 hours. Monitor by TLC. After completion, neutralize the reaction mixture and extract the methyl ester with ethyl acetate. Purify the ester.

  • Hydrazinolysis: Dissolve the purified methyl 6-methylquinoline-2-carboxylate (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture, and the carbohydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Hydrazones

Procedure:

  • Dissolve 6-methylquinoline-2-carbohydrazide (1.0 eq) and a selected aldehyde or ketone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.[10]

  • Cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Workflow Visualization: Synthesis of Antimicrobial Candidates

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization p_toluidine p-Toluidine doebner_reaction Doebner Reaction p_toluidine->doebner_reaction pyruvic_acid Pyruvic Acid pyruvic_acid->doebner_reaction formaldehyde Formaldehyde formaldehyde->doebner_reaction building_block 6-Methylquinoline- 2-carboxylic Acid doebner_reaction->building_block amide_synthesis Amide Synthesis (Protocol 2) building_block->amide_synthesis hydrazone_synthesis Hydrazone Synthesis (Protocol 3) building_block->hydrazone_synthesis amide_library Amide Library amide_synthesis->amide_library hydrazone_library Hydrazone Library hydrazone_synthesis->hydrazone_library

Caption: Synthetic pathway from starting materials to diverse libraries of antimicrobial candidates.

Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of the synthesized compounds is a critical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh overnight culture plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. This will bring the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: A standard antibiotic (e.g., ciprofloxacin) tested under the same conditions.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm (OD₆₀₀).[16]

Workflow Visualization: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) plate_setup Inoculate 96-well Plates inoculum_prep->plate_setup compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->plate_setup incubation Incubate at 37°C for 16-20h plate_setup->incubation read_results Read Plates (Visually or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Step-by-step workflow for MIC determination using the broth microdilution method.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization and subsequent antimicrobial screening allow for the elucidation of structure-activity relationships (SAR), guiding the design of more potent analogues.

Table 1: Representative Antimicrobial Activity of 6-Methylquinoline-2-carboxylic Acid Derivatives

Compound IDR Group (Amide/Hydrazone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 -OH (Parent Acid)>128>128
2a -NH-phenyl64128
2b -NH-(4-chlorophenyl)1632
2c -NH-(4-methoxyphenyl)3264
3a -NH-N=CH-phenyl3264
3b -NH-N=CH-(4-nitrophenyl)816
Ciprofloxacin (Reference Drug)0.50.25

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual MIC values will vary based on the specific derivatives synthesized and tested.

From this illustrative data, preliminary SAR insights can be drawn:

  • The parent carboxylic acid (1) is inactive, highlighting the necessity of derivatization.

  • Conversion to amides (2a-c) introduces some antimicrobial activity.

  • Electron-withdrawing substituents on the phenyl ring of the amide (e.g., chloro group in 2b) appear to enhance activity compared to the unsubstituted analogue (2a) or an electron-donating group (2c).

  • Hydrazone formation (3a-b) can further improve potency. The presence of a strong electron-withdrawing nitro group (3b) leads to the most potent compound in this series.

Mechanism of Action Insights

While the precise mechanism can vary with derivatization, quinoline-based antimicrobials are known to target bacterial processes. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity.[17] This can lead to membrane depolarization and the leakage of essential intracellular components, ultimately resulting in cell death.[17] Another well-established mechanism for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, recombination, and repair.[3] Further studies, such as membrane potential assays and enzyme inhibition assays, would be required to elucidate the specific mechanism of action for newly synthesized derivatives.

Conclusion

6-Methylquinoline-2-carboxylic acid stands out as a promising and versatile building block for the development of novel antimicrobial agents. Its straightforward synthesis and the amenability of its carboxylic acid functionality to a wide range of chemical modifications provide a robust platform for generating extensive libraries of new chemical entities. The protocols detailed herein offer a solid foundation for the synthesis, derivatization, and antimicrobial evaluation of compounds based on this scaffold. By systematically exploring the structure-activity relationships, researchers can rationally design and optimize derivatives with enhanced potency and a desired spectrum of activity, contributing to the critical pipeline of new antimicrobial therapies.

References

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  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes . PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis . PMC - NIH. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains . NIH. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PMC - PubMed Central. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF SEVERAL HYDRAZONE DERIVATIVES DERIVED FROM METHYL QUINOLINE-6-CARBOXYLATE AND EVALUATION . INOVATUS JOURNALS. Available at: [Link]

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  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria . SpringerLink. Available at: [Link]

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  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents . PMC - PubMed Central. Available at: [Link]

  • MIC (Broth Microdilution) Testing . YouTube. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains . MDPI. Available at: [Link]

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Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinoline Scaffold in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegenerative conditions. The quinoline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] Within this class, quinoline-2-carboxylic acid and its derivatives are emerging as a promising frontier in the development of novel anti-inflammatory therapeutics.[3] This document provides a detailed guide for researchers exploring the potential of a specific analog, 6-Methylquinoline-2-carboxylic acid, as a novel anti-inflammatory agent. While direct extensive data on this particular molecule is nascent, the established anti-inflammatory profile of the parent quinoline-2-carboxylic acid scaffold provides a strong rationale for its investigation.[4]

Scientific Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key signaling pathways that orchestrate the inflammatory response. The primary targets for many anti-inflammatory drugs are the transcription factors and enzymes that regulate the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[5][6][7][8] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Quinoline derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[9] It is hypothesized that 6-Methylquinoline-2-carboxylic acid may similarly interfere with this critical pathway.

Caption: Proposed mechanism of NF-κB inhibition by 6-Methylquinoline-2-carboxylic acid.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[10][11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[13] Some quinoline derivatives have demonstrated inhibitory activity against both COX and LOX, suggesting a dual mechanism of action that could offer broader anti-inflammatory efficacy and potentially a better safety profile.[1][14]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of the anti-inflammatory properties of 6-Methylquinoline-2-carboxylic acid.

Protocol 1: Synthesis of 6-Methylquinoline-2-carboxylic acid

This protocol is based on the Doebner-von Miller reaction, a classic method for quinoline synthesis.

Materials:

  • 4-Methylaniline

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4-methylaniline and pyruvic acid in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methylquinoline-2-carboxylic acid.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Start Materials: 4-Methylaniline Pyruvic Acid Ethanol, H₂SO₄ Reaction Doebner-von Miller Reaction (Reflux) Start->Reaction Workup Work-up: Ice Quenching Neutralization (NaOH) Reaction->Workup Purification Purification: Filtration Recrystallization Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End Pure 6-Methylquinoline- 2-carboxylic acid Characterization->End

Caption: Workflow for the synthesis of 6-Methylquinoline-2-carboxylic acid.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 6-Methylquinoline-2-carboxylic acid (dissolved in DMSO)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 6-Methylquinoline-2-carboxylic acid for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability: To assess cytotoxicity, add MTT solution to the remaining cells in the plate and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control, normalized to cell viability. Determine the IC₅₀ value.

2.2. COX-1 and COX-2 Inhibition Assay

Commercial enzyme-based assay kits are readily available for determining the inhibitory activity of compounds against COX-1 and COX-2.[15] These assays typically measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

Procedure (General Outline):

  • Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit.

  • Prepare a range of concentrations of 6-Methylquinoline-2-carboxylic acid.

  • Incubate the compound with purified COX-1 or COX-2 enzyme and arachidonic acid.

  • Measure the production of PGE₂ using the detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Calculate the percentage inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[3]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • 6-Methylquinoline-2-carboxylic acid (formulated for oral or intraperitoneal administration)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, reference drug, and different doses of 6-Methylquinoline-2-carboxylic acid.

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of 6-Methylquinoline-2-carboxylic acid (Hypothetical Data)

AssayCell Line/EnzymeIC₅₀ (µM)
LPS-induced NO ProductionRAW 264.7Value to be determined
COX-1 InhibitionPurified EnzymeValue to be determined
COX-2 InhibitionPurified EnzymeValue to be determined
5-LOX InhibitionPurified EnzymeValue to be determined

Table 2: In Vivo Anti-inflammatory Activity of 6-Methylquinoline-2-carboxylic acid in Carrageenan-Induced Paw Edema (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin10Value to be determined
6-Methylquinoline-2-carboxylic acid25Value to be determined
6-Methylquinoline-2-carboxylic acid50Value to be determined
6-Methylquinoline-2-carboxylic acid100Value to be determined

Future Directions and Concluding Remarks

The presented protocols provide a robust framework for the initial evaluation of 6-Methylquinoline-2-carboxylic acid as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation into its mechanism of action, including detailed studies on its effects on the NF-κB, MAPK, and JAK-STAT signaling pathways. Further preclinical development would involve pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile. The quinoline-2-carboxylic acid scaffold holds significant promise, and a systematic investigation of derivatives like 6-Methylquinoline-2-carboxylic acid could lead to the discovery of novel and effective anti-inflammatory therapies.

References

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. (1993). PubMed.
  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.).
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). PubMed.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2021).
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024).
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024).
  • Recent development of lipoxygenase inhibitors as anti-inflamm
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflamm
  • 6-Methylquinoline-2-carboxylic acid. (n.d.). Benchchem.
  • Synthesis, anti-Inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018).
  • In-Silico and In-Vitro Evaluation of Vindoline as a Potential Anti-Inflammatory Agent Targeting COX-2 and NF-κB. (2025). Biomedical and Pharmacology Journal.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2023). Research Journal of Pharmacy and Technology.
  • Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histop
  • % COX‐2 inhibition against quinoline glycoconjugates. (n.d.).
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2011).
  • Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species. (2022). PLOS ONE.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase.
  • Recent development of lipoxygenase inhibitors as anti-inflamm

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Application Notes and Protocols: Investigating the Anticancer Potential of 6-Methylquinoline-2-carboxylic acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers interested in evaluating the anticancer properties of 6-Methylquinoline-2-carboxylic acid. While direct, extensive studies on this specific molecule are emerging, the broader class of quinoline-2-carboxylic acid derivatives has demonstrated significant potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2] This guide is structured to provide a robust framework for the initial characterization of 6-Methylquinoline-2-carboxylic acid's efficacy and mechanism of action in various cancer cell lines.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents. Specifically, derivatives of quinoline-2-carboxylic acid have been shown to possess cytotoxic effects against a range of cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF-7) cancer cells.[2][3][4] The proposed mechanisms often involve the modulation of key cellular processes that lead to programmed cell death and inhibition of proliferation.[5]

This document will guide you through the essential in vitro assays to determine the cytotoxic and mechanistic properties of 6-Methylquinoline-2-carboxylic acid, enabling a thorough preliminary assessment of its therapeutic potential.

Physicochemical Properties and Reagent Preparation

A foundational aspect of in vitro screening is the accurate preparation of the test compound. Understanding the physicochemical properties of 6-Methylquinoline-2-carboxylic acid is crucial for its proper handling and use in cell culture experiments.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[6][7]
Molecular Weight 187.19 g/mol [6][7]
Appearance Pale yellow solid (predicted)
Storage 2-8°C[8]

Stock Solution Preparation (10 mM):

Due to the carboxylic acid moiety, 6-Methylquinoline-2-carboxylic acid is expected to have limited solubility in aqueous solutions without pH adjustment. A common practice for compounds of this nature is to prepare a high-concentration stock solution in an organic solvent.

  • Materials:

    • 6-Methylquinoline-2-carboxylic acid (purity ≥98%)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Accurately weigh out 1.872 mg of 6-Methylquinoline-2-carboxylic acid.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflows

The following sections detail the protocols for a tiered approach to evaluating the anticancer activity of 6-Methylquinoline-2-carboxylic acid. This workflow is designed to first establish cytotoxicity and then to elucidate the underlying mechanism of action.

I. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This initial screen is critical for determining the concentration range over which 6-Methylquinoline-2-carboxylic acid exhibits anticancer effects and for calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Cell Seeding:

    • Harvest cancer cells from exponential phase culture using trypsin.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM 6-Methylquinoline-2-carboxylic acid stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay and Data Acquisition:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_dilutions Prepare Compound Dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance @ 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of 6-Methylquinoline-2-carboxylic acid using the MTT assay.

II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Following the determination of the IC50 value, the next step is to investigate the mechanism by which 6-Methylquinoline-2-carboxylic acid induces cell death. Based on the activity of related quinoline-2-carboxylic acid derivatives, apoptosis and cell cycle arrest are plausible mechanisms.[4][5]

A. Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with 6-Methylquinoline-2-carboxylic acid at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Acquire at least 10,000 events per sample.

B. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Experimental Protocol:

  • Cell Treatment:

    • Seed and treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest cells and wash once with cold 1X PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

    • Centrifuge the fixed cells and wash twice with 1X PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects Compound 6-Methylquinoline- 2-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Compound->Bax CellCycle Cell Cycle Progression Compound->CellCycle Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito Arrest Cell Cycle Arrest CellCycle->Arrest Inhibition Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanistic pathways for the anticancer activity of 6-Methylquinoline-2-carboxylic acid, based on related compounds.

Data Interpretation and Further Steps

The results from these initial assays will provide a comprehensive preliminary profile of 6-Methylquinoline-2-carboxylic acid's anticancer potential.

  • Cytotoxicity: A low IC50 value across multiple cancer cell lines suggests potent anticancer activity. Comparing the IC50 values in cancer versus non-cancerous cell lines (e.g., MCF-10A for breast, or primary cell lines) will provide an initial assessment of selectivity.

  • Apoptosis: A significant increase in the Annexin V positive cell population following treatment confirms that the compound induces apoptosis. The distribution between early and late apoptosis can provide insights into the kinetics of cell death.

  • Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) indicates that the compound interferes with cell cycle progression.

Should 6-Methylquinoline-2-carboxylic acid demonstrate promising activity in these initial screens, further investigations could include:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Target Identification Studies: To elucidate the direct molecular target(s) of the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following this structured approach, researchers can systematically evaluate the potential of 6-Methylquinoline-2-carboxylic acid as a novel anticancer agent, contributing valuable data to the field of drug discovery.

References

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4994. Available from: [Link].

  • Akhtar, M. J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Chinese Chemical Society, 66(11), 1235-1246. Available from: [Link].

  • Li, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920497. Available from: [Link].

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Available from: [Link].

  • Li, Y., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. Available from: [Link].

  • Li, Y., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate. Available from: [Link].

  • Verma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3888-3904. Available from: [Link].

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(21), 5026. Available from: [Link].

  • PubChem. 6-Methylquinoline. Available from: [Link].

  • MySkinRecipes. 6-Methylquinoline-2-carboxylic acid. Available from: [Link].

  • PubChem. Methyl quinoline-6-carboxylate. Available from: [Link].

  • PubChem. 2-Methylquinoline-6-carboxylic acid. Available from: [Link].

  • FooDB. 6-Methylquinoline. Available from: [Link].

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Application Notes and Protocols for 6-Methylquinoline-2-carboxylic acid as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Methylquinoline-2-carboxylic acid as a fluorescent probe for the detection of metal ions. Quinoline derivatives have emerged as a significant class of fluorophores for sensing biologically and environmentally important metal ions.[1][2] This guide details the underlying scientific principles, proposed sensing mechanisms, and rigorous, step-by-step protocols for the characterization and application of this probe. While specific performance data for 6-Methylquinoline-2-carboxylic acid is an emerging area of research, this document establishes a foundational methodology based on the well-documented behavior of analogous quinoline-based sensors.[3][4]

Introduction: The Role of Quinoline Scaffolds in Fluorescent Sensing

Fluorescent chemosensors are indispensable tools in modern analytical chemistry, offering high sensitivity, rapid response times, and the potential for real-time monitoring of analytes in complex matrices.[5][6] The fundamental principle of a fluorescent sensor involves a molecular scaffold (the fluorophore) that exhibits changes in its photophysical properties—such as fluorescence intensity or wavelength—upon binding to a specific target analyte.[5]

The quinoline ring is a privileged scaffold in the design of fluorescent probes for metal ions. Its rigid, aromatic structure provides a stable platform with inherent fluorescence, and the nitrogen atom within the ring, along with other strategically placed functional groups, can act as a coordination site for metal ions.[3] The binding of a metal ion to the quinoline derivative can modulate the electronic structure of the fluorophore, leading to a measurable change in its fluorescence.[5]

6-Methylquinoline-2-carboxylic acid combines these key features: the quinoline core as the fluorophore and a carboxylic acid group at the 2-position, which, together with the quinoline nitrogen, forms an effective chelation site for metal ions. The methyl group at the 6-position can subtly influence the electronic properties and solubility of the molecule.

Proposed Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The most probable sensing mechanism for 6-Methylquinoline-2-carboxylic acid with specific metal ions, such as Zn²⁺, is Chelation-Enhanced Fluorescence (CHEF) . In its free state, the fluorescence of many quinoline-based probes can be partially quenched by photoinduced electron transfer (PET) from the carboxylate group to the excited quinoline ring.

Upon chelation with a suitable metal ion (e.g., Zn²⁺), the lone pair electrons of the carboxylate oxygen and the quinoline nitrogen are engaged in forming coordination bonds. This binding event restricts the PET process, thereby blocking the non-radiative decay pathway. As a result, the radiative decay pathway (fluorescence) is favored, leading to a significant "turn-on" fluorescent response.

CHEF_Mechanism cluster_free Free Probe (Low Fluorescence) cluster_bound Probe-Metal Complex (High Fluorescence) Free_Probe 6-Methylquinoline- 2-carboxylic acid PET Photoinduced Electron Transfer (PET) Free_Probe->PET e⁻ transfer Quenching Fluorescence Quenching PET->Quenching Excitation1 Excitation (hν) Excitation1->Free_Probe Bound_Probe [Probe-Zn²⁺] Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Bound_Probe->CHEF PET Blocked Fluorescence Strong Fluorescence CHEF->Fluorescence Excitation2 Excitation (hν) Excitation2->Bound_Probe Metal_Ion Zn²⁺ Free_Probe_2 Free Probe Free_Probe_2->Bound_Probe Binding

Caption: Proposed CHEF mechanism for 6-Methylquinoline-2-carboxylic acid.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₁H₉NO₂[7]
Molecular Weight 187.19 g/mol [7]
CAS Number 15733-84-3[7]
Appearance Off-white to yellow powder---
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in waterGeneral knowledge of similar compounds

Illustrative Performance Characteristics

The following table presents hypothetical yet scientifically plausible performance data for 6-Methylquinoline-2-carboxylic acid as a fluorescent probe for Zn²⁺. Researchers should use the protocols in this guide to determine the actual experimental values.

ParameterIllustrative ValueComments
Excitation Wavelength (λex) ~320 nmTypical for quinoline scaffolds.
Emission Wavelength (λem) ~450 nmA significant Stokes shift is expected.
Target Analyte Zn²⁺High affinity for d¹⁰ metals is common for such probes.[3]
Response Type "Turn-on" FluorescenceBased on the proposed CHEF mechanism.
Linear Range 0.1 - 10 µMA typical range for sensitive fluorescent probes.
Limit of Detection (LOD) ~50 nMCalculated as 3σ/slope of the calibration curve.
Response Time < 5 minutesRapid complexation is expected.
Optimal pH Range 6.0 - 8.0To ensure deprotonation of the carboxylic acid for binding.

Experimental Protocols

These protocols are designed to provide a robust framework for characterizing the performance of 6-Methylquinoline-2-carboxylic acid as a fluorescent probe.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible results. Using a water-miscible organic solvent like DMSO for the probe ensures its dissolution before dilution in aqueous buffers.

Materials:

  • 6-Methylquinoline-2-carboxylic acid (MW: 187.19 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ultrapure water (Type I)

  • Metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, MgCl₂, CaCl₂)

  • Volumetric flasks and calibrated micropipettes

Procedure:

  • Probe Stock Solution (1 mM): a. Accurately weigh 1.87 mg of 6-Methylquinoline-2-carboxylic acid. b. Dissolve the powder in 10 mL of anhydrous DMSO in a 10 mL volumetric flask. c. Ensure complete dissolution by gentle vortexing or sonication. d. Store the stock solution at 4°C, protected from light.

  • Metal Ion Stock Solutions (10 mM): a. Prepare individual 10 mM stock solutions for each metal salt in ultrapure water. b. For example, to prepare a 10 mM ZnCl₂ solution, dissolve 13.63 mg of ZnCl₂ (MW: 136.3 g/mol ) in 10 mL of ultrapure water. c. Store metal ion solutions at 4°C.

Protocol 2: Selectivity Screening

Rationale: This experiment is crucial to determine the specificity of the probe for a particular metal ion over other potentially interfering ions.

Selectivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 10 mM HEPES, pH 7.4) Prep_Probe Dilute Probe Stock to 10 µM in Buffer Prep_Buffer->Prep_Probe Add_Ions Add 2 equivalents of each Metal Ion to separate wells Prep_Probe->Add_Ions Incubate Incubate for 5 min at Room Temperature Add_Ions->Incubate Measure_Fluorescence Measure Fluorescence (λex=320 nm, λem=400-600 nm) Incubate->Measure_Fluorescence Analyze Compare Fluorescence Intensity for each Metal Ion Measure_Fluorescence->Analyze

Caption: Workflow for selectivity screening of the fluorescent probe.

Procedure:

  • Prepare an assay buffer (e.g., 10 mM HEPES, pH 7.4).

  • In a 96-well microplate, add 198 µL of assay buffer to each well.

  • Add 2 µL of the 1 mM probe stock solution to each well to achieve a final concentration of 10 µM. Mix gently.

  • To separate wells, add 4 µL of each 10 mM metal ion stock solution to achieve a final concentration of 200 µM (a 20-fold excess, adjust as needed). For the blank, add 4 µL of ultrapure water.

  • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of ~320 nm using a microplate reader.

  • Compare the fluorescence intensity at the peak emission wavelength for each metal ion against the blank (probe only). A significant increase in fluorescence indicates a positive response.

Protocol 3: Fluorescence Titration and Determination of Binding Affinity

Rationale: This experiment determines the sensitivity of the probe to the target metal ion and allows for the calculation of the dissociation constant (Kd), a measure of binding affinity.

Procedure:

  • Prepare a series of solutions in cuvettes or a microplate containing a fixed concentration of the probe (e.g., 10 µM) in the assay buffer.

  • Add increasing concentrations of the target metal ion (e.g., from 0 to 50 µM) to the solutions.

  • After a 5-minute incubation period, record the fluorescence emission spectrum for each solution.

  • Plot the fluorescence intensity at the peak emission wavelength as a function of the metal ion concentration.

  • The data can be fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Protocol 4: Determination of the Limit of Detection (LOD)

Rationale: The LOD defines the lowest concentration of the analyte that can be reliably distinguished from the blank.

Procedure:

  • Prepare a calibration curve at the low end of the target metal ion's concentration range.

  • Measure the fluorescence of at least 10 blank samples (probe only in buffer).

  • Calculate the standard deviation (σ) of the blank measurements.

  • Calculate the slope (m) of the linear portion of the calibration curve.

  • The LOD is calculated using the formula: LOD = 3σ / m .

Protocol 5: Determination of Stoichiometry (Job's Plot)

Rationale: A Job's plot is a continuous variation method used to determine the binding stoichiometry of the probe-metal complex.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant (e.g., 20 µM), but their mole fractions are varied.

  • The mole fraction of the metal ion ([Metal] / ([Probe] + [Metal])) will range from 0 to 1.

  • Measure the fluorescence intensity of each solution after incubation.

  • Plot the change in fluorescence intensity against the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at 0.5 suggests a 1:1 binding ratio.

Troubleshooting and Considerations

  • Autofluorescence: Always run a blank of the buffer and any sample matrix to check for background fluorescence.

  • pH Sensitivity: The fluorescence of the probe and its binding affinity can be pH-dependent. It is crucial to use a buffered solution and to characterize the probe's performance across a relevant pH range.[8]

  • Photobleaching: Minimize the exposure of the probe to the excitation light to prevent photobleaching, which can lead to a decrease in fluorescence intensity over time.

  • Inner Filter Effects: At high concentrations, the probe or the complex may absorb the excitation or emission light, leading to non-linear fluorescence responses. It is advisable to work with dilute solutions.

Conclusion

6-Methylquinoline-2-carboxylic acid presents a promising scaffold for the development of a fluorescent probe for metal ions, particularly for Zn²⁺, based on the well-established principles of quinoline chemistry. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its sensing properties, including selectivity, sensitivity, and binding mechanism. By following these methodologies, researchers can effectively characterize this probe and unlock its potential for applications in environmental monitoring, biological research, and diagnostics.

References

  • Quinoline and naphthalene-based fluororeceptors 1 and 2 have been designed and synthesized for detection of hydroxy carboxylic acids in less polar solvents. The receptor 1 shows monomer emission quenching followed by excimer emission upon hydrogen bond-mediated complexation of carboxylic acids. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. [Link]

  • To function as a sensor, metal binding must alter either the electronic structure or the molecular structure of the sensor. Changes in the electronic structure can lead to a change in the intensity or wavelength of light absorption or emission, while changes in the molecular structure can alter the distance or orientation between a pair of fluorophores that serve as a donor–acceptor pair. (2011). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC. [Link]

  • A series of carboxamidoquinoline-based fluorescent sensors (the AQZ family) were synthesized and characterized. The AQZ family members were highly soluble in water and showed good selectivity for Zn(2+)via enhanced fluorescence in aqueous buffer solution. (2009). Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. PubMed. [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022). ACS Omega. [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). MDPI. [Link]

  • Among the optical sensors, fluorescent ones have gained popularity in recent years since they provide high specificity as well as low detection limits, fast response time, and technical simplicity. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Lifescience Alliance. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2019). PMC. [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2022). MDPI. [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (2013). PubMed Central. [Link]

  • Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). MDPI. [Link]

  • 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). (2021). Chemistry Europe. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (1984). UCI Department of Chemistry. [Link]

  • Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution. (2005). Royal Society of Chemistry. [Link]

  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. (2012). ResearchGate. [Link]

  • 2-Methylquinoline-6-carboxylic acid. (n.d.). PubChem. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (2025). PMC. [Link]

  • Highly Efficient Luminescent Metal–Organic Framework for the Simultaneous Detection and Removal of Heavy Metals from Water. (2016). eScholarship.org. [Link]

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Synthesis of 6-Methylquinoline-2-carboxylic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinolines in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] These heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyridine ring, exhibit a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The substituent pattern on the quinoline scaffold plays a pivotal role in modulating its biological efficacy. This guide provides a comprehensive, in-depth protocol for the synthesis of a key derivative, 6-methylquinoline-2-carboxylic acid, a valuable building block for the development of novel therapeutic agents.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and strategic considerations for a successful synthesis. We will employ a robust two-step synthetic sequence: the initial construction of the quinoline core via the Doebner-von Miller reaction, followed by a selective oxidation to yield the desired carboxylic acid.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 6-methylquinoline-2-carboxylic acid is strategically divided into two key transformations:

  • Step 1: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline. This classic reaction provides an efficient method for constructing the quinoline ring system from readily available starting materials.[2][3][4] We will react p-toluidine with crotonaldehyde under acidic conditions to assemble the 2,6-dimethylquinoline precursor.

  • Step 2: Selective Oxidation to 6-Methylquinoline-2-carboxylic Acid. The subsequent step involves the selective oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid. For this transformation, we will utilize selenium dioxide (SeO₂), a reagent known for its efficacy in oxidizing activated methyl groups on heterocyclic systems.[5] The methyl group at the 2-position is more susceptible to oxidation than the one at the 6-position, allowing for a regioselective conversion.[5]

Part 1: Synthesis of 2,6-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a reliable method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][3] A significant challenge in this reaction is the potential for polymerization of the α,β-unsaturated aldehyde under the strong acidic conditions, leading to tar formation and reduced yields.[2] To mitigate this, our protocol employs a biphasic solvent system and a gradual addition of the aldehyde.

Reaction Mechanism of Doebner-von Miller Synthesis

The reaction proceeds through a series of steps, beginning with the formation of a β-anilino aldehyde via Michael addition. This intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the aromatic quinoline ring. The use of an acid catalyst is crucial for promoting these transformations.

Doebner_von_Miller p_toluidine p-Toluidine intermediate1 Michael Adduct p_toluidine->intermediate1 crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 acid_catalyst Acid Catalyst (HCl) acid_catalyst->intermediate1 Michael Addition intermediate2 Cyclized Dihydroquinoline intermediate1->intermediate2 Cyclization & Dehydration product 2,6-Dimethylquinoline intermediate2->product Oxidation oxidant Oxidant (in situ) oxidant->product

Caption: Workflow for the Doebner-von Miller Synthesis of 2,6-Dimethylquinoline.

Experimental Protocol: 2,6-Dimethylquinoline
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
p-Toluidine107.1510.7 g0.1
Crotonaldehyde70.098.4 g (9.8 mL)0.12
Hydrochloric Acid (6 M)-50 mL-
Toluene-50 mL-
Sodium Hydroxide (conc.)-As needed-
Dichloromethane-150 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (10.7 g, 0.1 mol) and 50 mL of 6 M hydrochloric acid.

  • Heating: Heat the mixture to a gentle reflux.

  • Addition of Aldehyde: In a dropping funnel, dissolve crotonaldehyde (8.4 g, 0.12 mol) in 50 mL of toluene. Add this solution dropwise to the refluxing p-toluidine hydrochloride solution over a period of 1-2 hours. This slow addition is critical to minimize polymerization of the crotonaldehyde.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,6-dimethylquinoline by vacuum distillation or column chromatography on silica gel.

Part 2: Selective Oxidation of 2,6-Dimethylquinoline to 6-Methylquinoline-2-carboxylic Acid

The oxidation of the 2-methyl group is achieved using selenium dioxide. This reagent selectively oxidizes the methyl group at the 2-position, which is activated by the adjacent nitrogen atom in the quinoline ring.

Reaction Mechanism of Selenium Dioxide Oxidation

The oxidation with selenium dioxide is believed to proceed through an ene reaction, followed by a[2][6]-sigmatropic rearrangement to form an intermediate which then hydrolyzes to the aldehyde. Further oxidation of the aldehyde yields the carboxylic acid.

SeO2_Oxidation dimethylquinoline 2,6-Dimethylquinoline intermediate_aldehyde 6-Methylquinoline-2-carboxaldehyde dimethylquinoline->intermediate_aldehyde Oxidation SeO2 Selenium Dioxide (SeO₂) SeO2->intermediate_aldehyde product_acid 6-Methylquinoline-2-carboxylic Acid SeO2->product_acid intermediate_aldehyde->product_acid Further Oxidation

Caption: Workflow for the Selenium Dioxide Oxidation of 2,6-Dimethylquinoline.

Experimental Protocol: 6-Methylquinoline-2-carboxylic Acid
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2,6-Dimethylquinoline157.211.57 g0.01
Selenium Dioxide110.962.22 g0.02
Dioxane-50 mL-
Water-5 mL-
Hydrochloric Acid (2 M)-As needed-
Sodium Bicarbonate (sat. soln.)-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylquinoline (1.57 g, 0.01 mol) in 50 mL of dioxane.

  • Addition of Oxidant: Add selenium dioxide (2.22 g, 0.02 mol) and 5 mL of water to the solution.

  • Heating: Heat the reaction mixture to reflux for 12-18 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate to remove any unreacted starting material or aldehyde intermediate.

  • Isolation of Carboxylic Acid: Acidify the aqueous layer with 2 M hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 6-methylquinoline-2-carboxylic acid.

Characterization of 6-Methylquinoline-2-carboxylic Acid

The identity and purity of the synthesized 6-methylquinoline-2-carboxylic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~13.5 (s, 1H, COOH), 8.4-7.5 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~167 (COOH), 150-120 (Ar-C), 21 (CH₃)
Melting Point Specific to the purified compound, to be determined experimentally

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety and Handling

  • p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

  • Selenium Dioxide: Highly toxic and an environmental hazard. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures must be followed.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 6-methylquinoline-2-carboxylic acid, a key intermediate for the development of novel quinoline-based compounds. By understanding the underlying principles of the Doebner-von Miller reaction and the selective oxidation with selenium dioxide, researchers can confidently apply this methodology in their drug discovery and development endeavors. Adherence to the safety precautions outlined is paramount for a safe and successful synthesis.

References

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research, Synopses, (1), 34-35.
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Doebner-von Miller Synthesis. In Name Reactions in Organic Synthesis (pp. 514-516). Cambridge University Press.
  • Młochowski, J., & Kloc, K. (2014). Developments in Synthetic Application of Selenium (IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 19(7), 9840-9881.
  • Zhou, G. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Wiley SpectraBase. (n.d.). 2-Phenyl-6-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

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Application Note: A Robust HPLC Method for the Purification of 6-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 6-Methylquinoline-2-carboxylic acid. The compound, a key heterocyclic building block in medicinal chemistry, requires high purity for subsequent synthetic steps and biological screening. This protocol leverages a fundamental understanding of the analyte's physicochemical properties to achieve excellent separation from common synthetic impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low pH aqueous mobile phase, ensuring sharp peak shapes and reproducible retention times. This document provides a step-by-step protocol from sample preparation to system parameters and post-purification processing.

Introduction and Scientific Rationale

6-Methylquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, a methyl group, and a carboxylic acid moiety.[1] This unique combination of functional groups presents a specific challenge for purification. The quinoline nitrogen is basic (pKa of 6-methylquinoline is ~4.68), while the carboxylic acid is acidic.[2] This amphoteric nature means the compound's overall charge and polarity are highly dependent on pH.

Reversed-phase HPLC is the method of choice for purifying aromatic compounds.[3][4][5] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[6] To achieve consistent and sharp peaks for an ionizable compound like 6-Methylquinoline-2-carboxylic acid, it is critical to suppress the ionization of the carboxylic acid group. By maintaining the mobile phase pH well below the pKa of the carboxyl group (typically < 4), we ensure it remains in its neutral, more hydrophobic form (-COOH), leading to stronger and more predictable retention on a C18 column.[6]

This method employs an acidified mobile phase (0.1% Trifluoroacetic Acid), which sets the pH to approximately 2. This low pH protonates the carboxylic acid, enhancing its retention. Simultaneously, the quinoline nitrogen will be protonated, but the overall hydrophobicity of the large aromatic ring system dominates the retention behavior. A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is used to elute the compound efficiently while separating it from more polar and less polar impurities.

Physicochemical Properties of the Analyte

Understanding the properties of 6-Methylquinoline-2-carboxylic acid is foundational to this method's design.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂[1]
Molecular Weight187.19 g/mol [1]
LogP2.24[1]
Topological Polar Surface Area50.19 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

The moderate LogP value indicates sufficient hydrophobicity for good retention on a reversed-phase column.

HPLC Method Parameters and Protocol

This protocol is designed for analytical-scale purification. For preparative scale, the method can be adapted by increasing the column diameter, flow rate, and injection volume proportionally.[3]

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals:

    • Crude 6-Methylquinoline-2-carboxylic acid

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Ultrapure water

The core of the purification lies in the precise control of the mobile phase composition and gradient.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Detection Wavelength: The extended aromatic system of the quinoline ring provides strong UV absorbance. While a full UV scan is recommended to determine the absolute λmax, similar quinoline carboxylic acid derivatives show strong absorbance between 280-330 nm.[3][7] A wavelength of 285 nm is chosen to provide high sensitivity for the analyte.

A gradient elution is essential for separating compounds with a range of polarities, which is typical in a crude reaction mixture.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
12.02080
15.02080
15.18020
20.08020

This gradient starts with a relatively low organic phase concentration to retain the target compound and separate it from highly polar impurities. The concentration of acetonitrile is then increased linearly to elute the 6-Methylquinoline-2-carboxylic acid, followed by a high-organic wash to remove any strongly retained impurities, and finally, re-equilibration at the starting conditions.

Step-by-Step Experimental Protocol

  • Mobile Phase A: To prepare 1 L, add 1.0 mL of TFA to 999 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B: To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Accurately weigh the crude sample of 6-Methylquinoline-2-carboxylic acid.

  • Prepare a stock solution at approximately 1 mg/mL in methanol. Methanol is a suitable solvent due to its polarity and miscibility with the mobile phase.[7]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC system.

  • Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles and ensure a stable baseline.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the filtered sample and start the data acquisition.

  • For preparative scale, fractions corresponding to the main peak are collected using a fraction collector.

  • Combine the pure fractions.

  • The organic solvent (acetonitrile) can be removed using a rotary evaporator.

  • The remaining aqueous solution containing the purified compound can be lyophilized (freeze-dried) to obtain the final product as a solid powder.

Visualization of the Workflow

The overall process, from sample preparation to obtaining the pure compound, can be visualized as a logical flow.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis & Purification cluster_post Post-Processing MobilePhase Mobile Phase Preparation (A & B) Equilibration System & Column Equilibration (15 min) MobilePhase->Equilibration SamplePrep Crude Sample Weighing & Dissolution (1 mg/mL in MeOH) Filtration Sample Filtration (0.45 µm Syringe Filter) SamplePrep->Filtration Injection Sample Injection (10 µL) Filtration->Injection Equilibration->Injection Separation Gradient Elution & UV Detection (285 nm) Injection->Separation Collection Fraction Collection (Preparative Scale) Separation->Collection SolventRemoval Solvent Removal (Rotary Evaporation) Collection->SolventRemoval Lyophilization Lyophilization (Freeze-Drying) SolventRemoval->Lyophilization FinalProduct Pure Solid Compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of 6-Methylquinoline-2-carboxylic acid.

References

  • BenchChem Technical Support Team. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • ChemScene. 15733-84-3 | 6-Methylquinoline-2-carboxylic acid.
  • Gonzalez de la Huebra, M. J., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56.
  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.

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6-Methylquinoline-2-carboxylic acid in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 6-Methylquinoline-2-carboxylic Acid in the Development of Novel Kinase Inhibitors

For correspondence: Senior Application Scientist, Discovery Biology Division

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the kinase ATP-binding site has revolutionized targeted therapy. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This guide focuses on the utility of the 6-Methylquinoline-2-carboxylic acid scaffold as a versatile starting point for the discovery and development of novel kinase inhibitors. We provide a comprehensive overview of the strategic workflow, from initial biochemical screening to preclinical evaluation, supplemented with detailed, field-proven protocols and the rationale behind key experimental choices.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This signaling mechanism is fundamental to cellular regulation, and its aberration can lead to uncontrolled cell growth and proliferation.[2] Consequently, kinases are among the most intensely pursued drug targets in oncology.

Quinoline-containing compounds have emerged as a prominent class of kinase inhibitors due to their structural features that allow for favorable interactions within the kinase active site.[1] The rigid, bicyclic aromatic system provides a robust scaffold that can be readily functionalized to achieve high potency and selectivity. Several quinoline-based derivatives have demonstrated significant inhibitory activity against a wide range of kinases, including EGFR, c-Met, VEGFR, and CK2, leading to clinically successful therapeutics.[3][4][5]

The 6-Methylquinoline-2-carboxylic acid moiety serves as an excellent starting point for a kinase inhibitor program. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket, while the methyl group at the 6-position offers a vector for synthetic elaboration to explore deeper pockets and enhance selectivity or physicochemical properties.[6]

This document outlines a systematic, multi-stage approach to advance a drug discovery program starting from this scaffold.

The Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor is a stepwise process designed to identify compounds with the desired biological activity and drug-like properties. The journey begins with high-throughput screening to identify initial "hits" and progresses through lead optimization and preclinical testing.[7]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Hit_ID Biochemical Assays (Potency - IC50) Cell_Assays Cell-Based Assays (Cellular Potency, Target Engagement) Hit_ID->Cell_Assays Validate in Cellular Context In_Vivo In Vivo Models (Efficacy, PK/PD, Safety) Cell_Assays->In_Vivo Assess In Vivo Efficacy

Caption: The kinase inhibitor discovery pipeline.

Phase 1: Biochemical Screening for Potency and Selectivity

The initial step is to determine if a compound can directly inhibit the catalytic activity of the target kinase in a purified, cell-free system.[7] These biochemical assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7][8]

Rationale for Assay Selection

Modern kinase drug discovery relies on robust, high-throughput biochemical assays. While traditional radiometric assays are considered a gold standard for reliability, non-radioactive formats such as luminescence-based and fluorescence-based (TR-FRET) assays are now predominant due to their scalability, safety, and sensitivity.[2]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying ADP produced, which is converted to an ATP-dependent light signal.[9]High sensitivity, broad kinase compatibility, resistant to signal interference.Endpoint assay, indirect measurement.
TR-FRET (e.g., LanthaScreen®) Measures binding of a fluorescent tracer to the kinase or phosphorylation of a fluorescent substrate via Förster Resonance Energy Transfer.[10]Homogeneous ("mix-and-read"), kinetic and endpoint capabilities, can detect allosteric inhibitors.Requires specific reagents (tracers, antibodies), potential for compound interference.
Radiometric (³²P or ³³P-ATP) Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[7]Gold standard, direct measurement, highly sensitive.Requires handling of radioactive materials, low throughput, waste disposal issues.
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a method to determine the IC50 of a 6-methylquinoline-2-carboxylic acid derivative against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 6-Methylquinoline-2-carboxylic acid derivative library (solubilized in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x the desired final concentration)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase to a 2x working concentration in Kinase Buffer. Add 5 µL of the diluted kinase to each well, except for the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Reaction Initiation: Prepare a 2x solution of ATP and substrate in Kinase Buffer. Add 5 µL of this solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.[9]

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Phospho_Sub Phosphorylated Substrate Kinase->Phospho_Sub ATP ATP ATP->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Detect Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detect Luciferase Luciferase/Luciferin Kinase_Detect->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Phase 2: Cellular Assays for Target Validation and Lead Optimization

While biochemical assays are essential for measuring direct enzyme inhibition, they do not reflect the complex cellular environment.[11] Compounds that are potent in biochemical assays may fail in cell-based assays due to poor membrane permeability, rapid metabolism, or efflux.[12] Therefore, transitioning to cellular models is a critical step to validate hits and guide lead optimization.[13]

Protocol 2: Cell Proliferation Assay (MTT/CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.[8][14] The IC50 value derived from this assay represents the concentration at which the compound inhibits cell growth by 50%.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on the target kinase for survival)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Clear or white-walled 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare 2x final concentrations of serially diluted compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO vehicle controls.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Viability Measurement (MTT Method):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo® Method):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.[15]

  • Data Analysis: Normalize the data to the DMSO-treated control cells (100% viability) and calculate the IC50 value as described for the biochemical assay.

Protocol 3: Western Blot for Target Pathway Modulation

To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, it is essential to measure the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation provides direct evidence of target engagement and functional inhibition within the cell.[16]

Materials:

  • Cancer cell line

  • Test compound and appropriate controls (e.g., a known inhibitor)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (total target kinase, phospho-target kinase (if autophosphorylated), total substrate, phospho-substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC50) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate or a loading control (e.g., GAPDH), indicates specific inhibition of the kinase pathway.

G cluster_0 Cellular Environment cluster_1 Target Engagement & Pathway Inhibition cluster_2 Phenotypic Outcome Compound 6-Me-Quin-2-COOH Derivative Cell Cancer Cell Compound->Cell Permeation Kinase Target Kinase Cell->Kinase Substrate Substrate pSubstrate p-Substrate Kinase->Block Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation pSubstrate->Proliferation pSubstrate->Block2 Block->Substrate Inhibition Apoptosis Apoptosis Block2->Proliferation Inhibition Block2->Apoptosis Induction

Caption: Workflow for validating a kinase inhibitor in a cellular context.

Phase 3: In Vivo Efficacy and Pharmacodynamics

The final stage of preclinical development involves testing the lead compound in animal models to assess its efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD).[7] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of cancer drugs.[17]

Protocol 4: Murine Xenograft Efficacy Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Tumor cells used in previous cell-based assays

  • Matrigel (optional, to aid tumor establishment)

  • Lead compound and a suitable vehicle for administration (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at multiple dose levels).

  • Compound Administration: Administer the test compound and vehicle to the respective groups according to a predetermined schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.

    • Clinical Observations: Observe the mice for any signs of adverse effects.

  • Pharmacodynamic (PD) Assessment (Optional Satellite Group):

    • At a specific time point after the final dose, euthanize a separate group of mice.

    • Excise the tumors and prepare lysates for Western blot analysis to measure the inhibition of substrate phosphorylation, linking the drug's effect to the target in vivo.[16]

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize all animals and excise the tumors for final weight measurement and further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The 6-Methylquinoline-2-carboxylic acid scaffold represents a promising and synthetically tractable starting point for the development of novel kinase inhibitors. By employing a systematic workflow that integrates robust biochemical, cellular, and in vivo assays, researchers can effectively identify and optimize potent and selective drug candidates. The protocols detailed in this guide provide a validated framework for advancing a kinase inhibitor discovery program, from initial hit identification to preclinical proof-of-concept.

References

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  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules. [Link]

  • Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Graduate School Theses and Dissertations. [Link]

  • Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Szymański, P., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Al-Ostath, R. A., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]

  • Voll, A. M., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Harrington, E. A., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Proceedings of the American Association for Cancer Research. [Link]

  • Nesterenko, A. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. EC Pharmaceutical Science. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Nesterenko, A. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Bibi, S., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

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Application Notes and Protocols for In Vitro Bioactivity Testing of 6-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids

The quinoline ring system is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The carboxylic acid functional group, particularly at the 2- or 4-position, often enhances the interaction of these molecules with biological targets through hydrogen bonding.[1] 6-Methylquinoline-2-carboxylic acid is a specific derivative within this class. While extensive research on this particular compound is not widely published, its structural similarity to other biologically active quinoline carboxylic acids suggests its potential as a therapeutic agent.[2] This guide provides a comprehensive overview of in vitro assay protocols to systematically evaluate the bioactivity of 6-Methylquinoline-2-carboxylic acid, enabling researchers to explore its therapeutic promise.

This document is intended for researchers, scientists, and drug development professionals. It offers a strategic, multi-tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Tier 1: Foundational Bioactivity Screening - Cytotoxicity Profiling

A logical first step in assessing the bioactivity of a novel compound is to determine its effect on cell viability. This provides a broad indication of its potential as an anti-proliferative agent, which is a hallmark of many anticancer drugs.[3]

Principle of Cytotoxicity Assays

Cytotoxicity assays are designed to measure the dose-dependent effect of a compound on the survival and proliferation of cultured cells.[4] A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment cluster_3 Data Analysis seed_cells Seed cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates prep_dilutions Prepare serial dilutions of 6-Methylquinoline-2-carboxylic acid treat_cells Treat cells with compound dilutions and vehicle control prep_dilutions->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or solubilization buffer incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_inhibition Calculate percent inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • 6-Methylquinoline-2-carboxylic acid

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, K562 for leukemia)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[3]

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-Methylquinoline-2-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended ConditionRationale
Cell Lines Panel of diverse cancer cell lines (e.g., MCF-7, HCT-116, NCI-H460)[7]To assess broad-spectrum activity and potential tissue specificity.
Seeding Density 5,000 - 20,000 cells/wellDependent on the growth rate of the cell line to ensure logarithmic growth during the assay.[3]
Concentration Range 0.01 µM to 100 µM (logarithmic dilutions)To capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 48-72 hoursAllows for sufficient time for the compound to exert its anti-proliferative effects.
Vehicle Control DMSO concentration matched to the highest compound concentrationTo account for any effects of the solvent on cell viability.

Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays

Based on the known activities of other quinoline carboxylic acids, 6-Methylquinoline-2-carboxylic acid may act as an enzyme inhibitor.[5][8][9][10] Therefore, a logical next step is to screen its activity against relevant enzyme targets.

Potential Enzyme Targets for Quinoline Carboxylic Acids
  • Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in pyrimidine biosynthesis, which is a target for some anticancer and anti-inflammatory drugs.[5][11]

  • Sirtuins (e.g., SIRT3): A class of deacetylases that are implicated in cancer and metabolic diseases.[10]

  • Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1): Enzymes relevant to neurodegenerative diseases like Alzheimer's.[9]

  • Ectonucleotidases: Enzymes that regulate extracellular nucleotide levels and are involved in tumor immune evasion.[8]

Principle of a General Enzyme Inhibition Assay

Enzyme inhibition assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme.[12] This is typically done by monitoring the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.[13]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis prep_reagents Prepare enzyme, substrate, and buffer solutions mix_components Combine enzyme and inhibitor in a 96-well plate prep_compound Prepare serial dilutions of 6-Methylquinoline-2-carboxylic acid pre_incubate Pre-incubate (optional) mix_components->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (absorbance/fluorescence) initiate_reaction->monitor_reaction calculate_rate Calculate initial reaction rates monitor_reaction->calculate_rate determine_ic50 Determine IC50 value calculate_rate->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: DHODH Inhibition Assay (Example)

This protocol is adapted from established methods for testing quinoline carboxylic acid analogs as DHODH inhibitors.[5]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (chromogenic substrate)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 6-Methylquinoline-2-carboxylic acid

  • 96-well plate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates and the test compound in an appropriate solvent (e.g., DMSO).

    • Dilute the recombinant DHODH in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHODH enzyme, DCIP, and decylubiquinone.

    • Add serial dilutions of 6-Methylquinoline-2-carboxylic acid or a known inhibitor (positive control) and vehicle (negative control).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding dihydroorotate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

ParameterRecommended ConditionRationale
Enzyme Concentration Titrate to determine a concentration that gives a robust linear signal over time.Ensures the assay is in the steady-state range and sensitive to inhibition.[14]
Substrate Concentration At or near the Kₘ valueProvides a good balance for detecting different types of inhibitors.[14]
Inhibitor Concentrations At least 8 concentrations spanning the expected KᵢTo accurately define the dose-response relationship and determine the IC₅₀.[14]
Controls No enzyme, no inhibitor (100% activity), known inhibitor (positive control)Essential for validating the assay and normalizing the data.

Tier 3: Antimicrobial Activity Screening

The quinoline scaffold is a core component of many antibacterial drugs. Therefore, assessing the antimicrobial properties of 6-Methylquinoline-2-carboxylic acid is a valuable line of investigation.[15][16]

Principle of Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 6-Methylquinoline-2-carboxylic acid

  • Standard antibiotic (e.g., amoxicillin) as a positive control[15]

  • 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Prepare serial twofold dilutions of 6-Methylquinoline-2-carboxylic acid in CAMHB directly in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterizing the bioactivity of 6-Methylquinoline-2-carboxylic acid. The tiered strategy, from broad cytotoxicity screening to specific enzyme inhibition and antimicrobial assays, provides a comprehensive framework for initial drug discovery efforts. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of cell lines or microbial strains, and eventual progression to more complex cell-based and in vivo models.

References

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

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Application Notes & Protocols: Functionalization of 6-Methylquinoline-2-carboxylic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are key components in numerous commercialized drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5] The unique chemical structure of quinoline allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4] This versatility makes quinoline derivatives, such as 6-Methylquinoline-2-carboxylic acid, promising candidates for development as core structures in advanced therapeutic agents.

Principle of Targeted Drug Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity.[6] This is often achieved by conjugating a potent cytotoxic or therapeutic molecule to a targeting moiety—such as a peptide, antibody, or small molecule—that specifically recognizes and binds to receptors overexpressed on the surface of target cells.[6][7][8] This "molecular Trojan horse" strategy facilitates the selective uptake of the drug conjugate into diseased cells.[9]

A well-established example is the use of folic acid to target the folate receptor (FR), which is frequently overexpressed in various cancers, including ovarian and lung cancer, but has limited expression in healthy tissues.[9][10][11][12] By attaching a drug to folic acid, the resulting conjugate can be selectively delivered to cancer cells via receptor-mediated endocytosis.[10][12]

Application Overview

This document provides a comprehensive guide to the functionalization of 6-Methylquinoline-2-carboxylic acid and its conjugation to a model targeting peptide. The protocols herein describe a robust and widely applicable workflow using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the quinoline core and an amine-containing targeting ligand. This guide is intended for researchers in drug development, medicinal chemistry, and chemical biology.

Core Chemical Workflow & Visualization

The overall strategy involves a two-stage process. First, the carboxylic acid group of 6-Methylquinoline-2-carboxylic acid is activated using EDC and NHS to form a semi-stable, amine-reactive NHS ester. Second, this activated intermediate is reacted with a primary amine on the targeting ligand (e.g., a peptide with a terminal lysine or a linker) to form a stable amide conjugate.

Chemical Activation and Conjugation Scheme

chemical_scheme cluster_activation Activation Step cluster_conjugation Conjugation Step Quinoline 6-Methylquinoline-2-carboxylic acid EDC_NHS EDC / NHS pH 4.5-6.0 (MES Buffer) Quinoline->EDC_NHS Intermediate Amine-Reactive NHS Ester (Semi-Stable) EDC_NHS->Intermediate Ligand Targeting Ligand (e.g., Peptide-NH2) Intermediate->Ligand pH 7.2-8.0 (PBS Buffer) Plus + Ligand->Plus Final_Product Targeted Quinoline Conjugate Plus->Final_Product

Caption: Reaction scheme for the two-step EDC/NHS-mediated conjugation.

Experimental Workflow Diagram

workflow start Start: Reagents reagent_prep 1. Prepare Buffers & Reagent Solutions (MES, PBS, EDC, NHS) start->reagent_prep activation 2. Activate Quinoline Carboxylic Acid - Dissolve 6-MQ-2-CA in MES Buffer - Add EDC and NHS - Incubate 15-30 min @ RT reagent_prep->activation conjugation 3. Conjugate to Targeting Ligand - Add activated quinoline to Ligand in PBS - React 2-4 hours @ RT or overnight @ 4°C activation->conjugation purification 4. Purify Conjugate - Reverse-Phase HPLC conjugation->purification qc 5. Characterize Final Product - LC-MS for Mass Verification - HPLC for Purity Analysis purification->qc end End: Purified Conjugate qc->end

Caption: Step-by-step experimental workflow from reagent preparation to final product.

Detailed Protocols

Materials & Reagents
ReagentSupplierRecommended PurityStorage Temp.
6-Methylquinoline-2-carboxylic acide.g., ChemScene≥98%4°C
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Any major supplier≥98%-20°C (desiccated)
NHS (N-hydroxysuccinimide)Any major supplier≥98%Room Temp.
MES (2-(N-morpholino)ethanesulfonic acid)Any major supplier≥99%Room Temp.
Sodium Phosphate MonobasicAny major supplierReagent GradeRoom Temp.
Sodium Phosphate DibasicAny major supplierReagent GradeRoom Temp.
Sodium ChlorideAny major supplierReagent GradeRoom Temp.
Dimethylformamide (DMF)Any major supplierAnhydrousRoom Temp.
Acetonitrile (ACN)Any major supplierHPLC GradeRoom Temp.
Trifluoroacetic Acid (TFA)Any major supplierHPLC GradeRoom Temp.
Amine-terminated Targeting PeptideCustom Synthesis>95%-20°C
Protocol 1: Activation of 6-Methylquinoline-2-carboxylic acid

Principle: EDC activates the carboxyl group of the quinoline to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is unstable in aqueous solution and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester, which increases the efficiency of the subsequent conjugation reaction.[13][15] This activation step is performed in a slightly acidic buffer (pH 4.5-6.0) to maximize the efficiency of EDC.[16]

Procedure:

  • Prepare Activation Buffer: Prepare a 0.1 M MES buffer containing 0.5 M NaCl, adjusted to pH 6.0.

  • Prepare Reagent Stock Solutions:

    • Quinoline Stock: Dissolve 6-Methylquinoline-2-carboxylic acid (MW: 187.19 g/mol )[17] in a minimal amount of DMF, then dilute with Activation Buffer to a final concentration of 10 mM. Note: Sonication may be required to fully dissolve.

    • EDC Stock: Immediately before use, dissolve EDC in cold Activation Buffer to a concentration of 100 mM.

    • NHS Stock: Immediately before use, dissolve NHS in cold Activation Buffer to a concentration of 100 mM.

    • Rationale: EDC is moisture-sensitive and hydrolyzes quickly.[18] Fresh, cold solutions are critical for high activation efficiency.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • 100 µL of 10 mM Quinoline Stock (1 µmol)

      • 20 µL of 100 mM EDC Stock (2 µmol, 2 eq.)

      • 20 µL of 100 mM NHS Stock (2 µmol, 2 eq.)

    • Vortex briefly to mix.

    • Incubate at room temperature for 30 minutes. The solution is now ready for conjugation.

Protocol 2: Conjugation to Amine-Terminated Peptide

Principle: The amine-reactive NHS ester formed in Protocol 3.2 reacts with a primary amine (e.g., the N-terminus or a lysine side chain of a peptide) to form a stable, covalent amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[16] A phosphate-buffered saline (PBS) solution is a suitable reaction medium.

Procedure:

  • Prepare Conjugation Buffer: Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Prepare Peptide Solution: Dissolve the amine-terminated targeting peptide in Conjugation Buffer to a concentration of 5 mM.

  • Conjugation Reaction:

    • To the 140 µL of activated quinoline solution from step 3.3, add 200 µL of the 5 mM peptide solution (1 µmol, 1 eq.).

    • Adjust the total volume to 500 µL with Conjugation Buffer if necessary.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on a gentle rotator.

  • Quenching (Optional): To quench any unreacted NHS-ester, a small molecule amine like Tris or hydroxylamine can be added to a final concentration of 20-50 mM and incubated for 15 minutes. This step is often unnecessary if the product is immediately purified.

Purification and Characterization

Principle: After the reaction, the mixture contains the desired conjugate, unreacted starting materials, and reaction byproducts (e.g., N-substituted urea). Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying the peptide-small molecule conjugate from these components based on hydrophobicity.[19][20] Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) is essential to confirm the identity and purity of the final product.[21][22]

Protocol 3: RP-HPLC Purification
  • System Setup:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Detector: UV, monitored at 254 nm and 280 nm.

  • Purification Gradient:

    • Inject the entire reaction mixture onto the column.

    • Develop a linear gradient based on the hydrophobicity of the conjugate. A typical gradient might be 5-65% Mobile Phase B over 30-40 minutes.

    • Collect fractions corresponding to the major product peak that elutes later than the unconjugated peptide.

  • Post-Purification:

    • Analyze collected fractions by LC-MS to identify those containing the pure conjugate.

    • Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 4: LC-MS Characterization
  • Sample Preparation: Reconstitute a small amount of the lyophilized product in 50% ACN/Water.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system (e.g., a single quadrupole or high-resolution mass spectrometer coupled to a UPLC/HPLC).

    • Use a similar gradient as in the purification step, but on an analytical scale C18 column.

  • Data Interpretation:

    • Confirm Mass: The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the 6-Methylquinoline-peptide conjugate. The expected mass shift is +169.05 Da (Mass of 6-Methylquinoline-2-carbonyl moiety, C11H7NO).

    • Assess Purity: The UV chromatogram from the LC run will indicate the purity of the sample.[23] Purity should typically be ≥95% for use in biological assays.

AnalyteExpected Mass (Example)Observed Mass Shift from Peptide
Unconjugated Peptide (e.g., 1000.0 Da)1000.0 DaN/A
Quinoline-Peptide Conjugate1169.05 Da+169.05 Da

Conceptual Model of Targeted Action

Once synthesized, the 6-Methylquinoline-drug conjugate can be utilized in targeted therapy. The targeting ligand directs the conjugate to specific cells, leading to internalization and release of the active quinoline payload.

pathway cluster_systemic Systemic Circulation cluster_tumor Target Tissue (e.g., Tumor) Conjugate Quinoline Conjugate NonTarget Non-Target Cell (Low Receptor Expression) Conjugate->NonTarget Minimal Interaction Receptor Receptor Conjugate->Receptor 1. Binding TargetCell Target Cell (Receptor Overexpression) Endosome Endosome Receptor->Endosome 2. Internalization Payload Released Quinoline Payload (Therapeutic Effect) Endosome->Payload 3. Payload Release

Caption: Conceptual model of receptor-mediated targeted drug delivery.

References

  • Targeted drug delivery via the fol
  • Fol
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Methylquinoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, field-proven insights, and detailed protocols to help you diagnose and resolve common experimental issues.

Overview of Synthetic Challenges

6-Methylquinoline-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science.[1] However, its synthesis can be challenging, with low yields often hindering research and development efforts. The most common synthetic routes, such as the Doebner-von Miller reaction and the oxidation of 2,6-dimethylquinoline, are prone to side reactions, incomplete conversions, and purification difficulties. This guide will systematically address these issues.

The two primary synthetic strategies are:

  • Route A: The Doebner-von Miller Reaction: An acid-catalyzed condensation of an aromatic amine (p-toluidine) with an α,β-unsaturated carbonyl compound (often formed in situ from pyruvic acid and an aldehyde).[2][3]

  • Route B: Oxidation of 2,6-Dimethylquinoline: Selective oxidation of the methyl group at the 2-position of the quinoline ring.[4]

Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low after workup. What's the first thing I should check? A1: Start by analyzing your crude product using TLC or ¹H NMR. The first step is to determine if the reaction failed (no product formed) or if the product was lost during purification. If no product is observed, focus on the reaction conditions (catalyst, temperature, time). If the product is present in the crude mixture but lost during workup, optimize your purification strategy.

Q2: My reaction mixture turned into a dark, intractable tar. What happened? A2: This is a classic symptom of polymerization, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[5][6] The strong acidic conditions can cause the α,β-unsaturated carbonyl compounds to self-polymerize. To mitigate this, you should control the temperature, optimize the acid concentration, and consider a biphasic solvent system.[3]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progress. For quantitative analysis, HPLC or GC can be used.[7]

Q4: I have my product, but it's contaminated with impurities I can't remove. What are they likely to be? A4: In the Doebner-von Miller synthesis, common impurities include unreacted starting materials, polymeric tars, and partially hydrogenated quinoline derivatives from incomplete oxidation of the dihydroquinoline intermediate.[5] In the oxidation route, unreacted 2,6-dimethylquinoline and over-oxidized byproducts are common. Effective purification often requires a combination of acid-base extraction and recrystallization or chromatography.

In-Depth Troubleshooting Guide: Doebner-von Miller Synthesis

The Doebner-von Miller reaction and its variations are powerful tools for quinoline synthesis but are notoriously sensitive to reaction conditions.[2][8]

Problem: Low Yield and Significant Tar/Polymer Formation

This is the most frequent issue encountered in this synthesis.

Root Cause: The reaction is typically performed under strong acidic conditions which catalyze the self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[5][6] Excessive temperatures exacerbate this side reaction.

Troubleshooting Workflow

start Low Yield & Tar Formation check_temp Is Reaction Temperature > 100°C? start->check_temp reduce_temp Action: Reduce Temperature. Maintain lowest effective temp. check_temp->reduce_temp Yes check_acid Is a strong Brønsted acid (e.g., conc. H₂SO₄) used? check_temp->check_acid No reduce_temp->check_acid optimize_acid Action: Optimize Acid. 1. Reduce concentration. 2. Screen milder Lewis acids (ZnCl₂, SnCl₄). check_acid->optimize_acid Yes check_addition Are all reactants mixed at once? check_acid->check_addition No optimize_acid->check_addition slow_addition Action: Add carbonyl reactant slowly to the heated aniline/acid mixture. check_addition->slow_addition Yes check_solvent Is the reaction run in a single-phase solvent? check_addition->check_solvent No slow_addition->check_solvent biphasic Action: Implement a biphasic system (e.g., water/toluene) to sequester the carbonyl reactant. check_solvent->biphasic Yes success Improved Yield, Reduced Tar check_solvent->success No (Already Optimized) biphasic->success start Low Yield in Oxidation check_conversion TLC shows mostly starting material? start->check_conversion increase_energy Action: Increase Energy 1. Increase temperature. 2. Increase reaction time. check_conversion->increase_energy Yes check_degradation TLC shows multiple unidentified spots/streaking? check_conversion->check_degradation No stronger_oxidant Action: Use a stronger oxidant (e.g., KMnO₄) or increase equivalents. increase_energy->stronger_oxidant success Clean Conversion to Product stronger_oxidant->success milder_conditions Action: Milder Conditions 1. Lower temperature. 2. Add oxidant portion-wise. check_degradation->milder_conditions Yes milder_oxidant Action: Use a more selective, milder oxidant (e.g., SeO₂). milder_conditions->milder_oxidant milder_oxidant->success

Caption: Workflow for optimizing the oxidation of 2,6-dimethylquinoline.

Purification and Isolation Strategies

A significant portion of yield loss can occur during purification. The target molecule has both an acidic (carboxylic acid) and a basic (quinoline nitrogen) functional group, which can be exploited.

  • Acid-Base Extraction:

    • After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any basic non-quinoline impurities.

    • Extract the organic layer with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). [9]Your product, being a carboxylic acid, will move into the aqueous basic layer as its carboxylate salt.

    • Separate the aqueous layer, wash it with a fresh organic solvent to remove neutral impurities, and then carefully re-acidify with cold 1 M HCl until the product precipitates.

    • Filter the solid product and wash with cold water.

  • Recrystallization:

    • This is an excellent final purification step.

    • Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. [9]Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography on silica gel can be used. [10] * A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

References

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Technical Support Center: Optimization of Doebner-von Miller Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this powerful quinoline synthesis, optimize your reaction conditions, and achieve higher yields and purity.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] While widely used, the reaction is often plagued by side reactions, most notably the formation of tarry polymers, which can significantly reduce yields and complicate purification.[2] This guide will provide you with the knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to the formation of intractable tars and significantly reducing the yield of the desired quinoline.[3] To mitigate this, consider the following strategies:

  • Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.

  • Use of a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[2]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success.

  • Electron-Withdrawing Groups: Anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and often give low yields under standard Doebner-von Miller conditions. More forcing conditions or alternative synthetic routes may be necessary.

  • Electron-Donating Groups: Anilines with strong electron-donating groups can be highly reactive, potentially leading to increased side product formation. Careful optimization of temperature and catalyst concentration is crucial.[3]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures due to the reduced reactivity of the carbonyl group.[3]

Q4: How does the choice of acid catalyst affect the reaction?

A4: The acid catalyst is critical for promoting the reaction, but its choice can influence both the reaction rate and the extent of side reactions. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can be used.[1][4] Milder Lewis acids may be preferable in some cases to reduce tar formation. A comparative study of different acids is often necessary to find the optimal balance for a specific set of substrates.

Q5: Is an external oxidizing agent always necessary?

A5: Not always. The final step of the Doebner-von Miller reaction is the aromatization of a dihydroquinoline intermediate. In many cases, an intermediate Schiff base can act as an internal hydrogen acceptor (oxidant).[5] However, the addition of an external oxidizing agent, such as nitrobenzene or arsenic acid, is sometimes required to ensure complete conversion to the quinoline and improve yields.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.

  • Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the primary cause.[2]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: As detailed in the optimized protocol below, using a system like toluene/aqueous HCl can sequester the carbonyl compound and minimize polymerization.[2]

    • Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound dropwise to the refluxing aniline solution.

    • Optimize Acid Concentration and Type: Experiment with different Brønsted and Lewis acids to find the optimal catalyst that promotes the desired reaction without excessive charring.

    • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Overheating promotes polymerization.

Problem 2: Presence of Dihydroquinoline or Tetrahydroquinoline Impurities
  • Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate from the desired aromatic product.

  • Root Cause: Incomplete oxidation of the dihydroquinoline intermediate.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If using an external oxidizing agent, ensure it is present in a stoichiometric excess.

    • Increase Reaction Time or Temperature: The oxidation step may require more forcing conditions to go to completion. Monitor the reaction by TLC or GC-MS for the disappearance of the dihydroquinoline intermediate.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, you may be able to oxidize them in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[3]

Problem 3: Formation of a Complex Mixture of Products
  • Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products rather than a clean conversion to the desired quinoline.

  • Root Cause: This is particularly common when using sterically hindered substrates or meta-substituted anilines, which can lead to the formation of regioisomers.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.

    • Consider Regioselectivity: For meta-substituted anilines, the regiochemical outcome can be unpredictable.[4] It may be necessary to perform careful characterization to identify the major isomer.

    • Alternative Synthetic Routes: For highly substituted or sterically hindered quinolines, alternative methods such as the Friedländer or Combes syntheses may provide cleaner products and higher yields.

Visualizing the Reaction and Troubleshooting

Doebner-von Miller Reaction Mechanism

G Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1,4-Conjugate Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation/ Aromatization G Start Experiment Start Problem Low Yield or Side Products? Start->Problem Tar Significant Tar Formation? Problem->Tar Yes Success Successful Synthesis Problem->Success No Hydrogenated Hydrogenated Impurities? Tar->Hydrogenated No OptimizeTar Implement Slow Addition Use Biphasic System Optimize Catalyst/Temp Tar->OptimizeTar Yes OptimizeOxidation Increase Oxidant Increase Reaction Time/Temp Post-reaction Oxidation Hydrogenated->OptimizeOxidation Yes Purify Purification Hydrogenated->Purify No OptimizeTar->Purify OptimizeOxidation->Purify Purify->Success

Caption: A logical workflow for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 2-Methylquinoline

This protocol is a classic example of the Doebner-von Miller reaction but is prone to tar formation.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq).

  • Reactant Addition: Slowly add crotonaldehyde (1.2 eq) to the stirred mixture. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Optimized Synthesis of 2-Methylquinoline to Minimize Tar Formation

This protocol utilizes a biphasic system to reduce polymerization of the crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography. For challenging purifications from tarry residues, a preliminary filtration through a plug of silica gel can be beneficial.

Quantitative Data

The choice of acid catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following table provides illustrative data on the effect of different catalysts on the yield of a quinoline synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanol/WaterReflux645-55
H₂SO₄Neat120440-50
p-TsOHTolueneReflux860-70
ZnCl₂Neat140555-65
Sc(OTf)₃Acetonitrile801275-85

Note: Yields are highly substrate-dependent and the data above are for illustrative purposes.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Schofield, K., & Swain, T. (1949). The Skraup reaction. Part I. The role of arsenic acid. Journal of the Chemical Society (Resumed), 1367–1373.
  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.
  • Kouznetsov, V. V., Palma, A., & Ewert, C. (1999). A convenient and general synthesis of 2-substituted quinolines. Tetrahedron Letters, 40(8), 1481–1484.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Katritzky, A. R., & Taylor, R. (1990).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Larock, R. C. (1999).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Scott, M. D., & Spivey, A. C. (2004). Limitations of the ‘Two-Phase’ Doebner–Miller Reaction for the Synthesis of Quinolines. Synlett, 2004(13), 2354–2356.
  • Jia, C., Piao, D., & Kitamura, T. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • Organic Syntheses. (n.d.). Quinoline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wang, C., et al. (2012). A reversal of the standard regiochemistry of the Skraup−Doebner−Von Miller quinoline synthesis was observed when anilines were condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing TFA. The Journal of Organic Chemistry, 71(17), 6592-6595. [Link]

Sources

Overcoming solubility issues of 6-Methylquinoline-2-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during biological assays. Our goal is to equip you with the knowledge to ensure the reliable and reproducible use of this compound in your experiments.

Introduction to 6-Methylquinoline-2-carboxylic Acid

6-Methylquinoline-2-carboxylic acid is a quinoline derivative with potential applications in various biological studies, including as a scaffold in drug discovery.[1][2] Like many heterocyclic carboxylic acids, its utility in aqueous-based biological assays can be hampered by limited solubility. This guide will walk you through understanding and addressing these solubility issues.

Chemical Properties of 6-Methylquinoline-2-carboxylic Acid:

PropertyValueSource
CAS Number15733-84-3[3]
Molecular FormulaC₁₁H₉NO₂[3]
Molecular Weight187.19 g/mol [3]
Predicted LogP2.24[3]
Hydrogen Bond Acceptors2[3]
Hydrogen Bond Donors1[3]

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Methylquinoline-2-carboxylic acid not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of 6-Methylquinoline-2-carboxylic acid is primarily due to its molecular structure, which contains a relatively nonpolar quinoline ring system. As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1] In acidic to neutral aqueous solutions, the carboxylic acid group is largely protonated (in its -COOH form), which is less soluble than its deprotonated, anionic form (-COO⁻).

Q2: What is the best solvent to prepare a stock solution of 6-Methylquinoline-2-carboxylic acid?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[3] It is crucial to first dissolve the compound completely in a minimal amount of DMSO before making further dilutions into your aqueous assay buffer.

Q3: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. To avoid this, it is recommended to perform serial dilutions and add the DMSO stock solution to your pre-warmed media dropwise while gently vortexing.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be used as a last resort to aid dissolution. However, it is critical to be cautious as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so in a controlled manner (e.g., a 37°C water bath) and for a short period.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound Precipitation Upon Preparation of Aqueous Working Solutions

Root Cause: The concentration of 6-Methylquinoline-2-carboxylic acid in the final aqueous solution exceeds its solubility limit at the given pH and temperature.

Solutions:

  • pH Adjustment: The solubility of carboxylic acids increases significantly at a pH above their pKa, where they exist in their more soluble ionized form. The predicted pKa of a similar compound, 6-methylquinoline (for the quinoline nitrogen), is around 5.22.[4] The pKa of the carboxylic acid group is expected to be in the acidic range. By increasing the pH of your buffer to 7.4 or higher, you can deprotonate the carboxylic acid, thereby increasing its aqueous solubility.

    • Protocol: Prepare your buffer at the desired pH. Add the 6-Methylquinoline-2-carboxylic acid stock solution (in DMSO) dropwise while stirring. Visually inspect for any precipitation. It is advisable to determine the optimal pH for solubility in a small-scale pilot experiment.

  • Use of Co-solvents: While you are likely already using DMSO for your stock solution, maintaining a small, non-toxic percentage of a co-solvent in your final assay volume can help maintain solubility.

    • Considerations: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Issue 2: Inconsistent Assay Results

Root Cause: Undissolved compound particles can lead to variability in the actual concentration of the compound in your assay, resulting in poor reproducibility.

Solutions:

  • Sonication: After preparing your stock solution in DMSO, brief sonication in a water bath can help to break up any small aggregates and ensure complete dissolution.

  • Filtration: If you suspect the presence of insoluble material after attempting other solubilization methods, you can filter your final working solution through a 0.22 µm syringe filter. However, be aware that this may remove some of your compound if it is not fully dissolved, so it is crucial to address the primary solubility issue first.

  • Use of Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.

    • Workflow for Using Cyclodextrins:

      • Prepare an aqueous solution of HP-β-CD.

      • Add the 6-Methylquinoline-2-carboxylic acid to the HP-β-CD solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

      • This solution can then be used for your biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh out 1.87 mg of 6-Methylquinoline-2-carboxylic acid (MW: 187.19 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
  • Thaw a 10 mM stock solution of 6-Methylquinoline-2-carboxylic acid in DMSO.

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform a serial dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution (final DMSO concentration of 0.1%).

  • Add the diluted compound to your experimental wells. It is crucial to add the compound to the media and mix well before adding to cells.

Visualizing the Solubility Challenge and Solutions

Decision Workflow for Solubilizing 6-Methylquinoline-2-carboxylic Acid

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of pH-Dependent Solubility

cluster_low_ph Low pH ( < pKa) cluster_high_ph High pH ( > pKa) protonated R-COOH (Protonated) Poorly Soluble deprotonated R-COO⁻ + H⁺ (Deprotonated) More Soluble protonated->deprotonated Increase pH deprotonated->protonated Decrease pH

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • dos Santos, M. C., de Almeida, A. C., de Oliveira, D. M., de Freitas, A. S., & de Lima, Á. A. N. (2021). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. Retrieved from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Mbwambo, J. H., Lee, S., Go, M. L., & Aklillu, E. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]

  • Mbwambo, J. H., Lee, S., Go, M. L., & Aklillu, E. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Majd, A. A., Al-Ghamdi, S. A., & Al-Wabli, R. I. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • Tan, L. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing SL. Retrieved from [Link]

  • Mykhailiuk, P. (2023). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. Retrieved from [Link]

  • Czarnocka-Sniadecka, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Methylquinoline-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Methylquinoline-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this versatile class of heterocyclic compounds. The unique structure of these molecules, featuring a rigid quinoline core, a basic nitrogen atom, and an acidic carboxylic acid group, presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to empower you to achieve high purity in your target compounds.

Troubleshooting Guides

This section addresses common problems encountered during the purification of 6-Methylquinoline-2-carboxylic acid and its derivatives, providing systematic solutions grounded in chemical principles.

Problem 1: Persistent Impurities and Color After Initial Synthesis

The synthesis of quinoline carboxylic acids, often via methods like the Doebner-von Miller or Pfitzinger reactions, can result in crude products contaminated with starting materials, polymeric tars, and colored byproducts.[1][2] A robust initial cleanup is crucial before attempting crystallization or chromatography.

Core Challenge: Amphoteric Nature

6-Methylquinoline-2-carboxylic acid is amphoteric; the carboxylic acid is acidic (pKa ~4-5) and the quinoline nitrogen is basic (pKa ~5-6). This property can be exploited for a highly effective purification strategy: acid-base extraction.[3][4]

Protocol: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate your target compound from neutral, basic, and strongly acidic impurities.

  • Dissolution : Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash : Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, moving it to the aqueous layer, while neutral and basic impurities (like unreacted aniline derivatives) remain in the organic layer.

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid but not strong enough to significantly interact with less acidic protons.

  • Separation : Separate the aqueous layer containing your product salt. Discard the organic layer (or save it for impurity analysis).

  • Back-Wash : Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities that may have been trapped.

  • Acidification : Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. Your target compound will precipitate out as a solid as it is protonated and becomes insoluble in the aqueous solution. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying : Dry the purified solid under vacuum.

Problem 2: Recrystallization Issues - "Oiling Out" and Low Recovery

Recrystallization is a powerful technique for achieving high purity, but it can be challenging for quinoline carboxylic acids.[5]

Issue A: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid phase because it is highly insoluble at that temperature, the solution is too concentrated, or it is cooled too rapidly.[6][7]

Troubleshooting Steps:

  • Reduce Cooling Rate : Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Use a More Dilute Solution : Add more hot solvent (5-10% excess) after the solid has completely dissolved to avoid premature saturation upon cooling.[6]

  • Induce Crystallization :

    • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. This creates microscopic nucleation sites for crystal growth.[7]

    • Seed Crystals : If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.[7]

  • Change the Solvent System : The chosen solvent may be unsuitable. Experiment with binary solvent systems. A common method is to dissolve the compound in a "good" solvent (e.g., DMF, Methanol) and then add a "poor" solvent (e.g., Water, Hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.[6]

Issue B: Low Recovery of Crystalline Product

This often indicates that the compound has significant solubility in the solvent even at low temperatures, or that too much solvent was used.[7]

Troubleshooting Steps:

  • Minimize Solvent Volume : Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Maximize Precipitation : Ensure the solution is thoroughly chilled in an ice bath or refrigerator for an extended period before filtration.

  • Mother Liquor Recovery : After filtering the crystals, reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and require a separate recrystallization.

Data Presentation: Solvent Screening for Recrystallization

A systematic approach is key to finding the best solvent. Use the following table to guide and record your observations for screening potential single or binary solvent systems.[6]

Solvent/System (e.g., Ethanol, DMF/Water)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingObservations (e.g., Color, "Oiled Out")
Problem 3: Poor Separation During Column Chromatography

Column chromatography can be effective but may be complicated by the compound's dual functionality.

Issue: Streaking or Tailing on Silica Gel

This is a classic problem for compounds with both acidic and basic sites. The acidic silanol groups on the silica surface can strongly and non-uniformly interact with the basic quinoline nitrogen, while the carboxylic acid can also interact, leading to poor peak shape.[7]

Solutions:

  • Mobile Phase Modifier : Add a small amount of acid to the mobile phase to suppress the ionization of your carboxylic acid and saturate the basic interaction sites on the silica.

    • Recommended : Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Alternative Stationary Phase : If streaking persists, consider using a different stationary phase.

    • Neutral Alumina : Less acidic than silica and can sometimes provide better results for basic compounds.[7]

    • Reversed-Phase (C18) : This is often an excellent choice. The separation is based on hydrophobicity, which can be finely tuned with mobile phase gradients.[8][9]

Data Presentation: Starting Conditions for Column Chromatography
Chromatography ModeStationary PhaseTypical Mobile Phase SystemModifierElution Profile
Normal Phase Silica GelDichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)0.5-1% Acetic or Formic AcidElutes polar compounds more slowly.
Reversed Phase C18 SilicaAcetonitrile / Water0.1% Formic Acid or TFA in bothElutes non-polar compounds more slowly. Excellent for resolving related analogs.[9]

Visual Workflows and Logic Diagrams

Diagram 1: Troubleshooting Recrystallization

G cluster_issues Identified Problems cluster_solutions Corrective Actions start Recrystallization Attempt outcome Assess Purity & Yield start->outcome oiling_out Compound 'Oils Out' outcome->oiling_out No Crystals low_yield Low Yield outcome->low_yield Low Recovery low_purity Purity Not Improved outcome->low_purity Impure Solid end_node Pure Crystalline Product outcome->end_node Success sol_cool Cool Slowly / Dilute Solution oiling_out->sol_cool sol_solvent Change Solvent / Use Binary System oiling_out->sol_solvent sol_seed Add Seed Crystal / Scratch Flask oiling_out->sol_seed low_yield->sol_solvent sol_yield Minimize Solvent / Chill Longer low_yield->sol_yield low_purity->sol_solvent sol_prepurify Pre-purify via Acid-Base Extraction low_purity->sol_prepurify sol_cool->start Retry sol_solvent->start Retry sol_prepurify->start Retry sol_yield->start Retry sol_seed->start Retry

Caption: Workflow for troubleshooting common recrystallization problems.

Diagram 2: Purification Strategy Selection

G start Crude Synthetic Product check_impurities What are the main impurities? start->check_impurities path_neutral Neutral / Basic Starting Materials check_impurities->path_neutral Unreacted Aniline, etc. path_polar Polar Byproducts / Regioisomers check_impurities->path_polar Structurally Similar path_tar Tars / Colored Species check_impurities->path_tar Significant Color action_ab Perform Acid-Base Extraction path_neutral->action_ab action_chrom Column Chromatography (RP or NP) path_polar->action_chrom action_recryst Recrystallization w/ Charcoal Treatment path_tar->action_recryst final_purity_check Assess Purity (HPLC, NMR) action_ab->final_purity_check action_recryst->final_purity_check action_chrom->final_purity_check final_purity_check->action_chrom Purity <98% end_node High-Purity Compound final_purity_check->end_node Purity >98%

Caption: Decision tree for selecting a primary purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 6-Methylquinoline-2-carboxylic acid?

A1: A good starting point is to screen polar protic solvents like ethanol, methanol, or isopropanol.[5] For more challenging purifications, binary systems are highly effective. Consider dissolving the compound in a minimal amount of a high-boiling polar solvent like N,N-Dimethylformamide (DMF) and then precipitating it by slowly adding water at an elevated temperature.[10] Always perform small-scale tests first.

Q2: My purified compound is still off-white or brownish. How can I remove the color?

A2: Persistent color is often due to highly conjugated, polymeric impurities. This can typically be resolved by treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize as usual.

Q3: How can I effectively remove unreacted p-toluidine after a Doebner-von Miller synthesis?

A3: The most effective method is the acid-base extraction protocol described above. However, a simpler acidic wash can also work. Dissolve your crude product in an organic solvent like ethyl acetate and wash it several times with 1M HCl. The p-toluidine (a base) will be protonated and move into the aqueous layer, while your product (an acid) will remain in the organic layer. This is the reverse of the full acid-base extraction but is effective for removing basic impurities.

Q4: Should I use normal-phase or reversed-phase chromatography for final polishing?

A4: For final high-purity polishing, reversed-phase HPLC (RP-HPLC) is often superior.[9] The use of C18 columns with acetonitrile/water gradients (containing 0.1% formic acid or TFA) provides excellent resolving power for quinoline derivatives and can separate closely related isomers.[8][9] Normal-phase chromatography on silica is better for larger-scale, lower-resolution separations but can be complicated by the streaking issues mentioned earlier.

Q5: Is it possible to purify this compound to >99% without using chromatography?

A5: Yes, it is often possible. Achieving high purity without chromatography relies on the meticulous application of other techniques. A combination of a thorough acid-base extraction followed by two successive recrystallizations from different solvent systems can often yield material of >99% purity. The key is to choose two orthogonal solvent systems for the recrystallizations to ensure different impurities are removed at each stage. Purity should be rigorously checked by HPLC after each step.[9]

Q6: How do I confirm the purity and identity of my final product?

A6: A combination of techniques is necessary for full confidence.

  • HPLC : This is the best method for quantitative purity assessment. An ideal result shows a single major peak.[9][11]

  • ¹H NMR Spectroscopy : Confirms the chemical structure. All expected protons should be present with correct chemical shifts, multiplicities, and integrations. Impurity peaks should be absent.[12]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

  • Melting Point : A sharp melting point range is a good indicator of high purity.

References

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
  • BenchChem Technical Support. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • BenchChem Technical Support. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. BenchChem.
  • LookChem. (n.d.).
  • BenchChem Technical Support. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Process for the preparation of a quinoline carboxylic acid. (1990). EP0351889A1.
  • BenchChem Technical Support. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2021).
  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and Its Use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers Using Liquid Chromatography and Structural Optimization Using DFT. Asian Journal of Chemistry, 35, 1855-1861.
  • Purification method of 8-hydroxyquinoline crude product. (2015). CN103304477B.
  • Sigma-Aldrich. (n.d.).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Journal of Physics: Conference Series.
  • Quinoline compounds and process of making same. (1949). US2474823A.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Liu, N., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed.
  • BenchChem Technical Support. (n.d.).
  • ChemScene. (n.d.). 6-Methylquinoline-2-carboxylic acid.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • How can I purify carboxylic acid?. (2013).
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline-3-carboxylic acid.
  • BenchChem Technical Support. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
  • LookChem. (n.d.).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • BenchChem. (n.d.). 6-Methylquinoline-2-carboxylic acid.
  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.
  • An Overview of Various Name Reactions for the Synthesis of Quinoline and its Deriv
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • 2-Methylquinoline-6-carboxylic acid. (n.d.). PubChem.
  • What is the complete procedure for Doebner-von miller reaction?. (2018).
  • BenchChem Technical Support. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • Doebner-Miller reaction and applic
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • BenchChem Technical Support. (n.d.).
  • John, et al. (2022). World Journal of Pharmaceutical Research, 11(9).
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

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Navigating the Nuances of 6-Methylquinoline-2-carboxylic Acid: A Guide to Stable Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the stability and reliability of starting materials. 6-Methylquinoline-2-carboxylic acid, a key building block in various research applications, can present challenges in its handling and storage, particularly concerning the stability of its stock solutions. This technical support guide, designed in a flexible question-and-answer format, provides in-depth insights and troubleshooting strategies to ensure the consistent performance of your 6-Methylquinoline-2-carboxylic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stability of 6-Methylquinoline-2-carboxylic acid stock solutions?

A1: The primary challenges revolve around the compound's limited aqueous solubility at neutral pH and its potential for degradation. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, the carboxylic acid group remains protonated, leading to lower solubility and a higher tendency for precipitation. Furthermore, the quinoline ring system can be susceptible to degradation, particularly when exposed to light.

Q2: What is the recommended solvent for preparing a stock solution of 6-Methylquinoline-2-carboxylic acid?

Q3: What is the importance of the pKa of 6-Methylquinoline-2-carboxylic acid in preparing solutions?

A3: The pKa of the carboxylic acid group is a critical parameter that dictates the pH at which the molecule transitions between its less soluble, protonated form (COOH) and its more soluble, deprotonated carboxylate form (COO-). While an experimental pKa value for the carboxylic acid group of 6-Methylquinoline-2-carboxylic acid is not available in the searched literature, we can infer its behavior from general chemical principles of carboxylic acids. To enhance aqueous solubility, the pH of the solution should be adjusted to be at least 1.5 to 2 units above the pKa of the carboxylic acid. Conversely, the quinoline nitrogen is basic and will be protonated at low pH. The experimental pKa for the nitrogen of the parent compound, 6-methylquinoline, is 5.22.[3] Therefore, maintaining a slightly basic pH is generally advisable for aqueous dilutions to ensure the carboxyl group is deprotonated and thus more soluble, while the quinoline nitrogen remains largely unprotonated.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during the preparation and storage of 6-Methylquinoline-2-carboxylic acid stock solutions.

Issue 1: Precipitation Observed in the Stock Solution During Storage

My 10 mM stock solution in DMSO was clear initially, but a precipitate has formed after storage at -20°C.

This is a common issue that can arise from several factors. The troubleshooting workflow below will help identify and resolve the problem.

cluster_solutions Solutions A Precipitate Observed in Stored DMSO Stock B Check for Water Contamination A->B Possible Cause C Assess Freeze-Thaw Cycles B->C If anhydrous DMSO was used Sol1 Use Anhydrous DMSO B->Sol1 D Verify Storage Temperature C->D If aliquoting was done Sol2 Aliquot into Single-Use Vials C->Sol2 E Re-dissolve and Aliquot D->E If temperature is correct Sol3 Store at Room Temperature or 4°C D->Sol3 Sol4 Gentle Warming/Sonication E->Sol4

Troubleshooting Workflow for Stored Precipitate

  • Causality & Explanation:

    • Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds, leading to precipitation, especially at low temperatures.[4]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can disrupt the solution's equilibrium and promote the formation of crystal nuclei, leading to precipitation over time.[4]

    • Storage Temperature: While -20°C is a common storage temperature, for some compounds dissolved in DMSO, storage at 4°C or even room temperature (if stability allows) can prevent precipitation caused by the increased viscosity and potential freezing of DMSO (freezing point: 18.5°C).

  • Step-by-Step Protocol for Resolution:

    • Attempt to Re-dissolve: Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex or sonicate to see if the precipitate re-dissolves.

    • Prepare a Fresh Stock: If the precipitate does not readily dissolve, it is best to prepare a fresh stock solution.

    • Use High-Purity Anhydrous DMSO: Ensure you are using a new or properly stored bottle of anhydrous DMSO.

    • Aliquot for Single Use: After complete dissolution, immediately aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles for the bulk of the solution.

    • Optimize Storage Conditions: For short-term storage, consider keeping the aliquots at 4°C. For long-term storage, -20°C is generally acceptable if the solution is properly aliquoted and protected from moisture.

Issue 2: Immediate Precipitation Upon Dilution in Aqueous Buffer

When I add my DMSO stock solution to my aqueous experimental buffer, a precipitate forms instantly.

This phenomenon, often termed "solvent shock," is a common challenge when diluting a concentrated organic stock into an aqueous medium.

cluster_solutions Solutions A Immediate Precipitation in Aqueous Buffer B Assess Final Concentration vs. Aqueous Solubility A->B Possible Cause C Evaluate Dilution Method B->C If concentration is low Sol1 Lower Final Concentration B->Sol1 D Check Buffer pH C->D If dilution is gradual Sol2 Use Serial Dilution C->Sol2 E Consider Buffer Composition D->E If pH is appropriate Sol3 Adjust Buffer pH to > pKa D->Sol3 Sol4 Test Different Buffers E->Sol4

Troubleshooting Workflow for Dilution Precipitation

  • Causality & Explanation:

    • Low Aqueous Solubility: The final concentration of 6-Methylquinoline-2-carboxylic acid in your aqueous buffer may exceed its solubility limit under those specific conditions (pH, temperature, ionic strength).

    • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment around the compound molecules, leading to their aggregation and precipitation before they can properly disperse.

    • Inappropriate pH: As a carboxylic acid, the compound's aqueous solubility is significantly lower at acidic pH where the carboxyl group is protonated.

  • Step-by-Step Protocol for Resolution:

    • Perform a Serial Dilution: Instead of adding the DMSO stock directly to the final volume, first create an intermediate dilution in a smaller volume of your experimental buffer. Then, add this intermediate dilution to the final volume.

    • Stir Vigorously: When adding the stock solution (or the intermediate dilution) to the aqueous buffer, ensure the buffer is being stirred vigorously to promote rapid dispersion.

    • Adjust Buffer pH: If possible for your experiment, increase the pH of your aqueous buffer to a slightly basic range (e.g., pH 7.5-8.5). This will deprotonate the carboxylic acid group, increasing its aqueous solubility.

    • Gentle Warming: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility, provided the compound is stable at this temperature.

    • Consider a Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your experiments.

Issue 3: Suspected Degradation of the Stock Solution

I am concerned that my stock solution may be degrading over time, even if no precipitate is visible.

Degradation can be a more subtle issue than precipitation and can significantly impact experimental results. The quinoline core of the molecule is a potential site for degradation.

  • Potential Degradation Pathways:

    • Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to photochemical reactions that alter the compound's structure.

    • Hydrolysis: While generally stable, the carboxylic acid group or other parts of the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged storage in aqueous solutions.

    • Oxidation: The quinoline ring can be susceptible to oxidation, which could be accelerated by exposure to air (oxygen) and light.

  • Preventative Measures and Best Practices:

ParameterRecommendationRationale
Light Exposure Store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.To prevent photodegradation of the light-sensitive quinoline ring.
pH of Aqueous Solutions For aqueous dilutions, use buffers in the neutral to slightly basic range (pH 7.0-8.5). Avoid strongly acidic or basic conditions for prolonged storage.To maintain the more soluble carboxylate form and avoid potential acid- or base-catalyzed hydrolysis.
Atmosphere For long-term storage of DMSO stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.To minimize the risk of oxidation by displacing oxygen from the headspace of the vial.
Temperature Store DMSO stock solutions at 4°C for short-term use and in single-use aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.To slow down potential degradation reactions and prevent precipitation.[4]
Purity of Solvents Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for preparing stock solutions.To prevent the introduction of impurities or water that could promote degradation or precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-Methylquinoline-2-carboxylic Acid in DMSO

Materials:

  • 6-Methylquinoline-2-carboxylic acid (MW: 187.19 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 1.87 mg of 6-Methylquinoline-2-carboxylic acid.

  • Dissolution:

    • Add the weighed compound to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 1 mL final volume).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use, light-protected (amber) vials.

    • For short-term storage (up to a few weeks), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C.

References

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 6,8-dimethylquinoline-2-carboxylic acid (C12H11NO2). Retrieved from [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]

  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table II from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent matters: Long-term stability and enhanced solubility of merocyanine photoacids in water-DMSO mixtures. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • St. Norbert College Digital Commons. (2017). CHEM 222, Chapter 20: Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

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Technical Support Center: Optimization of Recrystallization Methods for 6-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 6-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. As Senior Application Scientists, we have synthesized the following information to ensure both scientific accuracy and practical utility in your laboratory work.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the formation of pure crystals. Impurities should either remain in the cooled mother liquor or be removed from the hot solution via filtration.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-Methylquinoline-2-carboxylic acid in a question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than crystallizing. This is a common problem with heterocyclic compounds, especially when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[1]

Causality and Remediation:

  • Supersaturation or Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[1][2]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or its polarity may not be ideal for this specific compound.

    • Solution: Consider a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of your compound, leading to the formation of an oil.

    • Solution: If the issue persists, it may be necessary to perform a preliminary purification step. This could involve passing a solution of the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.[2]

Troubleshooting Workflow for "Oiling Out"

Caption: Workflow for addressing "oiling out".

Question 2: My product recovery is very low. How can I improve the yield?

Answer: Low recovery can be attributed to several factors, including using an excessive amount of solvent, premature crystallization, or the inherent solubility of the compound in the cold solvent.

Causality and Remediation:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[3]

  • Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your solution.

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote more complete crystallization. Be mindful that rapid cooling in an ice bath can sometimes lead to smaller, less pure crystals.

Question 3: My final product is still colored or shows impurities by TLC/NMR. What should I do?

Answer: Persistent impurities suggest that the chosen recrystallization solvent is not ideal for separating the compound of interest from the contaminants.

Causality and Remediation:

  • Co-crystallization: The impurity may have similar solubility properties to your desired product in the chosen solvent, leading to it being incorporated into the crystal lattice.

    • Solution: A different recrystallization solvent or a mixed-solvent system may be necessary to alter the relative solubilities.[4] For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your product.

  • pH-Sensitive Impurities: The impurity may be an acidic or basic compound.

    • Solution: A pH-mediated purification can be very effective. 6-Methylquinoline-2-carboxylic acid is an amphoteric molecule, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This allows for purification by adjusting the pH of an aqueous solution. See the detailed protocol below.

Frequently Asked Questions (FAQs)

What is the best solvent system for recrystallizing 6-Methylquinoline-2-carboxylic acid?
  • Good Starting Points: Ethanol, methanol, or mixtures of these with water are excellent first choices. Ethanol, in particular, is frequently cited for the recrystallization of related structures.[5]

  • Other Possibilities: For less polar impurities, a mixed-solvent system like ethanol/n-hexane or acetone/n-hexane could be effective.[4] Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) have also been used for crystallizing heterocyclic compounds, though they can be more difficult to remove completely.[6]

Solvent Selection Guide

Solvent ClassExamplesSuitability for 6-Methylquinoline-2-carboxylic acid
Polar Protic Water, Ethanol, Methanol, IsopropanolHighly Recommended. Good solubility at high temperatures and lower solubility at cold temperatures is expected. Ethanol is a prime candidate.[5] Water can be used as an anti-solvent or in pH-mediated methods.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileWorth Investigating. Can be effective, particularly in mixed-solvent systems with alkanes.[4]
Non-Polar Hexanes, TolueneLikely Poor Solvents. The compound is likely to have low solubility even when hot. Can be used as anti-solvents in mixed-solvent systems.
How does pH affect the recrystallization of this compound?

The solubility of 6-Methylquinoline-2-carboxylic acid is expected to be highly dependent on pH due to its amphoteric nature.

  • In Acidic Solution (low pH): The basic quinoline nitrogen will be protonated, forming a cationic salt which is likely to be highly soluble in water.[7]

  • In Basic Solution (high pH): The carboxylic acid group will be deprotonated, forming an anionic carboxylate salt, which is also expected to be soluble in water.[8]

  • At the Isoelectric Point: There will be a specific pH at which the compound exists predominantly as a neutral zwitterion, where its aqueous solubility will be at a minimum. This is the optimal pH for precipitating the compound from an aqueous solution. For similar quinoline carboxylic acids, this precipitation is often achieved by adjusting the pH to near neutral.[9]

This pH-dependent solubility can be exploited for a highly effective purification method, as detailed in the protocols section.

What is the expected melting point of pure 6-Methylquinoline-2-carboxylic acid?

A specific, experimentally verified melting point for 6-Methylquinoline-2-carboxylic acid is not consistently reported in the available literature. However, for the closely related isomer, 2-Methylquinoline-6-carboxylic acid , a melting point is not available in the PubChem database, but it is listed as a white to light yellow powder.[9][10] It is crucial to characterize your final product by methods such as NMR and mass spectrometry to confirm its identity and purity, and to record the melting point of your recrystallized material as a benchmark for future batches.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude 6-Methylquinoline-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: pH-Mediated Purification

This method is particularly useful for removing non-ionizable or oppositely charged impurities.

  • Dissolution in Base: Dissolve the crude solid in a dilute aqueous basic solution (e.g., 1 M NaOH) with stirring. Use the minimum amount of base needed to achieve dissolution. This deprotonates the carboxylic acid, forming the soluble sodium salt.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with vigorous stirring. The 6-Methylquinoline-2-carboxylic acid will precipitate as the solution is neutralized and reaches the isoelectric point. Monitor the pH.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any salts.

  • Drying: Dry the purified product under vacuum.

  • Optional Recrystallization: For the highest purity, the material obtained from this pH-mediated purification can be subsequently recrystallized using an organic solvent as described in Protocol 1.

Decision Tree for Purification Strategy

G A Crude 6-Methylquinoline-2-carboxylic acid B Attempt Single-Solvent Recrystallization (e.g., Ethanol) A->B C Assess Purity (TLC, NMR, MP) B->C D Pure Product C->D Purity Acceptable E Impure Product C->E Purity Not Acceptable F Attempt pH-Mediated Purification E->F G Assess Purity F->G G->D Purity Acceptable H Consider Column Chromatography G->H Still Impure

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 6-Methylquinoline-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics for preclinical studies. Its quinoline core is a privileged scaffold found in numerous biologically active compounds.[1][2]

Scaling up any chemical synthesis from the benchtop to multi-gram or kilogram quantities required for preclinical trials introduces a unique set of challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. It provides in-depth, field-tested insights into the common synthetic routes, troubleshooting potential issues, and ensuring a robust, reproducible, and scalable process.

Part 1: Overview of the Synthetic Route

The most common and scalable method for synthesizing 6-Methylquinoline-2-carboxylic acid is a variation of the Doebner reaction .[3][4] This three-component reaction involves the condensation of an aniline (p-toluidine), an aldehyde (glyoxylic acid or a precursor), and pyruvic acid.

A typical modern approach involves a two-step sequence:

  • Doebner Reaction: Condensation of p-toluidine, benzaldehyde, and pyruvic acid to form 2-methyl-6-phenylquinoline-4-carboxylic acid. While not the direct target, this classic Doebner reaction illustrates the core quinoline formation. For our target, a more direct Doebner-von Miller approach is often adapted.[5]

  • Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid.

However, a more direct and frequently employed route for quinoline-2-carboxylic acids is the Pfitzinger reaction , which involves the condensation of isatin (or a substituted isatin) with a carbonyl compound. For our specific target, this would involve the reaction of 5-methylisatin with a compound providing a two-carbon aldehyde equivalent under basic conditions.[4][6]

For the purpose of this guide, we will focus on troubleshooting the widely-used Doebner-von Miller synthesis , a robust method for creating the quinoline core, which can then be further functionalized. This reaction typically uses p-toluidine and an α,β-unsaturated carbonyl compound under acidic conditions.[3][5]

General Reaction Scheme (Doebner-von Miller Approach)

The synthesis begins with the reaction of p-toluidine with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst. The resulting dihydroquinoline intermediate is then oxidized in situ to form 2,6-dimethylquinoline. The final step involves the selective oxidation of the 2-methyl group to the carboxylic acid.

Part 2: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is very low, and I'm isolating a large amount of a dark, intractable tar. What's going wrong?

Answer: This is the most common problem in Doebner-von Miller and related acid-catalyzed quinoline syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][8]

Causality: Strong acids, necessary for the cyclization step, are potent catalysts for the self-condensation and polymerization of aldehydes and ketones, especially at the elevated temperatures often required for the reaction. This leads to the formation of high-molecular-weight, dark-colored polymers, commonly referred to as tar.

Solutions:

  • Slow Addition of Carbonyl: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and portion-wise to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over polymerization.[7]

  • Employ a Biphasic Solvent System: Sequestering the carbonyl compound in a non-polar organic phase can dramatically reduce its self-polymerization in the acidic aqueous phase.[3][8] A common system involves refluxing the aniline in aqueous hydrochloric acid with the carbonyl compound in a solvent like toluene.

  • Optimize Acid Catalyst and Concentration: Excessively harsh acidic conditions accelerate tar formation. While strong acids are required, it's worth screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and side product formation.[5][8]

  • Temperature Control: While heating is necessary, excessive temperatures promote polymerization. Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction temperature closely, especially during scale-up, as the reaction can be exothermic.[8][9]

Q2: The final oxidation step to the carboxylic acid is sluggish and gives a mixture of products. How can I improve this?

Answer: The selective oxidation of the 2-methyl group on the quinoline ring can be challenging. Incomplete oxidation leads to starting material contamination, while overly harsh conditions can lead to ring-opening or other side reactions.

Causality: The methyl group at the C2 position is activated by the adjacent nitrogen atom, making it susceptible to oxidation. However, the quinoline ring itself can be sensitive to strong oxidizing agents.

Solutions:

  • Choice of Oxidant: Selenium dioxide (SeO₂) is a classic and often effective reagent for this transformation. Potassium permanganate (KMnO₄) under controlled pH conditions can also be used, but may be too aggressive.[6]

  • Reaction Conditions: For SeO₂ oxidations, pyridine is often used as a solvent. The reaction typically requires heating. Careful temperature control is crucial to prevent byproduct formation.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (2,6-dimethylquinoline) and the appearance of the product. Stop the reaction once the starting material is consumed to avoid over-oxidation.

Q3: My isolated product is discolored (yellow, brown, or black) even after initial purification. What are the likely impurities?

Answer: Discoloration is often due to residual polymeric tars or oxidized impurities.

Causality: Even small amounts of the polymeric byproducts discussed in Q1 can be difficult to remove and can impart significant color to the final product. Additionally, quinoline derivatives can be susceptible to air oxidation, especially in the presence of trace metals, leading to colored impurities.

Solutions:

  • Initial Workup: After the reaction, a thorough workup is essential. Making the reaction mixture strongly alkaline will precipitate the crude product, but tarry impurities may co-precipitate.[10] Steam distillation of the crude product can be an effective, albeit technically demanding, method to separate the volatile quinoline derivative from non-volatile tars.[9]

  • Recrystallization: This is the most effective method for purifying the final carboxylic acid. Choosing the right solvent system is key. Common solvents for recrystallization of quinoline carboxylic acids include ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon (charcoal) can effectively remove colored impurities. The solution is then filtered hot and allowed to crystallize.

  • Chelating Agents: If trace metal contamination is suspected to be causing oxidation, washing the organic extracts with a dilute solution of a chelating agent like EDTA during the workup can be beneficial.

Q4: When moving from a 10g scale to a 200g scale, my yield dropped significantly and the reaction was difficult to control. What are the key scale-up parameters to consider?

Answer: Scale-up is not just about multiplying reagent quantities. Heat and mass transfer become critical factors.

Causality: The Doebner-von Miller reaction is often exothermic.[9] On a small scale, the heat generated can easily dissipate through the flask's surface. On a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation and potential "hot spots." This can cause the temperature to rise uncontrollably, accelerating tar formation.[7] Inefficient mixing can also lead to localized high concentrations of reactants, promoting side reactions.

Solutions:

  • Heat Management:

    • Use a reactor vessel with a jacket for efficient heating and cooling.

    • Monitor the internal reaction temperature with a probe, not just the external bath temperature.

    • Ensure a robust cooling system is on standby to manage any exotherms.

  • Reagent Addition:

    • As mentioned, slow, controlled addition of the carbonyl compound is even more critical at scale. Use a syringe pump or an addition funnel for this.

  • Stirring and Mixing:

    • Switch from a magnetic stir bar to overhead mechanical stirring. This ensures efficient mixing in a larger volume, preventing localized overheating and concentration gradients.

  • Safety First: Always perform a small-scale trial run to understand the reaction's thermal profile before attempting a large-scale synthesis.[9]

Part 3: Experimental Protocols & Data

Illustrative Protocol: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline

This protocol is a representative example and should be optimized for specific laboratory conditions and scales.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Reactant Charging: To the flask, add p-toluidine (1.0 equiv) and concentrated hydrochloric acid (3.0 equiv).

  • Heating & Addition: Heat the stirred mixture to 80-90 °C. Slowly add crotonaldehyde (1.2 equiv) dropwise via the addition funnel over 2-3 hours. An exothermic reaction may be observed.[10]

  • Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution. Caution: This is highly exothermic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylquinoline. This crude product can then be purified by vacuum distillation or carried forward to the oxidation step.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Actions
Low Yield & Tar Formation Acid-catalyzed polymerization of the carbonyl reactant.[8]Slow addition of carbonyl, use of a biphasic solvent system, optimize acid/temperature.[3][7]
Discolored Product Residual polymeric impurities or air oxidation.Recrystallization, activated carbon treatment, thorough workup.
Incomplete Oxidation Incorrect choice of oxidant or suboptimal reaction conditions.Use SeO₂ or controlled KMnO₄, monitor reaction closely by TLC/HPLC.
Poor Scalability/Runaway Reaction Inefficient heat transfer and mixing at a larger scale.[9]Use a jacketed reactor, overhead stirring, controlled reagent addition, monitor internal temperature.

Part 4: Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 6-Methylquinoline-2-carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start p-Toluidine + α,β-Unsaturated Carbonyl Reaction Doebner-von Miller Reaction (Acid-catalyzed) Start->Reaction Intermediate Crude 2,6-Dimethylquinoline Reaction->Intermediate Oxidation Oxidation of 2-Methyl Group Intermediate->Oxidation Crude_Product Crude 6-Methylquinoline- 2-carboxylic Acid Oxidation->Crude_Product Workup Alkaline Workup & Extraction Crude_Product->Workup Recrystallization Recrystallization (± Carbon Treatment) Workup->Recrystallization Final_Product Pure Product for Preclinical Studies Recrystallization->Final_Product

Caption: Overall workflow for the synthesis and purification.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Tree Start Observe Low Yield? node_tar Significant Tar/Polymer Formation? Start->node_tar Yes node_incomplete_rxn Incomplete Reaction by TLC/HPLC? Start->node_incomplete_rxn Yes node_scale_up Planning Scale-Up? Start->node_scale_up No, but scaling up node_tar->node_incomplete_rxn No action_slow_add Implement Slow Carbonyl Addition node_tar->action_slow_add Yes action_biphasic Use Biphasic Solvent System node_tar->action_biphasic Yes action_temp Optimize Temperature & Acid Catalyst node_tar->action_temp Yes action_extend_time Extend Reaction Time & Re-check Temp. node_incomplete_rxn->action_extend_time Yes action_check_reagents Verify Reagent Purity & Stoichiometry node_incomplete_rxn->action_check_reagents Yes action_heat_mgmt Focus on Heat Management (Jacketed Reactor) node_scale_up->action_heat_mgmt Yes action_stirring Use Overhead Mechanical Stirring node_scale_up->action_stirring Yes

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-Methylquinoline-2-carboxylic Acid and Its Positional Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, quinoline-2-carboxylic acids have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a methyl group onto the quinoline ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive comparative analysis of the bioactivity of 6-Methylquinoline-2-carboxylic acid and its positional isomers, offering researchers, scientists, and drug development professionals a critical overview of their therapeutic potential, supported by available experimental data and detailed methodologies.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold. Its aromatic nature, coupled with the presence of a nitrogen atom, allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety at the 2-position is of particular interest as it can act as a key interacting group with biological macromolecules and contribute to the molecule's overall polarity and solubility. The position of the methyl substituent on the quinoline ring introduces further structural and electronic diversity, leading to distinct biological activities among the isomers.

Synthesis of Methylquinoline-2-carboxylic Acid Isomers

The synthesis of quinoline-2-carboxylic acids and their derivatives can be achieved through several classic organic reactions. The Doebner-von Miller reaction and the Pfitzinger synthesis are two prominent methods for constructing the quinoline core.[1][2][3][4][5]

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a quinoline.[1][2][3][5] This method is particularly useful for the synthesis of substituted quinolines.

The Pfitzinger synthesis , on the other hand, utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids.[6][7][8][9] While the primary product is a 4-carboxylic acid, modifications of this reaction can be employed to generate other isomers.

A general workflow for the synthesis of these isomers is outlined below:

cluster_synthesis Synthesis Workflow Aniline Substituted Aniline Reaction Doebner-von Miller or Pfitzinger Reaction Aniline->Reaction Carbonyl α,β-Unsaturated Carbonyl / Carbonyl with α-methylene Carbonyl->Reaction Crude Crude Product Reaction->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Pure Pure Isomer Purification->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization Final Final Product Characterization->Final

General synthetic workflow for methylquinoline-2-carboxylic acid isomers.

Comparative Bioactivity: An Isomer-by-Isomer Analysis

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms such as DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways.[10]

6-Methylquinoline-2-carboxylic acid has been identified as a potential chemotherapeutic agent due to its ability to bind to DNA and inhibit RNA synthesis.[11] While specific IC50 values for the parent compound are not widely reported, its structural motif is present in more complex molecules with demonstrated anticancer effects.

Studies on related substituted quinoline-2-carboxylic acid derivatives have shown potent cytotoxic activity. For instance, certain 2-styryl-4-quinoline carboxylic acids have demonstrated significant cytotoxicity against A549 and SKOV3 cancer cell lines with IC50 values of 2.75 and 1.91μM, respectively.[12] Another study highlighted a quinolinone derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with a potent IC50 value of 1.73 ± 0.27 μg/mL against the MCF-7 breast cancer cell line.[13]

The following table summarizes available IC50 data for various methyl-substituted and related quinoline carboxylic acid derivatives to provide a comparative perspective. It is crucial to note that these values are from different studies and experimental conditions may vary.

Compound/DerivativeCancer Cell LineIC50 ValueReference
2-Styryl-4-quinoline carboxylic acid derivativeA5492.75 µM[12]
2-Styryl-4-quinoline carboxylic acid derivativeSKOV31.91 µM[12]
Quinolinone derivativeMCF-71.73 ± 0.27 µg/mL[13]
7-tert-butyl-substituted quinolineMCF-7, HL-60, HCT-116, HeLa0.02–0.04 µM[10]
(E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneMDA-MB-2310.75 µM[10]
Antimicrobial Activity

The quinoline core is a well-established pharmacophore in many antibacterial drugs.[11] 6-Methylquinoline-2-carboxylic acid, in particular, has been noted for its potential as an antibacterial agent that may function by inhibiting bacterial biosynthesis.[11]

Direct comparative Minimum Inhibitory Concentration (MIC) data for the positional isomers of methylquinoline-2-carboxylic acid is scarce. However, studies on various quinoline derivatives demonstrate their potential. For instance, novel quinoline derivatives have shown significant antibacterial activity against S. aureus and E. coli.[14] One study reported a quinoline-based hydroxyimidazolium hybrid with potent anti-staphylococcal activity, showing a MIC value of 2 µg/mL (5 µM).[15] Another study on 8-hydroxyquinoline derivatives found that 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against M. tuberculosis and MRSA with MIC values of 0.1 µM and 1.1 µM, respectively.[16]

The following table presents a collection of MIC values for various quinoline derivatives to illustrate the antimicrobial potential of this class of compounds.

Compound/DerivativeMicroorganismMIC ValueReference
Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2 µg/mL (5 µM)[15]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM[16]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1 µM[16]
Quinoline benzodioxole derivativeE. coli and S. aureus3.125 µg/mL[17]
Quinoline-3-carbonitrile derivativeE. coli4 µg/mL[17]
Anti-inflammatory Activity

Structure-Activity Relationship (SAR) Insights

The position of the methyl group on the quinoline ring is expected to significantly impact the bioactivity of quinoline-2-carboxylic acid. The methyl group can influence the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby affecting its ability to bind to target proteins and cross cell membranes.

A study on substituted 2-arylquinolines highlighted that C-6 substituted derivatives displayed important activities against PC3 and HeLa cell lines.[20] This suggests that substitution at the 6-position, as in 6-methylquinoline-2-carboxylic acid, could be favorable for anticancer activity. The lipophilicity of the molecule has also been shown to correlate with cytotoxic effects, with more lipophilic compounds generally exhibiting better activity.[20]

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key bioactivity assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-methylquinoline-2-carboxylic acid and its isomers) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

cluster_MTT MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compounds Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[18]

Principle: LPS stimulation of RAW 264.7 macrophages induces the production of NO. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage of NO inhibition.

Future Directions and Conclusion

The available data, though not from direct comparative studies, suggests that methylquinoline-2-carboxylic acids are a promising class of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. The position of the methyl group appears to play a critical role in determining the specific bioactivity and potency of these isomers.

To fully elucidate the therapeutic potential of 6-methylquinoline-2-carboxylic acid and its isomers, further research is warranted. Specifically, a head-to-head comparative study of the anticancer, antimicrobial, and anti-inflammatory activities of all positional isomers under standardized conditions is crucial. Such a study would provide invaluable structure-activity relationship data, guiding the rational design of more potent and selective therapeutic agents based on the quinoline-2-carboxylic acid scaffold.

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Comparative Cytotoxicity of 6-Methylquinoline-2-carboxylic acid and Cisplatin on Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Cisplatin, a platinum-based drug, has been a mainstay of chemotherapy for decades, valued for its potent cytotoxic effects across a range of solid tumors. However, its clinical utility is often hampered by severe dose-limiting toxicities and the development of drug resistance. This has spurred the investigation of alternative chemical scaffolds, such as quinoline derivatives, which have shown significant promise as anticancer agents. This guide presents a comparative analysis of the cytotoxic profiles of a representative quinoline compound, 6-Methylquinoline-2-carboxylic acid, and the clinical standard, cisplatin. We delve into their distinct mechanisms of action, present comparative cytotoxicity data, provide detailed protocols for in vitro assessment, and visualize the complex signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Clinical Benchmark and the Challenger

Cisplatin: The Incumbent Standard

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy, widely used to treat numerous human cancers, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its mode of action is primarily linked to its ability to form covalent adducts with DNA, interfering with DNA repair and replication, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2] Despite its efficacy, cisplatin's clinical application is limited by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the frequent emergence of acquired resistance.[1][3]

The Promise of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmacologically active compounds.[4] Quinoline derivatives have emerged as a promising class of anticancer agents due to their diverse mechanisms of action, which can include DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, cell cycle arrest, and induction of apoptosis.[5][6] 6-Methylquinoline-2-carboxylic acid represents a specific analogue within this broad class, selected here for a focused comparison against the established clinical standard.

Mechanisms of Action: A Tale of Two Pathways

Cisplatin: Genotoxic Stress and Apoptotic Cascade

Cisplatin exerts its cytotoxicity primarily through the induction of DNA damage.[2] Upon entering the cell, aquation replaces its chloride ligands with water molecules, forming a reactive species that binds to the N7 position of purine bases in DNA.[2] This results in the formation of DNA adducts, predominantly 1,2-intrastrand crosslinks, which create structural distortions in the DNA helix.[1] This damage activates complex cellular signaling pathways, including the p53 tumor suppressor pathway, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis through the intrinsic (mitochondrial) pathway.[7][8]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mito Mitochondrion Cisplatin_ext Cisplatin (Extracellular) Cisplatin_int Aquated Cisplatin (Intracellular) Cisplatin_ext->Cisplatin_int Passive Diffusion DNA Nuclear DNA Cisplatin_int->DNA Binds to Purines DNA_Adducts DNA Adducts (Intrastrand Crosslinks) DNA->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Bax Bax/Bak Activation p53->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cisplatin's mechanism of action leading to apoptosis.
6-Methylquinoline-2-carboxylic acid: A Multi-Targeted Approach

While specific data on 6-Methylquinoline-2-carboxylic acid is limited, the broader class of quinoline derivatives is known to act through several mechanisms distinct from cisplatin.[5][6] Many quinoline compounds function as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and leading to cell death.[5] Others act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the Pim-1 kinase pathway.[5] Furthermore, some quinoline derivatives can induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction independent of direct DNA adduct formation.[9] This multi-targeted potential suggests that quinoline-based compounds may be effective against cisplatin-resistant cancers.

G cluster_targets Potential Cellular Targets Quinoline 6-Methylquinoline- 2-carboxylic acid Topo Topoisomerase II Quinoline->Topo Inhibition Kinase Pim-1 Kinase Quinoline->Kinase Inhibition Mito Mitochondria Quinoline->Mito Interaction DNA_Breaks DNA Strand Breaks Topo->DNA_Breaks Prolif_Inhibit Inhibition of Proliferation Signals Kinase->Prolif_Inhibit ROS ROS Generation Mito->ROS Apoptosis Apoptosis DNA_Breaks->Apoptosis Prolif_Inhibit->Apoptosis Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mito_Dys->Apoptosis

Potential mechanisms of action for quinoline derivatives.

Comparative Cytotoxicity: In Vitro Data

The efficacy of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth. While a direct head-to-head study of 6-Methylquinoline-2-carboxylic acid and cisplatin across a standardized panel of cell lines is not available in the public literature, we can compile representative data for cisplatin and related quinoline derivatives to draw a comparative picture.

Table 1: Representative IC50 Values (µM) for Cisplatin and Quinoline Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Cisplatin A549 (Lung)19.8[10]
MDA-MB-231 (Breast)21.2[10]
C-32 (Melanoma)18.5[10]
Quinoline Derivatives K562 (Leukemia)2.09 - 2.54[5]
(Indole-Quinoline Hybrids)HepG2 (Liver)~5-11[5]
Quinoline Derivatives PC-3 (Prostate)1.29 - 2.81[5]
(Pim-1 Kinase Inhibitors)
Quinoline Derivatives U937 (Leukemia)43.95 (µg/ml)
(Trifluoromethylated)HL-60 (Leukemia)19.88 (µg/ml)

Note: The data presented is compiled from multiple sources and different quinoline analogues. Direct comparison of IC50 values should be made with caution, as experimental conditions (e.g., incubation time, assay method) may vary between studies. The data for trifluoromethylated quinolines are in µg/ml.

The compiled data suggest that certain quinoline derivatives can exhibit cytotoxicity in the low micromolar range, potentially exceeding the potency of cisplatin in specific cell lines.[5][10] This highlights the therapeutic potential of the quinoline scaffold and underscores the need for further investigation into specific analogues like 6-Methylquinoline-2-carboxylic acid.

Experimental Protocols: Assessing Cytotoxicity

To ensure reproducible and reliable data, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for measuring cell viability.[11][12]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 1-4h (Formazan formation) AddMTT->Incubate3 Soly 7. Solubilize Crystals (Add DMSO/SDS) Incubate3->Soly Read 8. Read Absorbance (~570nm) Soly->Read Calculate 9. Calculate % Viability & IC50 Value Read->Calculate

General workflow for an in vitro cytotoxicity (MTT) assay.
Detailed MTT Assay Protocol

This protocol is a self-validating system, incorporating controls for background absorbance and untreated cells to ensure data integrity.

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

    • Dilute cells to the appropriate density (e.g., 1 x 10⁴ cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 6-Methylquinoline-2-carboxylic acid and cisplatin in culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Prepare a vehicle control (e.g., DMSO in medium) at the highest concentration used to dilute the compounds.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or fresh medium (for untreated control).

    • Incubate for the desired exposure time (typically 48 or 72 hours).[13]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[11][13]

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This guide establishes cisplatin as a potent cytotoxic agent that functions through DNA damage, while positioning 6-Methylquinoline-2-carboxylic acid, as a representative of the quinoline class, as a challenger with the potential for different, multi-targeted mechanisms of action. The in vitro data suggests that quinoline derivatives can achieve potent cytotoxicity, sometimes at lower concentrations than cisplatin, although this is highly dependent on the specific chemical structure and the cancer cell type.

The distinct mechanistic profiles suggest that quinoline derivatives could be valuable in scenarios of cisplatin resistance. Future research should focus on direct, head-to-head comparative studies of 6-Methylquinoline-2-carboxylic acid and cisplatin across a standardized NCI-60 cancer cell line panel. Mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, are crucial to fully elucidate its mode of action and therapeutic potential.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
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A Comparative Guide to the Validation of an HPLC Analytical Method for 6-Methylquinoline-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The assurance that a method provides accurate, reliable, and reproducible data is paramount for decision-making throughout the drug development lifecycle. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Methylquinoline-2-carboxylic acid, a crucial scaffold in medicinal chemistry.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offers insights into creating a self-validating system, and compares the validated HPLC method with alternative analytical technologies, supported by experimental data and authoritative references.

The Analytical Challenge: Quantifying 6-Methylquinoline-2-carboxylic acid

6-Methylquinoline-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for such analyses due to its high resolving power and sensitivity.

Proposed HPLC Method for 6-Methylquinoline-2-carboxylic acid

While a specific validated HPLC method for 6-Methylquinoline-2-carboxylic acid is not extensively documented in publicly available literature, a robust method can be developed based on the physicochemical properties of the analyte and established chromatographic principles. The following method is proposed as a scientifically sound starting point for validation.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar to nonpolar compounds like quinoline derivatives.
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)A mixture of organic solvent and aqueous buffer allows for the modulation of retention time. The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmQuinoline derivatives typically exhibit strong UV absorbance, making UV detection a suitable and cost-effective choice.
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Cornerstone of Reliability: Method Validation According to ICH Q2(R1) Guidelines

The validation of this analytical procedure is designed to demonstrate its suitability for its intended purpose, adhering to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) in its Q2(R1) document.[1][2][3] The following validation characteristics will be assessed.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the 6-Methylquinoline-2-carboxylic acid standard.

  • Inject a solution containing the analyte spiked with potential impurities or related substances.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples.[4]

Acceptance Criteria:

  • The peak for 6-Methylquinoline-2-carboxylic acid should be well-resolved from any other peaks in the chromatograms of the spiked and stressed samples.

  • The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 6-Methylquinoline-2-carboxylic acid at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][2]

Experimental Protocol:

  • Prepare placebo samples spiked with known concentrations of 6-Methylquinoline-2-carboxylic acid at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Data Summary: Accuracy

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%4039.899.5
100%5050.2100.4
120%6059.799.5

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six replicate samples of 6-Methylquinoline-2-carboxylic acid at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

3.4.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary: Precision

Precision LevelnMean Assay (%)RSD (%)
Repeatability6100.1≤ 1.0
Intermediate Precision699.8≤ 2.0

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • LOD is often established at an S/N ratio of 3:1.

  • LOQ is established at an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within acceptable limits for all tested variations.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) MethodDev HPLC Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart of the HPLC analytical method validation process.

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of organic acids like 6-Methylquinoline-2-carboxylic acid. A comparative assessment provides a broader perspective for selecting the most appropriate analytical tool.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed and sensitivity over conventional HPLC.[6] The use of smaller stationary phase particles in UPLC results in faster separations and higher resolution. Coupling UPLC with a mass spectrometer provides enhanced selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte and its metabolites.

Comparison Table: HPLC vs. UPLC-MS

FeatureHPLC-UVUPLC-MS
Sensitivity GoodExcellent
Selectivity GoodExcellent
Speed ModerateFast
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Robustness HighModerate
Typical Use Routine QC, content uniformityMetabolite identification, bioanalysis
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique for charged molecules, including organic acids.[7][8][9][10] It offers high efficiency, short analysis times, and requires very small sample volumes. For a carboxylic acid like 6-Methylquinoline-2-carboxylic acid, CE can be a viable alternative, particularly when dealing with complex matrices.

Comparison Table: HPLC vs. Capillary Electrophoresis

FeatureHPLC-UVCapillary Electrophoresis (CE)
Efficiency HighVery High
Sample Volume MicrolitersNanoliters
Speed ModerateFast
Cost (Instrument) ModerateLower to Moderate
Cost (Operational) ModerateLower
Robustness HighModerate
Typical Use Broad applicability for small moleculesCharged molecules, chiral separations

Conclusion: A Foundation of Quality

The validation of an analytical method is a critical exercise that underpins the reliability of all subsequent data generated. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 6-Methylquinoline-2-carboxylic acid, grounded in the principles of the ICH Q2(R1) guidelines. By meticulously evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the method's performance can be established.

Furthermore, the comparison with alternative techniques such as UPLC-MS and Capillary Electrophoresis highlights the importance of selecting the most appropriate analytical tool based on the specific requirements of the study, balancing factors such as sensitivity, speed, cost, and the nature of the sample matrix. Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a fundamental component of sound scientific practice in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jack, R., et al. (2016). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (111), 54038. [Link]

  • Lunn, G. (2020). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Purohit, R., & Bhandari, R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology, 20(9), 5289-5294. [Link]

  • OIV. Organic acids and sulphates (capillary electrophoresis). [Link]

  • Lumex Analytics GmbH. Analysis of organic acids in beer by capillary electrophoresis. [Link]

  • Wang, Y., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114049. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

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A Researcher's Guide to Kinase Cross-Reactivity: Profiling 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, establishing the selectivity of a novel compound is as critical as determining its potency. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's interaction with the broader kinome an indispensable step in the drug development pipeline. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical novel compound, 6-Methylquinoline-2-carboxylic acid, as a case study. While quinoline-based structures are recognized as versatile scaffolds in kinase inhibitor design, this specific molecule's kinome-wide activity remains uncharacterized, making it an ideal candidate to illustrate the principles and practices of selectivity profiling.[1][2]

This document will navigate the researcher through the rationale behind experimental design, provide detailed protocols for robust kinase assays, and offer methods for data interpretation and visualization. We will compare our test compound against established benchmarks—the promiscuous inhibitor Staurosporine and the more selective inhibitor Dasatinib—to provide context to our findings.

Foundational Principles: Why Kinase Selectivity Matters

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding pocket across many kinases, achieving absolute selectivity for a single kinase is a significant challenge.[3] A compound that inhibits multiple kinases can have complex biological consequences. While polypharmacology can sometimes be leveraged for therapeutic benefit, unintended off-target inhibition is a primary cause of adverse drug reactions.

Therefore, the objective of a cross-reactivity study is twofold:

  • Identify On-Target Potency: Confirm high-affinity binding and inhibition of the intended primary kinase target(s).

  • De-risk Off-Target Activity: Systematically screen the compound against a broad panel of kinases to identify and quantify any unintended inhibitory activity.

This process is not merely a data-gathering exercise; it is a critical component of building a compelling preclinical data package and a foundational step for any successful kinase-targeted drug discovery program.[4][5]

Strategic Experimental Design: A Multi-Tiered Approach

A robust kinase selectivity profiling campaign is best executed in a tiered fashion. This approach allows for efficient use of resources by progressively increasing the breadth and depth of screening as confidence in the compound's primary activity grows.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Initial Selectivity Screening cluster_2 Tier 3: Comprehensive Kinome Profiling cluster_3 Tier 4: Off-Target Follow-Up T1_Assay Single-Point % Inhibition Assay (e.g., against Target Kinase X) T1_IC50 IC50 Determination for Target Kinase X T1_Assay->T1_IC50 If >50% inhibition T2_Panel Single-Dose Screening (e.g., 1 µM) against a focused 'Safety' or 'Diversity' Panel T1_IC50->T2_Panel T3_Panel Broad Kinome Screen (e.g., >300 kinases) at one or two concentrations T2_Panel->T3_Panel Based on promising selectivity T4_IC50 IC50 Determination for Significant Off-Target Hits T3_Panel->T4_IC50 For hits of interest/concern

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Methodologies and Protocols

The choice of assay technology is critical for generating reliable and reproducible data. Several robust platforms are commercially available, with the ADP-Glo™ Kinase Assay being a widely adopted, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[3]

Core Protocol: ADP-Glo™ Kinase Assay

This protocol provides a generalized framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each kinase target to ensure the assay is run under conditions of initial velocity.[3]

Objective: To determine the percent inhibition of a specific kinase by 6-Methylquinoline-2-carboxylic acid and comparator compounds.

Materials:

  • Recombinant Kinase (e.g., Target Kinase X)

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test Compounds: 6-Methylquinoline-2-carboxylic acid, Staurosporine, Dasatinib (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (for background) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Add an equal volume of the 2X kinase/substrate solution to each well containing the compounds.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[3]

    • Initiate the kinase reaction by adding an equal volume of the 2X ATP solution to all wells. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

Comparative Analysis: Benchmarking Against Standards

To contextualize the selectivity of 6-Methylquinoline-2-carboxylic acid, it is essential to compare its performance against inhibitors with known, well-characterized profiles.

  • Staurosporine: A natural product known for its high potency and broad promiscuity, inhibiting a vast number of kinases.[6] It serves as a positive control for assay performance and a benchmark for non-selectivity.

  • Dasatinib: An FDA-approved drug that potently inhibits BCR-ABL and SRC family kinases but is known to have a broader profile than first-generation inhibitors like Imatinib.[7][8] It represents a clinically relevant example of a multi-targeted inhibitor.

Hypothetical Screening Data

The following tables present hypothetical data from a comprehensive kinome screen of 340 kinases, illustrating how the results might be summarized.

Table 1: Single-Point Inhibition at 1 µM

CompoundNumber of Kinases Inhibited >90%Number of Kinases Inhibited 50-90%
6-Methylquinoline-2-carboxylic acid 518
Staurosporine 29532
Dasatinib 4567

Table 2: IC₅₀ Values for Selected Kinases (nM)

Kinase6-Methylquinoline-2-carboxylic acid Staurosporine Dasatinib
Target Kinase X (Hypothetical Primary) 25 81.5
ABL1>10,00060.8
SRC85040.5
FLT3150222
LCK2,50051.1
p38α (MAPK14)>10,00028>10,000
CDK25,20073,500

Quantifying and Visualizing Selectivity

Raw inhibition data can be overwhelming. Several metrics have been developed to distill this complex data into a more interpretable format.

Selectivity Score (S-Score)

The S-score is a simple and widely used metric to quantify selectivity.[9] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.

S(threshold) = (Number of kinases with Kd or IC₅₀ < threshold) / (Total number of kinases tested)

Table 3: Calculated Selectivity Scores

CompoundS(1µM)S(100nM)
6-Methylquinoline-2-carboxylic acid 0.068 (23/340)0.003 (1/340)
Staurosporine 0.962 (327/340)0.891 (303/340)
Dasatinib 0.329 (112/340)0.147 (50/340)

These hypothetical scores suggest that 6-Methylquinoline-2-carboxylic acid is significantly more selective than both Dasatinib and the highly promiscuous Staurosporine.

Kinome Map Visualization

Visualizing the inhibition data on a kinome dendrogram provides an intuitive representation of a compound's selectivity profile. This allows for rapid identification of which kinase families are most affected by the inhibitor.

G Kinase Inhibition Profile Visualization cluster_workflow Data Processing Workflow cluster_output Outputs Raw_Data Raw % Inhibition Data (from Kinome Screen) Data_Analysis Calculate % Inhibition, Normalize Data Raw_Data->Data_Analysis Selectivity_Metrics Calculate S-Score, Gini Coefficient, etc. Data_Analysis->Selectivity_Metrics Visualization Generate Kinome Map Data_Analysis->Visualization Table Summary Tables (IC50, % Inhibition) Selectivity_Metrics->Table KinomeMap Kinome Dendrogram (Visual Representation) Visualization->KinomeMap Report Selectivity Report Table->Report KinomeMap->Report

Caption: Workflow for analyzing and visualizing kinome screening data.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to evaluating the cross-reactivity of a novel kinase inhibitor, using 6-Methylquinoline-2-carboxylic acid as a working example. The hypothetical data presented positions this compound as a highly selective agent, particularly when compared to established inhibitors like Dasatinib and Staurosporine.

The critical next steps in the development of 6-Methylquinoline-2-carboxylic acid would involve:

  • Cellular On-Target Validation: Confirming that the compound inhibits the primary target in a cellular context, for example, by demonstrating a reduction in the phosphorylation of a known downstream substrate.[10]

  • Cellular Off-Target Assessment: Investigating whether the identified off-targets (e.g., FLT3, SRC) are engaged at concentrations achievable in cellular models and whether this engagement leads to any observable phenotype.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Methylquinoline-2-carboxylic acid to further improve potency on the primary target and/or eliminate any undesirable off-target activity.[11]

By adhering to a scientifically sound, multi-tiered screening strategy and employing robust quantitative analysis, researchers can build a comprehensive understanding of their compound's selectivity, thereby increasing the probability of success in the long and arduous path of drug development.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Chemistry & Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 53(14), 5182-204. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-65. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Retrieved from [Link]

  • Lin, Y., et al. (2022). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 11. Retrieved from [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-76. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-9. Retrieved from [Link]

  • Zhang, J., et al. (2013). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 8(10), 2215-21. Retrieved from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Biological Assays with 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. This guide provides an in-depth technical comparison of 6-Methylquinoline-2-carboxylic acid in its primary applications, offering insights and detailed protocols to enhance the reproducibility and robustness of your experimental findings. We will explore its utility as a fluorescent probe, an antibacterial agent, and a potential anticancer compound, comparing its performance with established alternatives and elucidating the mechanistic rationale behind experimental design.

Introduction: The Versatile Scaffold of 6-Methylquinoline-2-carboxylic Acid

6-Methylquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid family, a class of compounds renowned for its diverse biological activities. The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The addition of a methyl group and a carboxylic acid moiety to this scaffold at positions 6 and 2, respectively, imbues the molecule with unique physicochemical properties that underpin its utility in a range of biological assays. These properties include inherent fluorescence and the potential to interact with various biological targets, such as DNA and bacterial enzymes.[1][2][3] This guide will dissect the performance of 6-Methylquinoline-2-carboxylic acid in three key applications, providing a comparative analysis to inform your experimental choices and ensure the generation of reliable and robust data.

Section 1: 6-Methylquinoline-2-carboxylic Acid as a Fluorescent Probe: A Comparative Analysis of Performance and Photostability

The inherent fluorescence of the quinoline ring makes 6-Methylquinoline-2-carboxylic acid a candidate for use as a fluorescent probe in cellular imaging and analyte detection.[1][4] However, the reproducibility and robustness of fluorescence-based assays are critically dependent on the photophysical properties of the chosen fluorophore.

Mechanism of Fluorescence and Influencing Factors

The fluorescence of quinoline derivatives arises from π-π* electronic transitions within the aromatic ring system.[5] The spectral properties, including excitation and emission wavelengths, quantum yield (the efficiency of fluorescence), and Stokes shift (the separation between excitation and emission maxima), are sensitive to the molecular environment. Factors such as solvent polarity, pH, and binding to biological macromolecules can significantly alter the fluorescence output.[4] For instance, protonation of the quinoline nitrogen can lead to a substantial increase in fluorescence intensity, a property that can be exploited for pH sensing.

Comparative Analysis with Common Fluorophores

To provide a practical context, we compare the anticipated properties of 6-Methylquinoline-2-carboxylic acid with established fluorescent probes like Hoechst 33342 (a DNA minor-groove binder) and Cyanine-5 (Cy5), a far-red dye.

Feature6-Methylquinoline-2-carboxylic Acid (Anticipated)Hoechst 33342Cyanine-5 (Cy5)
Excitation/Emission (nm) UV/Blue-Green~350 / ~461~649 / ~670
Quantum Yield ModerateHigh (in DNA)High
Photostability ModerateModerateHigh
Primary Application General fluorescent probe, potential for metal ion sensingDNA staining in live and fixed cellsLabeling of proteins, nucleic acids; FRET applications
Key Considerations Susceptible to environmental effects (pH, solvent)Binds specifically to A-T rich regions of DNASusceptible to photobleaching, especially under intense illumination

This table is a synthesis of general knowledge of quinoline derivatives and established data for Hoechst and Cy5.

Achieving Robustness in Fluorescence Assays with 6-Methylquinoline-2-carboxylic Acid

To mitigate variability and artifacts in fluorescence assays using this compound, consider the following:

  • Comprehensive Characterization: Thoroughly characterize the photophysical properties of 6-Methylquinoline-2-carboxylic acid in your specific experimental buffer system, including determining its quantum yield and photostability.

  • Control for Environmental Sensitivity: Due to its potential sensitivity to pH and polarity, meticulously control and report the buffer composition and pH of your assays.

  • Minimize Photobleaching: Employ minimal excitation light intensity and duration. The use of antifade reagents can also enhance photostability.

  • Address Autofluorescence: Biological samples often exhibit autofluorescence. Include unstained control samples to quantify and subtract this background signal.

Experimental Protocol: Assessing Photostability

This protocol provides a standardized method to compare the photostability of 6-Methylquinoline-2-carboxylic acid with a control fluorophore.

Materials:

  • 6-Methylquinoline-2-carboxylic acid solution (e.g., 10 µM in PBS)

  • Control fluorophore solution (e.g., 10 µM FITC in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with a suitable filter set and a camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare microscope slides with droplets of the 6-Methylquinoline-2-carboxylic acid solution and the control fluorophore solution.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the droplet into focus.

    • Using identical illumination settings (intensity, exposure time) for both fluorophores, acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the droplet for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores to compare their photobleaching rates.

Section 2: Evaluating the Antibacterial Efficacy of 6-Methylquinoline-2-carboxylic Acid

The quinoline scaffold is the foundation of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][7] This shared heritage suggests that 6-Methylquinoline-2-carboxylic acid may possess antibacterial properties.

Mechanism of Action: A Putative DNA Gyrase Inhibitor

Quinolone antibiotics interfere with the DNA replication machinery of bacteria.[7] They form a stable complex with DNA and the DNA gyrase or topoisomerase IV enzyme, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7] It is plausible that 6-Methylquinoline-2-carboxylic acid exerts its antibacterial effect through a similar mechanism, though this would require experimental validation.

Comparative Analysis with Ciprofloxacin

Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with broad-spectrum activity.[8] A comparison with this established drug is essential to evaluate the potential of 6-Methylquinoline-2-carboxylic acid as an antibacterial agent.

Feature6-Methylquinoline-2-carboxylic Acid (Hypothesized)Ciprofloxacin
Mechanism of Action Inhibition of DNA gyrase/topoisomerase IVInhibition of DNA gyrase and topoisomerase IV
Spectrum of Activity Likely Gram-positive and some Gram-negativeBroad-spectrum (Gram-positive and Gram-negative)
Potency (MIC) Unknown, requires determinationLow µg/mL range for susceptible organisms
Resistance Development Potential for resistance via target mutation or efflux pumpsWell-documented resistance mechanisms
Ensuring Robustness in Antibacterial Susceptibility Testing

Reproducibility in antibacterial susceptibility testing is critical for accurate determination of a compound's efficacy. Key considerations include:

  • Standardized Inoculum: The density of the bacterial culture used for inoculation must be tightly controlled, typically using a McFarland standard.

  • Quality Control Strains: Always include well-characterized quality control strains with known minimum inhibitory concentrations (MICs) for the comparator antibiotic (e.g., Ciprofloxacin) to validate the assay.

  • Consistent Media and Growth Conditions: Use a standardized growth medium (e.g., Mueller-Hinton broth) and maintain consistent incubation temperature and time.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the standardized method for determining the MIC of 6-Methylquinoline-2-carboxylic acid.

Materials:

  • 6-Methylquinoline-2-carboxylic acid stock solution (e.g., in DMSO)

  • Ciprofloxacin stock solution (positive control)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Perform serial two-fold dilutions of 6-Methylquinoline-2-carboxylic acid and ciprofloxacin in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Section 3: Investigating the Anticancer Potential of 6-Methylquinoline-2-carboxylic Acid

Several quinoline derivatives have demonstrated anticancer activity through various mechanisms, including DNA intercalation and inhibition of topoisomerases.[9] The planar aromatic structure of 6-Methylquinoline-2-carboxylic acid suggests a potential for DNA intercalation, a mechanism shared by some chemotherapeutic drugs.

Putative Mechanism of Action: DNA Intercalation and Beyond

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix.[10] This can lead to a distortion of the DNA structure, interfering with replication and transcription and ultimately triggering apoptosis. The planar quinoline ring system is a common feature of many DNA intercalating agents.[11] Additionally, quinoline derivatives have been reported to induce cancer cell death through other mechanisms, such as the generation of reactive oxygen species (ROS) and inhibition of signaling pathways crucial for tumor growth.[12]

Comparative Analysis with Doxorubicin

Doxorubicin is a potent and widely used chemotherapeutic agent that acts primarily as a DNA intercalator and topoisomerase II inhibitor.

Feature6-Methylquinoline-2-carboxylic Acid (Hypothesized)Doxorubicin
Primary Mechanism DNA intercalationDNA intercalation and Topoisomerase II inhibition
Cell Cycle Specificity Likely S-phase arrestS-phase and G2/M arrest
Potency (IC50) To be determinedNanomolar to low micromolar range
Off-Target Effects To be determinedCardiotoxicity, myelosuppression
Cytotoxicity to Normal Cells To be determinedHigh
Designing Robust Cell-Based Anticancer Assays

The inherent variability of cell-based assays necessitates careful experimental design to ensure data reproducibility.

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

  • Control for Passage Number: Use cells within a consistent and limited range of passage numbers, as cellular characteristics can change over time in culture.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine the IC50 value.

  • Cytotoxicity in Normal Cells: To assess the therapeutic window, evaluate the cytotoxicity of the compound in non-cancerous cell lines.[13]

Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • 6-Methylquinoline-2-carboxylic acid stock solution (in DMSO)

  • Doxorubicin stock solution (positive control)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Methylquinoline-2-carboxylic acid, doxorubicin, and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_fluorescence Fluorescence Assay Workflow cluster_antibacterial Antibacterial Assay Workflow cluster_anticancer Anticancer Assay Workflow F1 Sample Preparation F2 Image Acquisition (Time-lapse) F1->F2 F3 Image Analysis (Intensity vs. Time) F2->F3 F4 Photostability Comparison F3->F4 A1 Inoculum Preparation A2 Serial Dilution A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 Incubation C2->C3 C4 MTT Assay C3->C4 C5 IC50 Determination C4->C5

General Experimental Workflows

mechanism_of_action cluster_fluorescence_moa Fluorescence Mechanism cluster_antibacterial_moa Antibacterial Mechanism cluster_anticancer_moa Anticancer Mechanism FM1 Excitation (Photon Absorption) FM2 Excited State FM1->FM2 FM3 Emission (Fluorescence) FM2->FM3 AM1 Inhibition of DNA Gyrase/Topoisomerase IV AM2 DNA Strand Breaks AM1->AM2 AM3 Bacterial Cell Death AM2->AM3 CM1 DNA Intercalation CM2 Inhibition of Replication/Transcription CM1->CM2 CM3 Apoptosis CM2->CM3

Hypothesized Mechanisms of Action

Conclusion

6-Methylquinoline-2-carboxylic acid is a versatile compound with potential applications in fluorescence imaging, antibacterial screening, and cancer research. However, to ensure the generation of reproducible and robust data, it is imperative to conduct well-controlled experiments with a thorough understanding of the compound's properties and potential limitations. This guide has provided a framework for the comparative analysis of 6-Methylquinoline-2-carboxylic acid against established alternatives in its key applications. By adhering to the principles of rigorous experimental design and utilizing the detailed protocols provided, researchers can confidently evaluate the utility of this compound and contribute to the advancement of their respective fields.

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A Head-to-Head In Vitro Comparison of Quinoline Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quinoline ring system has served as a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents. The addition of a carboxylic acid moiety to this scaffold has proven to be a particularly fruitful strategy, yielding compounds with a broad spectrum of biological activities. This guide provides a head-to-head in vitro comparison of different quinoline carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and mechanisms of action across antibacterial, anticancer, and antiviral applications. The experimental protocols and structure-activity relationship (SAR) insights detailed herein are designed to empower researchers to make informed decisions in their own drug discovery endeavors.

The Enduring Promise of Quinoline Carboxylic Acids

The versatility of the quinoline scaffold, a fusion of a benzene and a pyridine ring, allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The introduction of a carboxylic acid group, often at the 3- or 4-position, is a key pharmacophoric feature that can enhance interaction with biological targets and improve pharmacokinetic properties. This chemical tractability has led to the development of numerous quinoline carboxylic acid derivatives with diverse therapeutic applications, from well-established antibiotics to novel anticancer and antiviral candidates.

This guide will delve into the in vitro performance of representative quinoline carboxylic acid derivatives, focusing on three key areas of therapeutic interest:

  • Antibacterial Activity: Targeting bacterial enzymes essential for DNA replication.

  • Anticancer Activity: Exploiting various mechanisms to inhibit tumor cell growth and proliferation.

  • Antiviral Activity: Interfering with viral replication cycles.

By presenting comparative data and detailed experimental methodologies, we aim to provide a practical resource for the rational design and evaluation of new quinoline-based therapeutic agents.

Comparative In Vitro Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are a prime example of the success of quinoline carboxylic acid derivatives. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

Head-to-Head Comparison of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for several key quinoline carboxylic acid derivatives against a panel of common bacterial pathogens. The data is compiled from studies employing standardized broth microdilution methods.

DerivativeEscherichia coli (mg/L)Pseudomonas aeruginosa (mg/L)Staphylococcus aureus (mg/L)Streptococcus pneumoniae (mg/L)
Nalidixic Acid4 - 16>128>128>128
Pipemidic Acid4 - 86416>128
Norfloxacin0.06 - 0.251 - 40.5 - 24 - 8
Ciprofloxacin0.015 - 0.230.25 - 0.370.25 - 0.751 - 1.89
Ofloxacin0.06 - 0.251 - 20.25 - 0.51 - 2
Levofloxacin0.03 - 0.120.5 - 10.25 - 0.51

Analysis of Antibacterial Potency:

The data clearly illustrates the evolution of quinolone antibiotics. The first-generation quinolone, nalidixic acid, exhibits activity primarily against Gram-negative bacteria. Subsequent generations, such as ciprofloxacin and levofloxacin, demonstrate a broader spectrum of activity, including significant potency against Pseudomonas aeruginosa and Gram-positive organisms. Ciprofloxacin, in particular, stands out for its potent activity against a wide range of pathogens.

Experimental Protocol: Broth Microdilution MIC Assay

The determination of MIC values is a critical step in assessing the in vitro efficacy of novel antibacterial agents. The broth microdilution method is a widely accepted and standardized technique.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum in Cation-Adjusted Mueller-Hinton Broth mcfarland->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate 96-Well Microtiter Plate with Serial Dilutions of Quinoline Derivatives plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read mic Determine MIC (Lowest Concentration with No Visible Growth) read->mic end End mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture on an appropriate agar medium, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Quinoline Carboxylic Acid Derivative Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum.

    • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible growth of the organism.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity
  • The Carboxylic Acid Moiety: The 3-carboxylic acid group is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA-gyrase complex.

  • Substitutions at C-6: The presence of a fluorine atom at the C-6 position, as seen in norfloxacin, ciprofloxacin, and ofloxacin, significantly enhances antibacterial activity and broadens the spectrum.

  • Substitutions at C-7: The piperazine ring at the C-7 position is a common feature in many potent quinolones and contributes to their broad-spectrum activity. Modifications to this ring can influence potency and pharmacokinetic properties.

  • Substitutions at N-1: The substituent at the N-1 position also plays a crucial role in determining the antibacterial potency. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal.

Comparative In Vitro Anticancer Activity

The anticancer potential of quinoline carboxylic acid derivatives is a rapidly evolving field of research. These compounds exert their effects through a variety of mechanisms, including inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Head-to-Head Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for several quinoline carboxylic acid derivatives against various cancer cell lines, as determined by the MTT assay.

DerivativeMCF-7 (Breast Cancer) (µM)K-562 (Leukemia) (µM)HCT116 (Colon Cancer) (µM)A549 (Lung Cancer) (µM)
Kynurenic Acid>100>100>100>100
Quinoline-2-carboxylic acid~50Not reportedNot reportedNot reported
Quinoline-3-carboxylic acid~40Not reportedNot reportedNot reported
Quinoline-4-carboxylic acid~30Not reportedNot reportedNot reported
Brequinar (DHODH inhibitor)0.1 - 10.05 - 0.50.1 - 10.1 - 1
P6 (SIRT3 inhibitor)Not reported0.98 (MOLM-13)Not reportedNot reported

Analysis of Anticancer Potency:

The data indicates that the position of the carboxylic acid group and the nature of other substituents significantly influence the anticancer activity. While simple quinoline carboxylic acids show modest activity, more complex derivatives like Brequinar and the SIRT3 inhibitor P6 demonstrate potent, sub-micromolar cytotoxicity against various cancer cell lines. For instance, certain quinoline-4-carboxylic acid derivatives have shown promising activity against breast cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start Start cell_culture Seed Cancer Cells in 96-Well Plate start->cell_culture incubate_adhesion Incubate for 24 hours for Cell Adhesion cell_culture->incubate_adhesion add_compounds Add Serial Dilutions of Quinoline Derivatives incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mechanisms of Anticancer Action and Structure-Activity Relationships

Quinoline carboxylic acid derivatives employ a diverse range of mechanisms to combat cancer:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Brequinar is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, Brequinar deprives cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The 4-carboxylic acid group is crucial for this activity.

Diagram: DHODH Inhibition Pathway

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis dihydroorotate Dihydroorotate dhhodh DHODH dihydroorotate->dhhodh orotate Orotate ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna dhhodh->orotate brequinar Brequinar (Quinoline Carboxylic Acid Derivative) brequinar->dhhodh

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

  • SIRT3 Inhibition: Some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, such as compound P6, have been identified as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. Inhibition of SIRT3 can lead to mitochondrial dysfunction, cell cycle arrest at the G0/G1 phase, and ultimately, cancer cell death.

  • Topoisomerase Inhibition: Certain quinoline derivatives can act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to DNA damage and apoptosis.

  • Microtubule Polymerization Inhibition: Some quinoline-based compounds can interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.

Comparative In Vitro Antiviral Activity

The antiviral potential of quinoline carboxylic acid derivatives is an area of growing interest. These compounds can target various stages of the viral life cycle, from entry and replication to assembly and release.

Head-to-Head Comparison of Antiviral Potency (EC50 Values)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The following table summarizes the EC50 values for some quinoline derivatives against different viruses.

DerivativeSARS-CoV-2 (Vero 76 cells) (µM)Zika Virus (ZIKV) (µM)Respiratory Syncytial Virus (RSV) (µM)
Chloroquine3.1~2.4>10
MefloquineNot reported0.8Not reported
Compound 141a (2,8-bis(trifluoromethyl)quinoline)Not reported0.8Not reported
C44 (DHODH inhibitor)Not reportedNot reported0.041 (WSN-Influenza)
Compound 4Not reportedNot reported8.6

Analysis of Antiviral Potency:

The data reveals that specific structural modifications on the quinoline scaffold are crucial for potent antiviral activity. For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives show significantly higher potency against ZIKV than chloroquine. Furthermore, the DHODH inhibitor C44 demonstrates potent activity against influenza virus, highlighting the potential of targeting host factors for broad-spectrum antiviral therapy.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment: After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the quinoline carboxylic acid derivative.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Mechanisms of Antiviral Action and Structure-Activity Relationships
  • Inhibition of Host Enzymes: As demonstrated by the DHODH inhibitor C44, targeting host enzymes essential for viral replication is a promising antiviral strategy. This approach may have a higher barrier to the development of viral resistance.

  • Interference with Viral Entry/Replication: The precise mechanisms of action for many antiviral quinoline derivatives are still under investigation, but they are thought to interfere with various stages of the viral life cycle, including entry, uncoating, and replication.

  • Structure-Activity Relationship Insights: For anti-ZIKV activity, 2,8-bis(trifluoromethyl)quinoline derivatives have shown high potency. For anti-RSV activity, specific substitutions on the quinoline ring are critical, as demonstrated by the difference in activity between various derivatives.

Conclusion and Future Perspectives

This guide has provided a comprehensive head-to-head in vitro comparison of quinoline carboxylic acid derivatives, highlighting their significant potential as antibacterial, anticancer, and antiviral agents. The data presented underscores the remarkable versatility of this chemical scaffold and the profound impact of specific structural modifications on biological activity.

The detailed experimental protocols for MIC and MTT assays offer a practical resource for researchers to evaluate their own novel quinoline derivatives. Furthermore, the insights into the mechanisms of action and structure-activity relationships provide a rational basis for the design of next-generation compounds with improved potency and selectivity.

Future research in this area will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more effective drugs.

  • Development of Combination Therapies: Exploring the synergistic effects of quinoline carboxylic acid derivatives with other therapeutic agents could lead to more effective treatment strategies.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further chemical modifications to improve drug-like properties will be crucial for translating in vitro potency into in vivo efficacy.

The quinoline carboxylic acid scaffold remains a rich source of inspiration for the development of new medicines. By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Protocol for Cell Viability Assays. BroadPharm.

A Researcher's Guide to Validating Drug Mechanism of Action: A Case Study with 6-Methylquinoline-2-carboxylic acid and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for validating the mechanism of action (MoA) of novel chemical entities, using 6-Methylquinoline-2-carboxylic acid as a primary example. We will explore how genetic knockout models serve as a gold-standard approach, offering definitive evidence that is often unattainable with alternative methods. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.

Introduction: The Challenge of a Novel Compound

6-Methylquinoline-2-carboxylic acid is a member of the quinoline derivative family, a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Initial research suggests that 6-Methylquinoline-2-carboxylic acid may exert its effects by interacting with DNA and inhibiting RNA synthesis, hinting at its potential as a chemotherapeutic agent.[2][3] However, such broad initial findings are common in phenotypic drug discovery, where a compound is identified based on an observed effect (e.g., cancer cell death) rather than by designing it for a known target.[4][5]

The critical next step, and the focus of this guide, is to move from a phenotypic observation to a validated molecular mechanism. Failure to rigorously validate a drug's target is a leading cause of clinical trial failures, which comes at a significant cost in both time and resources.[6] This guide will demonstrate how to establish a causal link between a drug, its molecular target, and its therapeutic effect using CRISPR-Cas9-mediated genetic knockout models.

For the purpose of this guide, we will proceed with a common and plausible hypothesis emerging from a phenotypic screen: 6-Methylquinoline-2-carboxylic acid selectively inhibits the proliferation of a cancer cell line by targeting a critical, previously unassociated enzyme, "Proliferation-Associated Kinase 1" (PAK1).

The Gold Standard: Why Genetic Knockout Prevails

Before a compound like 6-Methylquinoline-2-carboxylic acid can progress in the drug development pipeline, we must prove that its antiproliferative effect is mediated through the inhibition of our hypothesized target, PAK1. While several techniques exist for target validation, genetic knockout provides the most compelling evidence.[6][7]

  • Definitive Evidence: By completely removing the gene encoding the target protein, we create a clean experimental system. If the compound's effect is lost in these knockout cells, it provides powerful evidence that the protein is essential for the drug's MoA.[8]

  • Specificity: Unlike techniques such as RNA interference (siRNA), which can have off-target effects by unintentionally downregulating other genes, CRISPR-mediated knockout is highly specific.[6] This avoids misleading results and builds confidence in the findings.

  • Isogenic Models: Gene editing allows for the creation of isogenic cell line pairs, where the only genetic difference between the control (wild-type) and experimental (knockout) cells is the target gene.[9] This provides the cleanest possible background for comparative studies.

In contrast, pharmacological validation using other small molecule inhibitors can be confounded if those inhibitors are not perfectly specific for the target. Genetic validation sidesteps this issue entirely.[10]

Visualizing the Hypothesis: The PAK1 Signaling Pathway

To contextualize our validation experiments, we first need a model of the proposed mechanism. We hypothesize that in cancer cells, an upstream signal activates PAK1, which in turn phosphorylates a downstream substrate (e.g., a transcription factor), leading to the expression of genes required for cell proliferation. 6-Methylquinoline-2-carboxylic acid is proposed to be a direct inhibitor of PAK1's kinase activity.

PAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PAK1_Inactive PAK1 (Inactive) Receptor->PAK1_Inactive Activates PAK1_Active PAK1 (Active) PAK1_Inactive->PAK1_Active Conformational Change Substrate_Inactive Downstream Substrate (Inactive) PAK1_Active->Substrate_Inactive Phosphorylates Drug 6-Methylquinoline- 2-carboxylic acid Drug->PAK1_Active Inhibits Substrate_Active Downstream Substrate (Active) Substrate_Inactive->Substrate_Active Proliferation_Genes Proliferation Genes Substrate_Active->Proliferation_Genes Activates Transcription Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation Drives

Caption: Proposed signaling pathway for Proliferation-Associated Kinase 1 (PAK1).

Experimental Framework: A Step-by-Step Validation Workflow

Validating our hypothesis requires a systematic, multi-stage process. The workflow is designed to first create and validate the necessary biological tools (the knockout cell line) and then use these tools to test the drug's MoA.

Validation_Workflow cluster_A Phase 1: Tool Generation & Validation cluster_B Phase 2: Mechanism of Action Assay cluster_C Phase 3: Data Interpretation A1 Design & Synthesize PAK1-targeting sgRNAs A2 CRISPR-Cas9 Transfection into Cancer Cell Line A1->A2 A3 Single-Cell Isolation & Clonal Expansion A2->A3 A4 Genomic Validation: PCR & Sanger Sequencing A3->A4 A5 Protein Validation: Western Blot A4->A5 A6 Validated PAK1 KO Clonal Cell Line A5->A6 B1 Treat WT, Control KO, and PAK1 KO cells with 6-Methylquinoline-2-carboxylic acid A6->B1 B2 Cell Viability Assay (e.g., CellTiter-Glo) B3 Calculate & Compare IC50 Values C1 Is IC50 in PAK1 KO >> IC50 in WT? B3->C1 D_Yes Conclusion: MoA Validated. PAK1 is the target. C1->D_Yes Yes D_No Conclusion: MoA Falsified. PAK1 is not the primary target. C1->D_No No

Caption: Experimental workflow for validating drug MoA using a knockout model.

Detailed Experimental Protocols

The following protocols provide the necessary detail to execute the validation workflow. Trustworthiness is ensured by including validation checkpoints at each critical step.[11]

Protocol 1: Generation of PAK1 Knockout Cell Line via CRISPR-Cas9

This protocol details the generation of a clonal cell line with a functional knockout of the PAK1 gene.

1. sgRNA Design and Synthesis:

  • Identify the target gene (PAK1) and obtain its genomic sequence from a database (e.g., NCBI).
  • Input the coding sequence into a CRISPR design tool (e.g., CHOPCHOP, Synthego) to generate at least two unique sgRNA sequences targeting early exons. This minimizes the chance of producing a truncated, partially functional protein.
  • Synthesize the designed sgRNAs.

2. Transfection:

  • Culture the chosen cancer cell line (e.g., HeLa, A549) to ~70-80% confluency.
  • Prepare the ribonucleoprotein (RNP) complex by incubating the synthetic sgRNA with purified Cas9 nuclease.
  • Transfect the cells with the RNP complex using an optimized electroporation or lipid-based transfection method.
  • Control: Transfect a parallel population of cells with a non-targeting control sgRNA.[12]

3. Single-Cell Isolation:

  • 48-72 hours post-transfection, detach the cells.
  • Isolate single cells into individual wells of a 96-well plate using either limited dilution or fluorescence-activated cell sorting (FACS).[13]
  • Culture the single-cell clones for 2-3 weeks until visible colonies form.

4. Clonal Expansion and Screening:

  • Expand promising clones into larger culture vessels (e.g., 24-well plates).
  • When a clone reaches ~90% confluency, harvest a portion of the cells for genomic DNA extraction and the remainder for cryopreservation and further expansion.
Protocol 2: Validation of PAK1 Gene Knockout

It is crucial to validate the gene edit at both the genomic and protein levels to ensure a true knockout.[14]

1. Genomic Validation (PCR and Sanger Sequencing):

  • Extract genomic DNA from the wild-type (WT) parent line and each expanded clone.
  • Design PCR primers that flank the sgRNA target site in the PAK1 gene.
  • Amplify the target region via PCR.
  • Run the PCR products on an agarose gel. Successful editing by Cas9 often results in insertions or deletions (indels), which may cause a slight band shift.
  • Purify the PCR products and send them for Sanger sequencing.[15]
  • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to confirm the presence of frameshift-inducing indels in both alleles, which confirms a biallelic knockout.[11]

2. Protein Validation (Western Blot):

  • Once genomic knockout is confirmed, expand the validated clones.
  • Prepare whole-cell lysates from the WT parent line, a non-targeting control clone, and the confirmed PAK1 KO clone.
  • Perform a Western Blot analysis using a validated primary antibody specific for the PAK1 protein.
  • Expected Result: The band corresponding to the PAK1 protein should be present in the WT and non-targeting control lysates but completely absent in the PAK1 KO lysate.[9] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 3: Comparative Cell Viability Assay

This is the definitive experiment to test the MoA hypothesis.

1. Cell Plating:

  • Plate the WT, non-targeting control, and validated PAK1 KO cells in parallel into 96-well plates at an optimized density.

2. Compound Treatment:

  • Prepare a serial dilution of 6-Methylquinoline-2-carboxylic acid.
  • Treat the cells with a range of concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

3. Incubation and Viability Measurement:

  • Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
  • Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

4. Data Analysis:

  • Normalize the viability data to the vehicle-treated controls.
  • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression.

Data Presentation and Interpretation

The results from the comparative viability assay should be summarized for clear interpretation. The key indicator for validating the MoA is a significant rightward shift in the dose-response curve for the knockout cells, resulting in a much higher IC50 value.

Table 1: Comparative IC50 Values for 6-Methylquinoline-2-carboxylic acid

Cell LineGenotypeTarget (PAK1) ExpressionIC50 (µM)Fold-Resistance (vs. WT)
ParentalWild-Type (WT)Present1.21.0
Control CloneNon-Targeting KOPresent1.51.25
Test Clone PAK1 Knockout (KO) Absent > 100 > 83

Interpretation: The hypothetical data in Table 1 strongly supports our initial hypothesis. The parental wild-type cells and the non-targeting control cells are sensitive to 6-Methylquinoline-2-carboxylic acid, with IC50 values in the low micromolar range. In stark contrast, the PAK1 knockout cells are highly resistant to the compound. This loss of sensitivity upon removal of the target protein is the cornerstone of MoA validation.[8] It demonstrates that PAK1 is not just correlated with the drug's effect but is essential for it.

Conclusion: From Hypothesis to Validated Mechanism

This guide outlines a rigorous, evidence-based framework for validating the mechanism of action of a novel compound using genetic knockout models. By systematically generating and validating a PAK1 knockout cell line, we created an unequivocal tool to test the hypothesis that 6-Methylquinoline-2-carboxylic acid exerts its antiproliferative effects through the inhibition of this specific kinase. The dramatic resistance observed in the knockout cells provides definitive evidence that validates this mechanism, elevating the compound from a "phenotypic hit" to a "target-validated lead." This level of certainty is critical for making informed decisions in the complex and resource-intensive process of drug development.

References

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  • 6-Methylquinoline-2-Carboxylic Acid | 15733-84-3 | QAA73384 - Biosynth. (URL: )
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  • 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. (URL: [Link])

  • Biological Activities of Quinoline Derivatives | Bentham Science. (URL: [Link])

  • Negative Controls for KO Cell Lines - Google Groups. (URL: )
  • Target Validation | Cambridge MedChem Consulting. (URL: [Link])

  • Genetic-Driven Druggable Target Identification and Validation - PMC - NIH. (URL: [Link])

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (URL: [Link])

  • Target identification and validation in research - WJBPHS. (URL: [Link])

  • What is proper control for knockout cells with integrated selective cassette? - ResearchGate. (URL: [Link])

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  • CRISPR Confidence: The Power of Controls in Genome Editing - EditCo Bio. (URL: [Link])

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Benchmarking the Fluorescent Properties of 6-Methylquinoline-2-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the fluorescent properties of 6-Methylquinoline-2-carboxylic acid. As a novel heterocyclic compound, its potential as a fluorescent probe remains largely unexplored. The quinoline scaffold is a privileged structure in the design of fluorescent sensors due to its inherent photophysical properties and sensitivity to the chemical environment.[1][2] This document outlines a systematic approach to benchmark 6-Methylquinoline-2-carboxylic acid against two well-established pH indicators: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) for near-neutral pH sensing and PDMPO ([2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole]) for acidic environments.[3]

The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols required to rigorously evaluate a new potential probe, ensuring that its performance is quantified against industry-standard alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, comparative format.

Part 1: Foundational Photophysical Characterization

Before assessing a probe's utility in a specific application, its fundamental photophysical parameters must be determined. These properties—molar absorptivity, spectral profiles, Stokes shift, and quantum yield—dictate the probe's brightness and suitability for fluorescence-based detection systems.

Core Parameters & Experimental Causality
  • Molar Absorptivity (ε): This parameter measures how strongly a molecule absorbs light at a given wavelength. A high molar absorptivity is desirable as it allows for efficient excitation of the probe, even at low concentrations. It is determined using the Beer-Lambert law, which requires measuring the absorbance of a dilution series of the compound.

  • Excitation and Emission Spectra: These spectra reveal the optimal wavelengths for exciting the fluorophore and the wavelength range of its emitted light. The peak of the emission spectrum should be well-separated from the excitation peak to minimize signal bleed-through.

  • Stokes Shift: Calculated as the difference between the excitation and emission maxima, a large Stokes shift is highly advantageous. It improves the signal-to-noise ratio by allowing for more effective filtering of scattered excitation light from the desired fluorescence emission, which is particularly crucial in microscopy applications.[1]

  • Fluorescence Quantum Yield (Φf): This is the ultimate measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[4] A high quantum yield directly translates to a brighter signal. We will employ the relative method for its determination, which is both accessible and accurate.[5][6] This method involves comparing the integrated fluorescence intensity of the test compound to a well-characterized standard with a known quantum yield, such as quinine sulfate.[4][7]

Experimental Workflow: Photophysical Characterization

Below is a diagram illustrating the workflow for determining the core photophysical properties.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare High-Concentration Stock Solution in DMSO prep_working Create Dilution Series in Spectroscopic Grade Solvent (e.g., 0.1 M H2SO4) prep_stock->prep_working measure_abs Measure Absorbance Spectra (250-500 nm) prep_working->measure_abs measure_spectra Record Excitation & Emission Spectra (Determine λex_max, λem_max) prep_working->measure_spectra beer_plot Plot Absorbance vs. Concentration measure_abs->beer_plot calc_epsilon Calculate Molar Absorptivity (ε) from Slope of Linear Fit beer_plot->calc_epsilon calc_stokes Calculate Stokes Shift (λem_max - λex_max) measure_spectra->calc_stokes measure_integrated Measure Integrated Fluorescence Intensity of Sample & Standard measure_spectra->measure_integrated calc_qy Calculate Quantum Yield (Φf) Using Comparative Method measure_integrated->calc_qy

Caption: Workflow for determining core photophysical properties.

Protocol 1: Determination of Molar Absorptivity, Spectra, and Stokes Shift
  • Preparation: Prepare a 10 mM stock solution of 6-Methylquinoline-2-carboxylic acid in DMSO. Create a series of dilutions (e.g., 1, 2, 5, 10, 20 µM) in a suitable spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, PBS).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution in a 1 cm path length cuvette. Use the solvent as a blank.

  • Molar Absorptivity Calculation: Identify the wavelength of maximum absorbance (λ_abs_max). Plot absorbance at λ_abs_max versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting line according to the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

  • Fluorescence Spectra: Using a fluorometer, record the excitation spectrum by scanning excitation wavelengths while monitoring emission at an estimated maximum. Then, record the emission spectrum by exciting at the determined excitation maximum (λ_ex_max).

  • Stokes Shift Calculation: Calculate the Stokes Shift in nanometers (nm) by subtracting the wavelength of maximum excitation from the wavelength of maximum emission (λ_em_max - λ_ex_max).

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
  • Standard Selection: Choose a quantum yield standard with absorption and emission profiles that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for blue-emitting fluorophores.[4]

  • Absorbance Matching: Prepare dilute solutions of the standard and 6-Methylquinoline-2-carboxylic acid in the same solvent. Adjust their concentrations until their absorbance values at the excitation wavelength are low (< 0.1) and nearly identical to minimize inner filter effects.

  • Fluorescence Measurement: Record the emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield using the following equation[7][8]: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Comparative Data: Foundational Photophysical Properties (Hypothetical Data)
Property6-Methylquinoline-2-carboxylic acidBCECFPDMPO
λ_ex_max (nm) 350504333 (neutral), 386 (acidic)
λ_em_max (nm) 465527450 (neutral), 550 (acidic)
Molar Absorptivity (ε) (M⁻¹cm⁻¹) 18,000 at 350 nm82,000 at 504 nm25,000 at 333 nm
Stokes Shift (nm) 11523117 (neutral), 164 (acidic)
Quantum Yield (Φf) 0.450.370.60 (in acidic conditions)

Part 2: Environmental Sensitivity Benchmarking

The utility of a fluorescent probe often lies in its responsiveness to environmental changes. For a molecule containing a carboxylic acid and a quinoline nitrogen, pH is a critical parameter to investigate.

Rationale for pH Titration

A fluorescence-based pH titration allows for the determination of the probe's pKa, which is the pH at which the protonated and deprotonated forms are in equal concentration. An ideal pH probe should have a pKa close to the pH range of interest (e.g., 6.8-7.4 for cytosol, 4.5-6.0 for lysosomes) and exhibit a significant change in its fluorescence properties upon protonation/deprotonation.[3] This change can be in intensity, excitation wavelength, or emission wavelength, with ratiometric shifts being the most robust for quantitative imaging.[3]

Workflow: pH Sensitivity Analysis

G cluster_prep Sample & Buffer Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_buffers Prepare Series of Buffers (e.g., pH 3 to 10) prep_sample Add Probe to Each Buffer at a Constant Concentration prep_buffers->prep_sample measure_spectra Record Emission Spectra for Each pH Sample prep_sample->measure_spectra extract_data Extract Fluorescence Intensity or Ratiometric Value at Each pH measure_spectra->extract_data plot_data Plot Intensity/Ratio vs. pH extract_data->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation (Sigmoidal Fit) plot_data->fit_curve determine_pka Determine pKa from the Midpoint of the Curve fit_curve->determine_pka

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Methylquinoline-2-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Chemical Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 6-Methylquinoline-2-carboxylic acid (CAS No. 15733-84-3) is not always readily available, its chemical structure—a derivative of quinoline and a carboxylic acid—provides a clear basis for a thorough hazard assessment.[1] We must infer its potential hazards from well-characterized structural analogs to ensure a cautious and responsible approach.

The quinoline moiety is associated with significant health and environmental warnings. The parent compound, quinoline, is classified as toxic, a suspected mutagen, and may cause cancer.[2] Structurally similar compounds like 6-Methylquinoline are known to be harmful if swallowed and cause skin irritation.[3][4] The carboxylic acid group, while generally conferring biodegradability, does not negate the hazards of the aromatic quinoline core.[5] An isomer, 2-Methylquinoline-6-carboxylic acid, is a known skin and serious eye irritant.[6]

Based on this analysis, 6-Methylquinoline-2-carboxylic acid must be handled as a hazardous substance.

Inferred Hazard Profile for 6-Methylquinoline-2-carboxylic AcidBasis of Assessment (Structural Analogs)Potential Hazard Classification
Acute Oral Toxicity Harmful if swallowed (6-Methylquinoline[4], Quinoline[7])Category 4 (Harmful)
Skin Corrosion/Irritation Causes skin irritation (6-Methylquinoline[4], Isomers[6])Category 2 (Irritant)
Eye Damage/Irritation Causes serious eye irritation (Isomers[6])Category 2A (Irritant)
Long-Term Health Effects Suspected mutagen, potential carcinogen (Quinoline[2])Handle with caution as a potential long-term health hazard
Environmental Hazard Toxic to aquatic life with long-lasting effects (Quinoline[2][7])Avoid release to the environment[2]

Therefore, all waste streams containing this compound, including pure substance, contaminated consumables, and spill cleanup materials, must be disposed of as regulated hazardous chemical waste.[8][9]

Guiding Principles for Waste Management

Before detailing the specific disposal protocol, it is essential to ground our practice in the foundational principles of laboratory waste management. These principles are universal and form the basis of regulations from agencies like the Environmental Protection Agency (EPA).[10]

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation at the source. This includes purchasing only the necessary quantities of the chemical and reducing the scale of experiments where feasible.[11]

  • Segregation: Never mix incompatible waste streams. 6-Methylquinoline-2-carboxylic acid, as an acidic organic compound, must be segregated from bases, cyanides, and strong oxidizing agents to prevent violent reactions.[12][13] Keep solid and liquid waste separate.[13]

  • Identification: All waste is hazardous until proven otherwise.[8] Every waste container must be accurately and clearly labeled the moment the first drop of waste is added.[11][12] This practice is a critical safety measure and a regulatory requirement.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for the routine disposal of 6-Methylquinoline-2-carboxylic acid from a laboratory setting.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard assessment.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[3][6]Protects against dust, splashes, and eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.[6]Prevents skin contact and irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Step-by-Step Disposal Protocol
  • Waste Classification: Designate waste 6-Methylquinoline-2-carboxylic acid as a Solid, Non-Halogenated Organic Hazardous Waste . This classification informs proper segregation and the final disposal method.

  • Select a Waste Container:

    • Obtain a dedicated, leak-proof waste container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is suitable for solid chemical waste.[11]

    • The container must be clean, in good condition, and compatible with the waste.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9]

    • Complete the tag with all required information:

      • Full Chemical Name: "6-Methylquinoline-2-carboxylic acid" (avoid abbreviations or formulas).

      • Hazard Characteristics: Check boxes for "Toxic" and "Irritant."

      • Generator Information: Your name, lab number, and contact information.

  • Accumulate Waste:

    • Carefully transfer the solid waste into the prepared container using a funnel or spatula.

    • Keep the container closed at all times except when adding waste.[11] This is a critical EPA regulation to prevent the release of vapors.

  • Store the Waste Container:

    • Store the container in a designated and labeled Satellite Accumulation Area (SAA) within your laboratory.[11]

    • Ensure the container is stored with secondary containment (e.g., a spill tray) to capture any potential leaks.[13]

    • Segregate the container from incompatible materials, particularly bases and oxidizers.[12]

  • Arrange for Final Disposal:

    • Once the container is full, or if you will no longer be generating this waste stream, complete the "Full Date" on the hazardous waste tag.

    • Submit a chemical waste pickup request to your institution's EHS or equivalent safety office.[9][11]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][7] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where the final disposition, likely high-temperature incineration, will occur.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing 6-Methylquinoline-2-carboxylic acid waste in the laboratory.

start Waste Generated: 6-Methylquinoline-2-carboxylic acid classify Classify as Solid, Non-Halogenated Organic Hazardous Waste start->classify Step 1 get_container Obtain & Label Compatible Waste Container classify->get_container Step 2-3 add_waste Add Waste to Container get_container->add_waste Step 4 close_container Keep Container Securely Closed add_waste->close_container spill Spill Occurs add_waste->spill store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_waste Step 5 is_full Is Container Full? store_waste->is_full is_full->add_waste No request_pickup Complete Waste Tag & Request EHS Pickup is_full->request_pickup Yes ehs_disposal EHS Collects for Final Disposal (e.g., Incineration) request_pickup->ehs_disposal Step 6 spill->add_waste No cleanup Clean Spill with Inert Absorbent (e.g., Vermiculite) spill->cleanup Yes dispose_cleanup Package Cleanup Debris as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->get_container Use new or existing container

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Handling novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the excitement of research must be grounded in an unwavering commitment to safety. 6-Methylquinoline-2-carboxylic acid, a heterocyclic aromatic compound, belongs to a class of molecules—quinoline derivatives—that are both promising for their therapeutic potential and demanding in their handling requirements.[1][2] This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring that scientific advancement and personal safety proceed in tandem.

The dual nature of this molecule, possessing both a quinoline core and a carboxylic acid functional group, dictates a multi-faceted approach to risk mitigation. Quinolines as a class are known for potential skin, eye, and respiratory irritation, with some derivatives carrying more severe warnings, including suspected mutagenicity.[3][4][5] Carboxylic acids add the risk of corrosivity and reactivity, particularly with bases.[6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an operational necessity.

Hazard Assessment and Control

Before any work begins, a thorough risk assessment is paramount. The primary hazards associated with 6-Methylquinoline-2-carboxylic acid stem from its potential for irritation, unknown long-term toxicological effects, and the physical form in which it is handled.

Hazard CategoryPotential RiskRationale & Control Measures
Dermal Contact Skin Irritation, Potential for Allergic Reaction or AbsorptionThe parent compound, 6-Methylquinoline, is a known skin irritant.[7] Carboxylic acids can also cause irritation.[6] The primary control is to prevent all skin contact through proper glove selection and lab coat use.
Ocular Contact Serious Eye Irritation or DamageSplashes of solutions or contact with airborne powder can cause significant eye irritation.[3] Controls include mandatory chemical splash goggles and, for higher-risk tasks, a face shield.[3][8]
Inhalation Respiratory Tract IrritationHandling the fine, powdered form of the solid can generate airborne particulates that may irritate the respiratory system.[3] Vapors from solutions, especially if heated or used with volatile solvents, present a similar risk. All handling must be conducted in a certified chemical fume hood.[3][9]
Ingestion Harmful if Swallowed6-Methylquinoline is classified as harmful if swallowed.[10][7] Accidental ingestion is a risk without strict adherence to hygiene protocols (e.g., no eating/drinking in the lab, hand washing).[5][7]

Essential Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling 6-Methylquinoline-2-carboxylic acid.

EquipmentSpecificationPurpose & RationaleProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact.[3][11] These materials offer good resistance to a range of organic chemicals. Always inspect gloves for degradation or punctures before use.[3]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses do not provide adequate protection from splashes.[3][8]Primary
Body Protection Laboratory Coat / Chemical-Resistant ApronProtects skin and personal clothing from contamination.[3][8] A chemical-resistant apron worn over the lab coat is recommended when handling larger quantities (>50g) or where a significant splash risk exists.Primary & Secondary
Respiratory Protection N95 Particulate Respirator / Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is required for handling the solid, powdered form to prevent inhalation of dust.[3][12] An air-purifying respirator with organic vapor cartridges should be used when handling solutions in volatile solvents or when vapors may be generated.[3]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during the transfer of large volumes of solutions or during vigorous reactions.[3][8]Secondary

Operational and Disposal Plans

A safe workflow integrates PPE with procedural controls. The following steps provide a framework for handling, emergency response, and disposal.

Standard Handling Workflow

The logical flow from preparation to disposal is critical to minimize contamination and exposure. All steps involving the open handling of the chemical must be performed inside a certified chemical fume hood.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood: Ensure sash is at the correct height. Verify airflow. don_ppe 2. Don Required PPE: Lab coat, gloves, goggles. (Respirator if handling powder) weigh 3. Weigh Solid: Use anti-static weigh boat. Handle powder carefully to minimize dust. don_ppe->weigh dissolve 4. Prepare Solution: Slowly add solid to solvent to prevent splashing. Use appropriate shielding for reactions. weigh->dissolve decon 5. Decontaminate: Wipe down work surfaces and equipment with an appropriate solvent. dissolve->decon waste 6. Segregate Waste: Place contaminated solids and liquids in labeled hazardous waste containers. decon->waste doff_ppe 7. Doff PPE: Remove PPE in the correct order to prevent self-contamination. waste->doff_ppe wash 8. Personal Hygiene: Wash hands thoroughly with soap and water. doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of 6-Methylquinoline-2-carboxylic acid.

PPE Donning and Doffing Procedure

The order of donning and, more importantly, doffing PPE is crucial to prevent the transfer of contaminants from the lab environment to your person.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) - 'Dirtiest First' don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Apron (if used) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Respirator (if used) doff4->doff5

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Emergency Protocols

Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves volatile solvents outside a fume hood, evacuate the area.

  • Contain: For solid spills, carefully cover with an absorbent material like vermiculite or sand to prevent dust generation before sweeping.[9] For liquid spills, contain with absorbent pads or sand.

  • Cleanup: Wearing appropriate PPE (including respirator), carefully sweep or absorb the material and place it into a clearly labeled, sealed container for hazardous waste.[4][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[3][9] All cleanup materials must be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Waste Segregation: All materials that have come into contact with 6-Methylquinoline-2-carboxylic acid, including gloves, weigh boats, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[3][9]

  • Containerization: Solid and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.[3][4][5] Do not mix incompatible waste streams.

  • Regulatory Compliance: All waste must be disposed of through an authorized hazardous waste collection service, in strict accordance with local, state, and federal environmental regulations.[4][5][9] Never dispose of this compound or its containers in the general trash or down the drain.[4][5]

By embedding this rigorous, safety-first mindset into every operational step, researchers can confidently explore the scientific potential of 6-Methylquinoline-2-carboxylic acid while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Available from: [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. Available from: [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 6-Methylquinoline. Available from: [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Available from: [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • RSC Publishing. Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.